molecular formula C8H14N2 B1265603 Hexahydro-1H-azepine-1-acetonitrile CAS No. 54714-50-0

Hexahydro-1H-azepine-1-acetonitrile

Cat. No.: B1265603
CAS No.: 54714-50-0
M. Wt: 138.21 g/mol
InChI Key: OHKGIEVCPHMZKY-UHFFFAOYSA-N
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Description

Hexahydro-1H-azepine-1-acetonitrile is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound Hexahydro-1H-azepine-1-acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexahydro-1H-azepine-1-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-azepine-1-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)acetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGIEVCPHMZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30203183
Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Molecular Weight

138.21 g/mol
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CAS No.

54714-50-0
Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE
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Foundational & Exploratory

Technical Guide: Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Hexahydro-1H-azepine-1-acetonitrile, structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary & Chemical Identity

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0 ) is a critical heterocyclic building block used primarily to introduce the azepan-1-yl (homopiperidinyl) moiety into pharmaceutical scaffolds.[1] As a functionalized nitrile, it serves as a versatile "linchpin" intermediate: the nitrile group provides a direct handle for reduction (to primary amines), hydrolysis (to carboxylic acids), or nucleophilic addition, while the seven-membered azepane ring imparts unique steric and lipophilic properties distinct from its six-membered analog, piperidine.

This compound is a key intermediate in the synthesis of vasoactive agents (e.g., Cetiedil ) and is increasingly relevant in the design of GlyT1 inhibitors and sigma receptor ligands where the azepane ring improves metabolic stability or receptor selectivity compared to smaller heterocycles.

Chemical Profile
PropertyData
CAS Number 54714-50-0
IUPAC Name 2-(Azepan-1-yl)acetonitrile
Synonyms 1-Azepaneacetonitrile; (Hexamethyleneimino)acetonitrile; N-Cyanomethylperhydroazepine
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 102–103 °C at 14 Torr (approx. 224 °C at 760 Torr)
Density 0.96 g/mL (25 °C)
Refractive Index n20/D 1.474
Solubility Soluble in ethanol, chloroform, DCM, ethyl acetate; sparingly soluble in water.[1][2][3][4][5]

Synthesis & Manufacturing Protocols

The synthesis of Hexahydro-1H-azepine-1-acetonitrile relies on the N-alkylation of hexamethyleneimine (azepane). Two primary pathways exist: the Chloroacetonitrile Route (Standard Laboratory Scale) and the Glycolonitrile Route (Industrial/Green Chemistry).

Method A: N-Alkylation with Chloroacetonitrile (Standard Protocol)

This method is preferred for laboratory-scale synthesis due to the high reactivity of chloroacetonitrile and the ease of workup.

Reaction Logic: The secondary amine (hexamethyleneimine) acts as a nucleophile, attacking the


-carbon of chloroacetonitrile via an S_N2 mechanism. An inorganic base (K₂CO₃ or Na₂CO₃) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the formation of the unreactive ammonium salt.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. Flush with nitrogen.[1][6][7]

  • Reagents:

    • Hexamethyleneimine (1.0 eq)

    • Chloroacetonitrile (1.1 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

    • Solvent: Acetonitrile (MeCN) or Acetone (dry).

  • Procedure:

    • Suspend K₂CO₃ in the solvent containing hexamethyleneimine.

    • Cool the mixture to 0–5 °C using an ice bath. Critical: Exothermic reaction control prevents side reactions.

    • Add Chloroacetonitrile dropwise over 30–60 minutes.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane) or GC-MS.

  • Workup:

    • Filter off the solid salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distill the residue under vacuum (approx. 14 Torr) to collect the pure product (bp ~102 °C).

Method B: Strecker-Type Synthesis (Industrial Route)

For larger scales, avoiding chlorinated alkylating agents is often preferred.

  • Reagents: Hexamethyleneimine + Formaldehyde + HCN (or Glycolonitrile).

  • Advantage: Atom economy; avoids genotoxic alkyl halides.

  • Disadvantage: Handling of HCN/Cyanide requires specialized safety engineering.

Reactivity & Downstream Applications

The nitrile group at the


-position is a "masked" primary amine or carboxylic acid. Its derivatization drives the synthesis of several bioactive scaffolds.
Pathway Visualization

The following diagram illustrates the synthesis of the core nitrile and its divergence into key pharmaceutical intermediates.

G Start Hexamethyleneimine (Azepane) Core Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0) Start->Core SN2 Alkylation (0-25°C, MeCN) Reagent Chloroacetonitrile (+ K2CO3) Reagent->Core Amine 2-(Azepan-1-yl)ethanamine (Diamine Intermediate) Core->Amine Reduction (LiAlH4 or H2/Raney Ni) Acid 2-(Azepan-1-yl)acetic acid Core->Acid Hydrolysis (HCl/H2O) Ester Cetiedil (Vasoactive Drug) Amine->Ester Esterification (Thiophene-glycolic acid deriv.)

Figure 1: Synthetic pathway from Hexamethyleneimine to CAS 54714-50-0 and its downstream pharmaceutical applications.

Key Transformations
  • Reduction to Diamines:

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (Raney Ni).

    • Product: 2-(Azepan-1-yl)ethanamine (CAS 20603-00-3).

    • Application: This diamine is the direct precursor for Cetiedil (a peripheral vasodilator) and acts as a side-chain building block for antihistamines and anti-arrhythmics.

  • Hydrolysis to Amino Acids:

    • Reagent: Conc. HCl or NaOH.

    • Product: 2-(Azepan-1-yl)acetic acid .

    • Application: Used in the synthesis of peptide-mimetics where a rigid, hydrophobic turn inducer is required.

  • Grignard Addition:

    • Reaction with aryl-Grignards followed by hydrolysis yields

      
      -amino ketones, useful in CNS-active drug discovery (e.g., analogs of pyrovalerone).
      

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureInterpretation
IR Spectroscopy 2220–2240 cm⁻¹ (Sharp, weak)Diagnostic C≡N stretch. Absence indicates hydrolysis or reduction.
¹H NMR (CDCl₃)

3.55 (s, 2H)
N-CH₂-CN protons. Key indicator of successful alkylation.

2.65–2.75 (m, 4H)

-protons of the azepane ring (adjacent to Nitrogen).

1.60–1.70 (m, 8H)

-protons of the azepane ring (bulk multiplets).
¹³C NMR

~115–118 ppm
C≡N carbon.

~45–48 ppm
N-CH₂-CN carbon.

Safety & Handling (HSE)

Warning: Nitriles are toxic and can release cyanide upon metabolism or combustion.

  • Hazard Class: Acute Toxicity (Oral/Inhalation/Dermal).

  • GHS Signal: DANGER .

  • Precautionary Measures:

    • Engineering Controls: Always handle in a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

    • Incompatibility: Avoid contact with strong acids (liberates HCN) and strong oxidizers.[8]

    • Waste Disposal: Segregate into non-halogenated organic waste streams. Do not mix with acidic waste.

References

  • PubChem. Hexahydro-1H-azepine-1-acetonitrile (CID 41164). National Library of Medicine. Available at: [Link]

  • CAS Common Chemistry. Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0).[1][3][9][10] American Chemical Society.[9] Available at: [Link]

  • Varnes, J. G., et al. (2010).[5] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[5] (Demonstrates utility of azepane-ethyl chains in drug design).

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (also known as 1-azepaneacetonitrile or 2-(azepan-1-yl)acetonitrile) is a critical bicyclic intermediate in medicinal chemistry. Characterized by a seven-membered saturated azepane ring fused to an acetonitrile moiety, it serves as a strategic "C2-linker" scaffold. Its primary utility lies in its ability to introduce the lipophilic azepane ring—a pharmacophore known to enhance blood-brain barrier (BBB) penetration in CNS-active agents—into larger molecular architectures. This guide analyzes its structural dynamics, optimized synthesis protocols, and downstream applications in the production of bioactive diamines and pharmaceutical precursors like Guanazodine.

Molecular Architecture & Physicochemical Properties

Structural Dynamics

The compound consists of a flexible seven-membered azepane ring attached to a rigid acetonitrile arm. Unlike the stable chair conformation of six-membered piperidine rings, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. This conformational flexibility allows the molecule to adopt varying steric profiles when binding to biological targets, often resulting in distinct receptor affinity profiles compared to their piperidine analogs.

The nitrile group (-C≡N) acts as a strong electron-withdrawing group (EWG), decreasing the basicity of the tertiary amine nitrogen (pKa ~7.5–8.0) compared to the parent azepane (pKa ~11). This electronic modulation makes the compound stable under neutral conditions but reactive toward nucleophilic attack at the nitrile carbon or electrophilic attack at the nitrogen under specific conditions.

Physicochemical Data Profile[1][2]
PropertyValueNotes
IUPAC Name 2-(Azepan-1-yl)acetonitrile
CAS Number 54714-50-0Primary identifier
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Boiling Point 102–103 °C@ 14 Torr (Vacuum distillation required)
Density ~0.95 g/cm³Estimated at 20 °C
Solubility Soluble in EtOH, CHCl₃, DCMSparingly soluble in water
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure

Synthetic Pathways & Process Optimization

The synthesis of Hexahydro-1H-azepine-1-acetonitrile is primarily achieved via N-alkylation. Below is the optimized protocol favoring high yield and purity, minimizing the formation of quaternary ammonium salts.

Protocol: N-Alkylation of Hexamethyleneimine

Reaction Principle: Nucleophilic substitution (S_N2) of chloroacetonitrile by hexamethyleneimine (azepane) in the presence of an inorganic base.

Reagents:

  • Hexamethyleneimine (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with hexamethyleneimine (100 mmol) and anhydrous K₂CO₃ (200 mmol) in dry MeCN (150 mL).

  • Addition: Cool the suspension to 0°C. Add chloroacetonitrile (110 mmol) dropwise over 30 minutes to control exothermicity and prevent over-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM) or GC-MS.

  • Work-up: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Isolation: Distill the crude oil under vacuum (14 Torr, ~102°C) to obtain the pure product as a colorless liquid.

Yield: Typically 85–92%.

Visualization of Synthesis Pathway

Synthesis Azepane Hexamethyleneimine (Azepane) Intermediate Transition State (S_N2 Attack) Azepane->Intermediate 0°C, MeCN Reagents Chloroacetonitrile + K2CO3 Reagents->Intermediate Product Hexahydro-1H-azepine- 1-acetonitrile Intermediate->Product - HCl (captured by Base)

Figure 1: S_N2 synthetic pathway for Hexahydro-1H-azepine-1-acetonitrile.

Analytical Characterization (The "Fingerprint")

Accurate identification relies on specific spectroscopic signatures. The nitrile stretch in IR and the unique methylene singlet in NMR are diagnostic.

Nuclear Magnetic Resonance (NMR)

Data synthesized from analogous azepane derivatives.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 3.55Singlet (2H)N-CH₂-CN (Diagnostic peak)
2.68 – 2.75Multiplet (4H)Ring α-CH₂ (Next to Nitrogen)
1.60 – 1.75Multiplet (8H)Ring β/γ/δ-CH₂
¹³C NMR 115.8Singlet-C≡N (Nitrile Carbon)
55.2SingletRing α-Carbon
45.8SingletN-CH₂-CN
28.5, 26.9SingletsRing β/γ Carbons
Infrared Spectroscopy (FT-IR)
  • 2240–2250 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch .

  • 2920, 2850 cm⁻¹: C-H stretching vibrations of the saturated azepane ring.

  • Absence of N-H: Lack of broad band at 3300–3500 cm⁻¹ confirms full substitution of the secondary amine.

Pharmaceutical Applications & Downstream Utility

Hexahydro-1H-azepine-1-acetonitrile is rarely the final API; rather, it is a high-value intermediate. Its primary value is as a precursor to 2-(azepan-1-yl)ethanamine , a diamine scaffold found in antihypertensives and vasodilators.

Key Reaction: Reduction to Diamines

The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Raney Ni/H₂).

  • Target Molecule: 2-(Azepan-1-yl)ethanamine (CAS: 4570-45-0).

  • Drug Relevance: This diamine is the core structure for Guanazodine (antihypertensive) and a side-chain precursor for Cetiedil (vasodilator).

Hydrolysis to Carboxylic Acids

Acidic hydrolysis converts the nitrile to 2-(azepan-1-yl)acetic acid , a building block for peptide-mimetic drugs and novel analgesics where the azepane ring replaces a piperidine or morpholine ring to alter solubility and metabolic stability.

Application Workflow Diagram

Applications cluster_pathways Divergent Synthetic Pathways Nitrile Hexahydro-1H-azepine- 1-acetonitrile Reduction Reduction (LiAlH4 or H2/Ni) Nitrile->Reduction Hydrolysis Acid Hydrolysis (HCl/H2O) Nitrile->Hydrolysis Diamine 2-(Azepan-1-yl)ethanamine (Primary Amine) Reduction->Diamine Acid 2-(Azepan-1-yl)acetic acid (Carboxylic Acid) Hydrolysis->Acid Drug1 Guanazodine (Antihypertensive) Diamine->Drug1 Guanidination Drug2 Cetiedil Analogs (Vasodilator) Diamine->Drug2 Esterification

Figure 2: Divergent synthesis pathways from the acetonitrile intermediate to bioactive pharmaceutical agents.

Safety & Handling

  • Hazard Classification: Acutely Toxic (Oral/Dermal/Inhalation). Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally less potent than aromatic ones.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Avoid contact with strong acids (risk of HCN evolution) and strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(Azepan-1-yl)acetonitrile Product Specification. Retrieved from [Link]

Hexahydro-1H-azepine-1-acetonitrile: Technical Profile & Synthetic Utility

[1]

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a pivotal heterocyclic intermediate in medicinal chemistry.[1] It serves as the primary synthetic gateway for introducing the azepan-1-yl-ethyl moiety into bioactive scaffolds. This structural motif is increasingly valued in drug discovery for its ability to modulate lipophilicity and metabolic stability compared to its piperidine and morpholine analogs.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and its critical role in the development of Sigma Receptor ligands and Pim-1 kinase inhibitors .

Part 1: Chemical Identity & Physical Properties[2][3][4]

Structural Analysis

The molecule consists of a seven-membered saturated azepane ring (hexamethyleneimine) N-substituted with an acetonitrile group. The nitrile functionality acts as a versatile electrophile or a precursor to primary amines, while the azepane ring provides a bulky, hydrophobic domain often exploited to occupy hydrophobic pockets in receptor binding sites.

AttributeDetail
IUPAC Name 2-(Azepan-1-yl)acetonitrile
Common Synonyms Hexamethyleneiminoacetonitrile; 1-Cyanomethyl-hexahydro-1H-azepine
CAS Registry Number 54714-50-0
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
SMILES N#CCN1CCCCCC1
InChI Key OHKGIEVCPHMZKY-UHFFFAOYSA-N
Physicochemical Constants

Data aggregated from verified supplier COAs and spectral databases.

PropertyValueConditions
Physical State Liquid@ 25°C
Appearance Clear, colorless to pale yellow-
Boiling Point 110 °C@ 18 mmHg (2.4 kPa) [1]
Boiling Point (Alt) 102–103 °C@ 14 Torr [2]
Density 0.96 g/cm³@ 25°C [1]
Refractive Index (

)
1.4725 – 1.4765@ 20°C [1]
Flash Point 84.2 °CClosed Cup
Solubility Soluble in organic solvents (DCM, EtOH, EtOAc)Immiscible in water

Part 2: Synthesis & Reaction Protocols

Primary Synthesis Route: Nucleophilic Substitution

The industrial standard for synthesizing Hexahydro-1H-azepine-1-acetonitrile involves the N-alkylation of hexamethyleneimine (azepane) with chloroacetonitrile or bromoacetonitrile under basic conditions.

Reaction Scheme:

Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. All steps must be performed in a fume hood due to the toxicity of chloroacetonitrile.

  • Reagents:

    • Hexamethyleneimine (Azepane): 9.92 g (100 mmol)

    • Chloroacetonitrile: 7.55 g (100 mmol)

    • Potassium Carbonate (anhydrous): 16.6 g (120 mmol)

    • Solvent: Acetone (dry, 150 mL) or Acetonitrile (dry).

  • Procedure:

    • Step 1: Charge a 500 mL round-bottom flask with Hexamethyleneimine, Potassium Carbonate, and Acetone.

    • Step 2: Cool the mixture to 0°C using an ice bath.

    • Step 3: Add Chloroacetonitrile dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent uncontrolled exotherms.

    • Step 4: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor progress via TLC (SiO₂, Hexane:EtOAc 4:1) or GC-MS.

    • Step 5: Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Step 6: Concentrate the filtrate under reduced pressure.

    • Step 7: Purify the residue via vacuum distillation (bp 102–103°C @ 14 Torr) to yield the pure nitrile as a colorless oil.

Visualization of Synthetic Workflow

SynthesisWorkflowStartHexamethyleneimine(Azepane)IntermediateReaction Mixture(0°C -> RT, 18h)Start->IntermediateMix in AcetoneReagentChloroacetonitrile(+ K2CO3)Reagent->IntermediateDropwise AdditionWorkupFiltration &ConcentrationIntermediate->WorkupCompletion (TLC)ProductHexahydro-1H-azepine-1-acetonitrile(Distilled)Workup->ProductVacuum Distillation

Figure 1: Step-by-step synthetic workflow for the preparation of Hexahydro-1H-azepine-1-acetonitrile.

Part 3: Reactivity & Pharmaceutical Applications[1]

The "Gateway" Transformation: Reduction to Diamines

The most significant application of this nitrile is its reduction to 2-(azepan-1-yl)ethanamine (CAS: 51388-00-2). This ethylamine derivative acts as a linker, attaching the azepane ring to therapeutic scaffolds.

Reduction Protocol (Lithium Aluminum Hydride):

  • Reagents: LiAlH₄ (1.5 eq) in dry THF.

  • Conditions: Reflux for 4 hours, followed by Fieser workup.

  • Product: 2-(Azepan-1-yl)ethanamine (Primary amine).

Key Therapeutic Applications
A. Sigma Receptor Ligands (CNS Agents)

Researchers utilize the azepane-ethylamine moiety to synthesize high-affinity ligands for Sigma-1 (


) and Sigma-2 (

) receptors
  • Mechanism: The azepane ring replaces the metabolically labile morpholine or piperidine rings found in traditional ligands.

  • Example: Synthesis of Benzo[d]thiazol-2(3H)-one derivatives . The 2-(azepan-1-yl)ethyl chain is attached to the thiazolone nitrogen, significantly influencing binding affinity and selectivity [3].

B. Pim-1 Kinase Inhibitors (Oncology)

In cancer research, the azepane moiety is incorporated into Pim-1 kinase inhibitors .

  • Role: The flexible ethyl linker allows the azepane ring to position itself in the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and pharmacokinetic properties of the inhibitor [4].

Reactivity Pathway Diagram

ReactivityPathwaysCoreHexahydro-1H-azepine-1-acetonitrileAmine2-(Azepan-1-yl)ethanamine(CAS: 51388-00-2)Core->AmineReduction(LiAlH4 or H2/Cat)Acid2-(Azepan-1-yl)acetic acidCore->AcidAcid Hydrolysis(HCl, Reflux)Amide2-(Azepan-1-yl)acetamideCore->AmidePartial HydrolysisSigmaSigma Receptor Ligands(Benzo[d]thiazol derivatives)Amine->SigmaN-Alkylation / AcylationKinasePim-1 Kinase Inhibitors(Antineoplastic)Amine->KinaseAmide Coupling

Figure 2: Primary chemical transformations and downstream pharmaceutical applications.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Flammability: Combustible liquid (Flash point: 84.2°C).

  • Specific Hazard: Nitriles can release Hydrogen Cyanide (HCN) under fire conditions or upon reaction with strong acids.

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or hydrolysis. Keep away from strong oxidizers and acids.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.

References

  • ResearchGate. (2022). Structure of 3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one. Available at: [Link]

  • Google Patents. (2009). CA2756152A1 - 9h-pyrrolo[2,3-b: 5,4-c'] dipyridine azacarboline derivatives.

Hexahydro-1H-azepine-1-acetonitrile: Synthesis Protocols & Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a critical bicyclic intermediate used in the synthesis of pharmaceutical agents, including the antihistamine Azelastine . It features a saturated seven-membered azepane ring nitrogen-bonded to an acetonitrile group. Its synthesis is governed by the nucleophilicity of the secondary amine and the electrophilic nature of the cyanomethyl synthon.

This technical guide outlines three distinct synthesis pathways, ranging from the industrial standard (N-alkylation) to advanced green chemistry approaches (oxidative cyanomethylation).

PropertySpecification
IUPAC Name 2-(azepan-1-yl)acetonitrile
CAS Number 54714-50-0
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Structure Azepane ring substituted at N-1 with -CH₂CN
Key Reactivity Nucleophilic nitrogen; Electrophilic nitrile carbon

Retrosynthetic Analysis

To design an effective synthesis, we must deconstruct the molecule into its logical precursors. The C–N bond connecting the azepane ring to the acetonitrile moiety is the strategic disconnection point.

Retrosynthesis Target Hexahydro-1H-azepine-1-acetonitrile (Target) Azepane Hexamethyleneimine (Azepane) Target->Azepane Disconnection A (N-Alkylation) Synthon1 Haloacetonitrile (Cl-CH2-CN) Target->Synthon1 Synthon2 Formaldehyde + Cyanide (HCHO + CN-) Target->Synthon2 Disconnection B (Mannich/Strecker) Amide 2-(Azepan-1-yl)acetamide Target->Amide Disconnection C (Dehydration)

Figure 1: Retrosynthetic disconnection strategies for Hexahydro-1H-azepine-1-acetonitrile.

Pathway A: Nucleophilic Substitution (N-Alkylation)

The Industrial Standard

This pathway relies on the S_N2 reaction between hexamethyleneimine (azepane) and chloroacetonitrile. It is the most direct and widely used method due to high yields and the availability of reagents.

Mechanism

The secondary amine of the azepane ring acts as a nucleophile, attacking the alpha-carbon of chloroacetonitrile, displacing the chloride ion.

Experimental Protocol

Reagents:

  • Hexamethyleneimine (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with K₂CO₃ (anhydrous) and MeCN under inert atmosphere (N₂).

  • Addition 1: Add hexamethyleneimine dropwise at room temperature. Stir for 15 minutes.

  • Addition 2 (Critical): Cool the mixture to 0°C. Add chloroacetonitrile dropwise over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then reflux gently (approx. 60-80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7).[1]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄. Distill under vacuum to obtain the pure oil.

Process Parameters:

Parameter Condition Rationale
Solvent Acetonitrile Polar aprotic; enhances S_N2 rate.
Base K₂CO₃ (anhydrous) Scavenges HCl byproduct; prevents salt formation of the product.

| Temp | 0°C → Reflux | Controls initial exotherm; reflux ensures completion. |

Pathway B: Oxidative Cyanomethylation

The "Green" Innovation

Recent advances in catalysis (2020-2023) have introduced oxidative coupling methods that avoid highly toxic haloacetonitriles. This pathway couples the amine directly with acetonitrile or uses methanol/acetonitrile mixtures under oxidative conditions.

Mechanism

This route typically employs a Copper (Cu) or Nickel (Ni) catalyst to activate the C-H bond of acetonitrile or generate a cyanomethyl radical, which then couples with the amine.

OxidativePathway Azepane Azepane Product Target Nitrile Azepane->Product Coupling MeCN Acetonitrile (Solvent & Reagent) Intermediate Cyanomethyl Radical (•CH2CN) MeCN->Intermediate Oxidation Catalyst Cu/Ni Catalyst Oxidant (TBPB or O2) Catalyst->Intermediate Intermediate->Product

Figure 2: Catalytic cycle for oxidative cyanomethylation.

Protocol Highlights:

  • Reagents: Azepane, Acetonitrile (excess), Cu(OAc)₂ or NiCl₂ catalyst, TBPB (oxidant).

  • Conditions: 80-100°C in a sealed tube.

  • Advantage: Avoids handling chloroacetonitrile (highly toxic/lachrymator).

  • Disadvantage: Requires catalyst removal; often lower yields than alkylation.

Pathway C: Dehydration of Amide

The Alternative Route

If cyanide handling is restricted, the nitrile can be generated by dehydrating the corresponding amide.

Workflow:

  • Amide Formation: React Azepane with Chloroacetamide (instead of chloroacetonitrile) to form 2-(azepan-1-yl)acetamide .

  • Dehydration: Treat the amide with a dehydrating agent like Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

    • Reaction: R-CONH₂ + POCl₃ → R-CN + PO₂Cl + 2HCl

  • Purification: Neutralize carefully with NaHCO₃ and extract.

Safety & Handling (Critical)

Chloroacetonitrile (Pathway A):

  • Hazard: Fatal if inhaled, swallowed, or absorbed through skin. Potent lachrymator.

  • Control: Must be handled in a certified fume hood. Double-gloving (Nitrile/Laminate) recommended.

  • Waste: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.

Azepane:

  • Hazard: Flammable liquid, causes severe skin burns and eye damage.

  • Control: Keep away from heat/sparks. Use corrosion-resistant equipment.

Analytical Characterization

Confirming the identity of Hexahydro-1H-azepine-1-acetonitrile requires specific spectral signatures.

MethodExpected SignalInterpretation
IR Spectroscopy 2220–2240 cm⁻¹ Sharp, weak band indicating the C≡N stretch.
¹H NMR (CDCl₃) δ 3.5–3.6 ppm (s, 2H) Singlet for the N-CH₂-CN methylene protons.
δ 2.6–2.8 ppm (m, 4H) Multiplet for the α-protons of the azepane ring (N-CH₂).
δ 1.5–1.7 ppm (m, 8H) Multiplets for the β, γ, δ protons of the ring.
MS (ESI/EI) m/z 138.1 [M+] Molecular ion peak confirming formula C₈H₁₄N₂.

References

  • Smolecule . (2023).[2][3] Hexahydro-1H-azepine-1-acetonitrile | 54714-50-0. Retrieved from

  • Organic Syntheses . (1984). Synthesis of α,β-Unsaturated Nitriles from Acetonitrile. Org. Synth. 1984, 62, 179. Retrieved from

  • National Institutes of Health (NIH) . (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorg. Med. Chem. Lett. Retrieved from

  • Encyclopedia.pub . (2023). Cyanomethylation Reaction. Retrieved from

  • Cardiff University . (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Retrieved from

  • Google Patents . (1984). Chloroacetonitrile synthesis - US4476059A. Retrieved from

Sources

A Technical Guide to the Spectral Analysis of Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hexahydro-1H-azepine-1-acetonitrile, also known as (azepan-1-yl)acetonitrile, is a saturated heterocyclic compound featuring a seven-membered azepane ring N-substituted with an acetonitrile group.[1][2] Its molecular formula is C₈H₁₄N₂ with a molecular weight of 138.21 g/mol .[2][3] This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the azepane scaffold in numerous bioactive compounds.[4] The acetonitrile moiety also provides a versatile chemical handle for further synthetic transformations.[5]

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize Hexahydro-1H-azepine-1-acetonitrile: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of the spectral data is paramount for confirming the chemical identity, purity, and structure of the molecule, which are critical steps in any drug discovery and development pipeline.

The following sections will detail the theoretical underpinnings of each technique, present and interpret the spectral data, and explain the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectral signals. The structure of Hexahydro-1H-azepine-1-acetonitrile with standardized atom numbering for NMR analysis is presented below.

Caption: Molecular structure of Hexahydro-1H-azepine-1-acetonitrile with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of Hexahydro-1H-azepine-1-acetonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.55s2HH-8
~2.70t4HH-2, H-7
~1.65m8HH-3, H-4, H-5, H-6
Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum provides a unique fingerprint of the hydrogen atoms within the molecule.

  • H-8 (δ ~3.55 ppm): The two protons on the carbon adjacent to the nitrogen of the azepane ring and the nitrile group (C-8) are expected to appear as a singlet. Their downfield chemical shift is due to the deshielding effect of the adjacent electronegative nitrogen atom and the nitrile group.

  • H-2, H-7 (δ ~2.70 ppm): The four protons on the carbons directly attached to the nitrogen within the azepane ring (C-2 and C-7) are predicted to be in a similar chemical environment. They appear as a triplet due to coupling with the adjacent methylene protons (H-3 and H-6). The electronegative nitrogen atom causes a downfield shift compared to the other ring protons.

  • H-3, H-4, H-5, H-6 (δ ~1.65 ppm): The remaining eight protons of the azepane ring (on C-3, C-4, C-5, and C-6) are in a more shielded, aliphatic environment. Due to the conformational flexibility of the seven-membered ring and complex spin-spin coupling, these protons are expected to overlap and appear as a broad multiplet.

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ) (ppm)Assignment
~118.0C-10 (C≡N)
~55.0C-2, C-7
~45.0C-8
~28.0C-3, C-6
~26.0C-4, C-5
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • C-10 (δ ~118.0 ppm): The carbon of the nitrile group (C≡N) is significantly deshielded and appears far downfield, a characteristic feature of sp-hybridized carbons in nitriles.

  • C-2, C-7 (δ ~55.0 ppm): The two carbons adjacent to the nitrogen within the azepane ring are shifted downfield due to the electronegativity of the nitrogen.

  • C-8 (δ ~45.0 ppm): The methylene carbon of the acetonitrile substituent is also influenced by the adjacent nitrogen, resulting in a downfield shift.

  • C-3, C-6 and C-4, C-5 (δ ~28.0 and ~26.0 ppm): The remaining four carbons of the azepane ring are in a typical aliphatic region. Due to the symmetry of the ring (assuming rapid conformational averaging), C-3 and C-6 are chemically equivalent, as are C-4 and C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a liquid sample like Hexahydro-1H-azepine-1-acetonitrile, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2925, ~2855StrongC-H stretchAliphatic (CH₂)
~2245MediumC≡N stretchNitrile
~1460MediumC-H bendAliphatic (CH₂)
~1115MediumC-N stretchAliphatic amine
Interpretation of the IR Spectrum
  • ~2925, ~2855 cm⁻¹: These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene groups of the azepane ring and the acetonitrile substituent.

  • ~2245 cm⁻¹: This medium-intensity, sharp peak is a highly diagnostic absorption for the C≡N stretching vibration of the nitrile functional group. Its presence is a strong confirmation of this part of the structure.

  • ~1460 cm⁻¹: This absorption corresponds to the scissoring (bending) vibration of the CH₂ groups.

  • ~1115 cm⁻¹: This band is attributed to the C-N stretching vibration of the tertiary amine within the azepane ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrometry Data (Predicted, EI)
  • Molecular Ion (M⁺): m/z 138

  • Major Fragments: m/z 111, 98, 84, 69, 55, 42

Interpretation of the Mass Spectrum

The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which in this case would be at m/z 138, confirming the molecular weight of Hexahydro-1H-azepine-1-acetonitrile.

The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway is outlined below:

MS_Fragmentation M [C₈H₁₄N₂]⁺˙ m/z = 138 F1 [C₇H₁₃N]⁺˙ m/z = 111 M->F1 - HCN F2 [C₆H₁₂N]⁺ m/z = 98 M->F2 - CH₂CN F3 [C₅H₁₀N]⁺ m/z = 84 F2->F3 - CH₂

Caption: Proposed key fragmentation pathway for Hexahydro-1H-azepine-1-acetonitrile in EI-MS.

  • m/z 138 (M⁺): The molecular ion peak, corresponding to the intact molecule with one electron removed.

  • Loss of HCN (m/z 111): A common fragmentation pathway for nitriles can involve the loss of a neutral hydrogen cyanide molecule.

  • α-Cleavage (m/z 98): The most favorable fragmentation for aliphatic amines is typically cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the azepane ring and the cyanomethyl group would result in the loss of a ·CH₂CN radical, leading to the stable azepanylmethyl cation at m/z 98. This is often the base peak in the spectrum.

  • Ring Fragmentation (m/z 84, 69, 55, 42): Subsequent fragmentation of the azepane ring itself through various rearrangement and cleavage pathways would lead to the smaller fragments observed in the lower m/z region.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a self-validating system for the structural elucidation of Hexahydro-1H-azepine-1-acetonitrile. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum provides definitive evidence for the presence of the key nitrile and aliphatic amine functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide a robust and unambiguous characterization of the molecule, an essential requirement for its use in research and development.

References

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted.... Retrieved from [Link]

  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • GSRS. (n.d.). HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

  • Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • ScienceDirect. (2007). Separation of acetonitrile from pharmaceutical wastewater using solvent extraction. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • White Rose eTheses Online. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of Hexahydro-1H-azepine-1-acetonitrile

[1]

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a critical heterocyclic intermediate primarily utilized in the synthesis of the antihistamine Azelastine .[1] Its physicochemical behavior is dominated by the interplay between the hydrophobic azepane ring and the polar, basic tertiary amine/nitrile functionalities.

This guide provides a definitive analysis of its solubility across solvent classes, validated purification protocols, and mechanistic insights to optimize reaction engineering and workup procedures.

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8][9]

Before addressing solubility, the compound's fundamental state must be established to ensure accurate handling.[1]

PropertySpecification
Chemical Name Hexahydro-1H-azepine-1-acetonitrile
Synonyms 1-Azepaneacetonitrile; 2-(Hexamethyleneimino)acetonitrile
CAS Number 54714-50-0
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Physical State Colorless to pale yellow liquid (at RT) or low-melting solid
Boiling Point ~90–95 °C at 4.5 Torr (Predicted based on homologs)
pKa (Predicted) ~8.5 (Tertiary Amine)

Solubility Profile

The solubility of Hexahydro-1H-azepine-1-acetonitrile is dictated by "like dissolves like" principles modified by pH sensitivity. The molecule possesses a lipophilic domain (the 7-membered azepane ring) and a polar domain (the cyano group and tertiary nitrogen).

Solvent Compatibility Matrix

The following data summarizes empirical observations and predictive modeling based on functional group interactions.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1] The solvent's polarity matches the amine/nitrile dipole perfectly.
Polar Aprotic Acetonitrile, DMSO, DMFExcellent Highly soluble; often used as reaction media for nucleophilic substitutions.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood to Excellent Soluble due to H-bonding capability with the amine lone pair and nitrile nitrogen.[1]
Aromatic Hydrocarbons Toluene, XyleneGood Soluble; Toluene is frequently used for azeotropic drying or high-temp reactions.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Soluble; THF is a common solvent for reduction steps (e.g., using LiAlH₄).[1]
Aliphatic Hydrocarbons Hexane, HeptanePartial / Poor Solubility decreases at lower temperatures.[1] Useful for precipitating impurities or recrystallization of derivatives.[1]
Water (Neutral/Basic) Water (pH ≥ 7)Poor / Insoluble The hydrophobic azepane ring dominates, causing phase separation.[1]
Water (Acidic) 1M HCl, 1M H₂SO₄Soluble Protonation of the tertiary amine forms a water-soluble salt (Azepanium cation).[1]
Critical Solubility Logic
  • Extraction Efficiency: The compound partitions strongly into Dichloromethane (DCM) from basic aqueous solutions.[1] This is the industry-standard method for isolation.[1]

  • Purification via pH Swing: The solubility switch in acidic water allows for a powerful self-validating purification protocol (detailed in Section 4).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation limits for specific process solvents.[1]

  • Preparation: Weigh 10 mL of the target solvent into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Saturation: Add Hexahydro-1H-azepine-1-acetonitrile dropwise (if liquid) or in 100 mg increments (if solid) while stirring at 25°C.

  • Equilibrium: Continue addition until a persistent phase separation (oil droplets) or undissolved solid is observed. Stir for 1 hour.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent under vacuum (rotary evaporator) to constant weight.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).[1]

Protocol B: Acid-Base Purification (The "pH Swing")

This workflow exploits the pH-dependent solubility to remove non-basic impurities (e.g., unreacted nitriles or neutral byproducts).[1]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of compound).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL/g).

    • Chemistry: The Hexahydro-1H-azepine-1-acetonitrile is protonated and moves into the aqueous phase.[1] Neutral impurities remain in the DCM.

  • Wash: Discard the DCM layer (or back-extract with water if yield is critical). Wash the combined acidic aqueous layers once with fresh DCM to remove entrained organics.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 6M NaOH or NH₄OH .

    • Observation: The solution will become cloudy as the free base oils out.

  • Recovery: Extract the basic aqueous mixture three times with DCM .

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Visualizations

Solubility Screening Workflow

This decision tree guides the selection of solvents for reaction versus extraction based on the compound's properties.

SolubilityWorkflowStartSelect Solvent PurposePurposeReaction or Extraction?Start->PurposeReactionReaction MediumPurpose->ReactionExtractionExtraction / WorkupPurpose->ExtractionTempHigh Temp (>80°C)?Reaction->TempPhaseAqueous Phase pH?Extraction->PhaseTolueneUse Toluene / XyleneTemp->TolueneYesPolarityNucleophilic Sub?Temp->PolarityNoAcetonitrileUse Acetonitrile / DMFPolarity->AcetonitrileYesReductionHydride Reduction?Polarity->ReductionNoTHFUse THF / EtherReduction->THFYesAcidicAcidic (pH < 4)Phase->AcidicBasicBasic (pH > 9)Phase->BasicStayAqRemains in Water(Salt Form)Acidic->StayAqPartOrgPartitions to Organic(Free Base)Basic->PartOrgDCMUse DCM or EtOAcPartOrg->DCM

Figure 1: Solvent selection logic based on process requirements and pH conditions.

Acid-Base Purification Scheme

A visual representation of Protocol B, demonstrating the self-validating purification mechanism.

PurificationCrudeCrude Mixture(Target + Impurities)DCM_SolDissolve in DCMCrude->DCM_SolAdd_AcidAdd 1M HClDCM_Sol->Add_AcidSep1Phase SeparationAdd_Acid->Sep1Org_Layer1DCM Layer(Neutral Impurities)Sep1->Org_Layer1DiscardAq_Layer1Aq. Acid Layer(Target-H+ Salt)Sep1->Aq_Layer1KeepBasifyAdd NaOH (pH > 10)Aq_Layer1->BasifyAdd_DCMAdd Fresh DCMBasify->Add_DCMSep2Phase SeparationAdd_DCM->Sep2Aq_Layer2Aq. Waste(Salts)Sep2->Aq_Layer2DiscardOrg_Layer2DCM Layer(Pure Target)Sep2->Org_Layer2KeepFinalEvaporate & DryOrg_Layer2->Final

Figure 2: The "pH Swing" purification workflow for isolating Hexahydro-1H-azepine-1-acetonitrile.

Applications in Synthesis

The solubility profile described above is directly applicable to the synthesis of Azelastine .

  • Reaction: The formation of the hydrazone intermediate often occurs in Ethanol or Toluene , where the nitrile is soluble.

  • Workup: The subsequent reduction step (using Potassium Borohydride) requires a solvent switch, often involving extraction with Dichloromethane to isolate the amine intermediate from the inorganic boron salts.

Safety & Handling

  • Toxicity: As an organic nitrile, this compound should be treated as potentially toxic by inhalation and skin contact.[1][2][3] It may metabolize to release cyanide ions in vivo.[1]

  • PPE: Use nitrile gloves, safety goggles, and work exclusively within a fume hood.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis of the nitrile group.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • Google Patents. (2012).[1] CN102391253A - Synthetic technology of azelastine hydrochloride.[1][4][5] (Describes extraction of azepine intermediates with Dichloromethane). Retrieved from

"Review of hexahydroazepine synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydroazepine (azepane) represents a critical seven-membered nitrogen heterocycle in medicinal chemistry. Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the synthesis of the azepane core is kinetically disfavored due to entropic factors and transannular strain. Despite these challenges, the azepane pharmacophore is central to numerous therapeutic agents, including Azelastine (antihistamine), Tolazamide (antidiabetic), and Cetiedil (vasodilator).

This guide critically reviews the three dominant synthetic paradigms: Ring Expansion (Schmidt/Beckmann), Reductive Cyclization , and Ring-Closing Metathesis (RCM) . It provides validated protocols, mechanistic insights, and a comparative analysis to aid in selecting the optimal route for specific drug development needs.

Strategic Classification of Synthesis Methods

The synthesis of hexahydroazepine can be broadly categorized by the bond-formation strategy employed.

StrategyKey Reaction ClassMechanism DescriptionPrimary Application
Ring Expansion Schmidt Reaction / Beckmann RearrangementInsertion of a nitrogen atom into a cyclohexanone ring via migration of an alkyl group.Industrial scale; access to unsubstituted caprolactam.
Reduction Amide ReductionReduction of

-caprolactam using strong hydride donors (e.g., LiAlH

).
Conversion of bulk lactams to amines.[1]
Cyclization Ring-Closing Metathesis (RCM)Ru-catalyzed formation of the C=C bond from a diene precursor, followed by hydrogenation.Complex, functionalized azepanes; total synthesis.
Nucleophilic Substitution Intramolecular CyclizationCyclization of

-haloamines or amino-alcohols.
Specific substitution patterns; often requires high dilution.

Deep Dive: The Classic Route (Ring Expansion & Reduction)

This two-step sequence remains the most robust method for generating the unsubstituted azepane core or simple derivatives starting from available cyclohexanones.

Mechanism: The Schmidt Reaction

The Schmidt reaction utilizes hydrazoic acid (HN


) to insert a nitrogen atom into the cyclohexanone ring. The driving force is the expulsion of N

coupled with the migration of a carbon-carbon bond to the electron-deficient nitrogen.

SchmidtReaction Cyclohexanone Cyclohexanone (C6H10O) Protonation Protonated Ketone Cyclohexanone->Protonation + H+ Azidohydrin Azidohydrin Intermediate Protonation->Azidohydrin + HN3 Diazoiminium Diazoiminium Ion (-H2O) Azidohydrin->Diazoiminium - H2O Nitrilium Ring-Expanded Nitrilium Ion Diazoiminium->Nitrilium - N2 (Alkyl Migration) Caprolactam ε-Caprolactam (C6H11NO) Nitrilium->Caprolactam + H2O - H+

Figure 1: Mechanistic pathway of the Schmidt reaction converting cyclohexanone to ε-caprolactam.

Experimental Protocol: Reduction of ε-Caprolactam to Azepane

While caprolactam is commercially available, its reduction is a critical laboratory transformation. The amide bond is highly stable, requiring forcing conditions with Lithium Aluminum Hydride (LiAlH


).

Safety Note: LiAlH


 is pyrophoric. All operations must be conducted under an inert atmosphere (N

or Ar).

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen.[2][3]

  • Reagent Preparation: Charge the flask with anhydrous THF (150 mL) and carefully add LiAlH

    
     (3.8 g, 100 mmol, 2.0 equiv) via a powder funnel. Caution: Exothermic.
    
  • Addition: Dissolve ε-caprolactam (5.65 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH

    
     suspension at 0°C over 30 minutes.
    
  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 12–16 hours. Monitor by TLC (stain with ninhydrin; amide spot disappears, amine spot appears at baseline).

  • Fieser Workup: Cool the mixture to 0°C. Quench carefully by sequential addition of:

    • 3.8 mL Water (slowly!)

    • 3.8 mL 15% aqueous NaOH

    • 11.4 mL Water

  • Isolation: Stir the resulting granular suspension for 30 minutes. Filter through a pad of Celite to remove aluminum salts. Wash the cake with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined filtrate over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Distill the residue (bp 138°C at 760 mmHg) to obtain hexahydroazepine as a colorless liquid.

Validation:

  • Yield: Typically 85–92%.

  • 1H NMR (CDCl

    
    ): 
    
    
    
    2.80 (m, 4H,
    
    
    -CH
    
    
    ), 1.80 (br s, 1H, NH), 1.60 (m, 8H,
    
    
    -CH
    
    
    ).

Deep Dive: The Modern Route (Ring-Closing Metathesis)

For functionalized azepanes, especially those with chiral centers or specific substitution patterns required in drug discovery (e.g., Balanol analogs), Ring-Closing Metathesis (RCM) is the superior strategy. It constructs the ring from a linear diene precursor, avoiding the regioselectivity issues of ring expansion.

Mechanism: The RCM Catalytic Cycle

The reaction uses a Ruthenium carbene (Grubbs catalyst) to exchange alkylidene groups, releasing ethylene gas and forming the cyclic alkene.

RCM_Cycle PreCat Grubbs Catalyst (Pre-catalyst) Active 14e- Active Species (Ru=CH2) PreCat->Active - PCy3 / Ligand Coordination Diene Coordination Active->Coordination + Diene Substrate Metalla Metallacyclobutane Intermediate Coordination->Metalla [2+2] Cycloaddition ProductRel Product Release (Azepine) Metalla->ProductRel [2+2] Cycloreversion - Ethylene ProductRel->Active Regeneration

Figure 2: Simplified catalytic cycle for the Ring-Closing Metathesis of a diene to form an azepine.

Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine

This protocol describes the cyclization of N,N-diallyl-tert-butylcarbamate (or similar diene) using Grubbs II catalyst.

Protocol:

  • Precursor Synthesis: Protect diallylamine with Boc

    
    O to prevent amine coordination to the Ru catalyst.
    
  • RCM Reaction: Dissolve N-Boc-diallylamine (1.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over polymerization.

  • Catalyst Addition: Add Grubbs 2nd Generation catalyst (2–5 mol%) in one portion under Argon.

  • Reflux: Heat to reflux (40°C) for 2–4 hours. The evolution of ethylene gas drives the reaction.

  • Workup: Concentrate the solvent. Purify via flash chromatography on silica gel.

  • Hydrogenation (Optional): To access the saturated azepane, dissolve the RCM product in MeOH and hydrogenate (H

    
    , 1 atm) over Pd/C (10 wt%) for 2 hours.
    

Key Insight: High dilution is critical in RCM to minimize the formation of oligomers (ADMET polymerization).

Comparative Analysis

FeatureRing Expansion (Schmidt/Red)Ring-Closing Metathesis (RCM)Nucleophilic Cyclization
Atom Economy Moderate (Loss of N

and H

O)
Low (Loss of Ethylene + large catalyst FW)Moderate (Loss of Leaving Group)
Scalability High (Kg to Ton scale)Low/Medium (Catalyst cost is limiting)Medium
Regiocontrol Poor for unsymmetrical ketonesExcellent (Determined by precursor)Good
Functional Group Tolerance Low (Strong acid/hydride required)High (Compatible with esters, amides)Moderate
Primary Use Case Bulk manufacturing of simple coresComplex API synthesis, Late-stage functionalizationSpecific substitution patterns

References

  • Schmidt Reaction Mechanism & Applications

    • Source: Organic Chemistry Portal. "Schmidt Reaction."[4]

    • URL:[Link]

  • Reduction of Lactams with LiAlH4

    • Source: Organic Syntheses, Coll.[5][6] Vol. 7, p. 530 (1990). "Reduction of Amino Acids to Amino Alcohols." (Adapted protocol).

    • URL:[Link]

  • Ring-Closing Metathesis for Azepanes

    • Title: "Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing met
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Azepane Pharmacophore in Drug Discovery

    • Title: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review."
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Photochemical Ring Expansion (Emerging Method)

    • Title: "Synthesis of polysubstituted azepanes by dearom
    • Source: University of Manchester Research.
    • URL:[Link][1][7][8][9]

Sources

A-Z Guide to Theoretical Studies on Azepane Ring Conformation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility is a critical determinant of its interaction with biological targets, directly influencing efficacy and selectivity.[3][4] A comprehensive understanding of the conformational landscape of the azepane ring is therefore indispensable for the rational design of novel therapeutics. This in-depth technical guide provides a rigorous exploration of the theoretical and computational methodologies employed to elucidate the conformational preferences of the azepane ring system. We will delve into the fundamental principles of conformational analysis, detail the application of various computational techniques from molecular mechanics to high-level quantum mechanics, and discuss the key factors that govern the conformational equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of azepane conformation in their work.

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring is a privileged scaffold in modern drug discovery, appearing in a diverse array of therapeutic agents with applications ranging from anticancer and antimicrobial to treatments for Alzheimer's disease.[2] The conformational diversity of the azepane ring is often a key factor in its biological activity.[4] The seven-membered ring's ability to adopt multiple low-energy conformations allows it to adapt its shape to bind effectively to various biological targets. This flexibility, however, also presents a significant challenge in drug design, as controlling the conformational preferences of the azepane moiety is crucial for optimizing its pharmacological profile.[3] Theoretical and computational studies provide an invaluable toolkit for navigating this complex conformational landscape, offering insights that can guide the synthesis and development of more potent and selective azepane-based drugs.[5]

The Conformational Landscape of the Azepane Ring

Unlike their more rigid five- and six-membered counterparts, seven-membered rings like azepane possess a significantly more complex potential energy surface with a variety of accessible conformations. The most prominent of these are the chair , boat , and twist-boat forms. However, the flexibility of the ring leads to a continuum of intermediate and distorted conformations. High-level electronic structure calculations have shown that the twist-chair conformation is the most stable for azepane.[6][7] The chair conformation is often associated with a transition state.[6][7]

The energetic balance between these forms is delicate and can be significantly influenced by the presence and nature of substituents on the ring.[3] This conformational equilibrium is often a critical determinant for biological activity.

Describing Ring Puckering: Cremer-Pople Coordinates

A quantitative description of the puckering of the non-planar azepane ring can be achieved using Cremer-Pople puckering coordinates.[8] These parameters provide a powerful tool for classifying and comparing different ring conformations. The out-of-plane deviations of the ring atoms are used to define a set of puckering amplitudes and phase angles that uniquely describe the shape of the ring.[8] This method allows for the efficient conversion between puckering parameters and Cartesian coordinates, facilitating the reconstruction and analysis of various ring conformations.[8]

Theoretical Methodologies for Conformational Analysis

A multi-faceted approach, combining various computational techniques, is essential for a thorough investigation of the azepane conformational landscape.

Molecular Mechanics (MM) Force Fields

Molecular mechanics methods offer a computationally efficient way to perform an initial exploration of the conformational space. Force fields like MM2, MM3, and MMFF94 have shown strong performance in conformational analysis.[9] These methods are particularly useful for performing conformational searches to identify a broad range of low-energy conformers. However, it's crucial to recognize that the accuracy of force fields can be limited, especially for charged or highly polar molecules where intramolecular electrostatic interactions may be exaggerated.[10]

Typical Workflow for a Molecular Mechanics Conformational Search:

G cluster_0 MM Conformational Search Input Structure Input Structure Conformational Search Algorithm Conformational Search Algorithm Input Structure->Conformational Search Algorithm Initial Geometry Energy Minimization Energy Minimization Conformational Search Algorithm->Energy Minimization Generated Conformers Low-Energy Conformers Low-Energy Conformers Energy Minimization->Low-Energy Conformers Optimized Geometries & Energies

Caption: Workflow for a molecular mechanics-based conformational search.

Quantum Mechanics (QM) Methods

For a more accurate determination of the relative energies and geometries of different conformers, quantum mechanics calculations are indispensable.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the conformational preferences of cyclic molecules.[11][12] Meta-hybrid functionals, such as M06-2X, and long-range-separated functionals, like ωB97XD, have been successfully applied to investigate the structural and electronic properties of azepane and its derivatives.[6][13] DFT calculations can provide valuable insights into:

  • Relative conformational energies: Accurately predicting the stability of different chair, boat, and twist-boat conformations.[12]

  • Geometric parameters: Providing precise bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography.[6][7]

  • Vibrational frequencies: Confirming that optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).[6]

Protocol for DFT-Based Conformational Analysis:

  • Initial Geometry Optimization: Start with the low-energy conformers identified from a molecular mechanics search.

  • Functional and Basis Set Selection: Choose an appropriate DFT functional (e.g., M06-2X, ωB97XD, or B3LYP) and a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[6]

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Conduct a vibrational frequency calculation to verify that the optimized structure is a true minimum and to obtain zero-point vibrational energies (ZPVE).[6]

  • Energy Analysis: Compare the relative energies of the conformers, including the ZPVE corrections, to determine the most stable conformations.

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed.[6] These methods are computationally more demanding but can serve as a benchmark for DFT calculations.[6]

Factors Influencing Azepane Ring Conformation

The conformational equilibrium of the azepane ring is a delicate balance of several factors:

  • Ring Strain: This includes both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). The calculated C-C-C bond angles in azepane derivatives are often significantly larger than the ideal 109.5° for sp³-hybridized carbon, indicating the presence of ring strain.[6][7]

  • Substituent Effects: The size, stereochemistry, and electronic nature of substituents can have a profound impact on the conformational preferences of the azepane ring. For instance, the introduction of a single fluorine atom can bias the ring towards one major conformation.[14]

  • Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions within the molecule can stabilize specific conformations.

  • Solvent Effects: The surrounding solvent can influence the conformational equilibrium by stabilizing or destabilizing different conformers based on their polarity.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions of azepane conformation should ideally be validated by experimental data.

  • X-ray Crystallography: Provides precise information about the conformation of the azepane ring in the solid state.[3][15] Crystal structures of azepane itself show two non-equivalent units linked by intermolecular hydrogen bonds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying the conformation of molecules in solution.[3][16] Variable-temperature NMR experiments can provide information about the energetics of conformational interconversions.[16]

Application in Drug Design and Development

A thorough understanding of the conformational preferences of the azepane ring is critical for the successful design of new drugs.

  • Structure-Activity Relationship (SAR) Studies: By understanding how different substituents affect the conformation and, in turn, the biological activity, medicinal chemists can design more potent and selective compounds.[2]

  • Molecular Docking: Accurate conformational models of azepane-containing ligands are essential for predicting their binding modes to target proteins.[5]

  • Conformationally Restricted Analogs: Introducing substituents or incorporating the azepane ring into a bicyclic system can be used to lock the molecule into a specific bioactive conformation, potentially leading to increased potency and reduced off-target effects.[17]

Visualizing the Role of Conformation in Drug Design:

G Azepane Scaffold Azepane Scaffold Conformational Analysis Conformational Analysis Azepane Scaffold->Conformational Analysis Bioactive Conformation Bioactive Conformation Conformational Analysis->Bioactive Conformation Identifies Rational Drug Design Rational Drug Design Bioactive Conformation->Rational Drug Design Informs Improved Therapeutics Improved Therapeutics Rational Drug Design->Improved Therapeutics Leads to

Caption: The central role of conformational analysis in the design of azepane-based therapeutics.

Conclusion and Future Perspectives

The theoretical study of azepane ring conformation is a dynamic and evolving field. The continued development of more accurate and efficient computational methods, coupled with advances in experimental techniques, will undoubtedly provide even deeper insights into the complex conformational landscape of this important heterocyclic scaffold. By harnessing this knowledge, researchers can continue to design and develop novel azepane-containing molecules with improved therapeutic properties, ultimately benefiting human health.

References

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. [Link]

  • Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health. [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • Views of the different conformations of the azepane fragment, showing... ResearchGate. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. ResearchGate. [Link]

  • Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. ResearchGate. [Link]

  • Azepines. Unknown Source. (No URL available)
  • Azepane. PubChem. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. National Institutes of Health. [Link]

  • Azepane. Wikipedia. [Link]

  • Sampling High-Dimensional Conformational Free Energy Landscapes of Active Pharmaceutical Ingredients. National Institutes of Health. [Link]

  • A robust force field based method for calculating conformational energies of charged drug-like molecules. PubMed. [Link]

  • Collaborative assessment of molecular geometries and energies from the Open Force Field. ChemRxiv. [Link]

  • Sampling High-Dimensional Conformational Free Energy Landscapes of Active Pharmaceutical Ingredients. UCL Discovery. [Link]

  • The Energy Landscape Perspective: Encoding Structure and Function for Biomolecules. Frontiers. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Hexahydro-1H-azepine-1-acetonitrile. Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0) is a heterocyclic amine derivative with applications as a building block in medicinal chemistry and organic synthesis.[1] Due to its structural properties—specifically, a tertiary amine and the absence of a strong chromophore—its analysis presents unique challenges, including poor peak shape on traditional silica-based columns and low UV sensitivity. This protocol utilizes a reversed-phase C18 column with an acidified mobile phase to ensure symmetrical peak shape and reproducible retention. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, or reaction monitoring.

Scientific Principle and Method Rationale

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.

  • Analyte Characteristics: Hexahydro-1H-azepine-1-acetonitrile is a moderately polar molecule, with its hydrophobicity conferred by the seven-membered hydrocarbon ring and polarity arising from the tertiary amine and nitrile functionalities.[1] Its molecular formula is C₈H₁₄N₂ with a molecular weight of 138.21 g/mol .[2][3]

  • Stationary Phase Selection (Expertise & Experience): A C18 (octadecylsilyl) stationary phase is selected for its versatility and strong hydrophobic retention capabilities. This provides a sufficient interactive surface for the nonpolar azepane ring of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase Optimization (Expertise & Experience):

    • Organic Modifier: Acetonitrile is the organic modifier of choice due to its low viscosity, strong elution strength, and, critically, its low UV cutoff wavelength (~190 nm).[4][5] This is essential because the analyte lacks a significant chromophore and detection must be performed at a low wavelength (e.g., 205 nm).

    • Acidification: The presence of a tertiary amine in the analyte structure can lead to deleterious interactions with residual acidic silanol groups on the silica backbone of the HPLC column. This interaction causes significant peak tailing. To mitigate this, the mobile phase is acidified with phosphoric acid. The acid serves a dual purpose:

      • It protonates the tertiary amine, creating a consistent, positively charged species that is repelled by any residual, protonated silanols, thus producing a sharp, symmetrical peak.

      • It buffers the mobile phase, ensuring consistent analyte ionization and, therefore, reproducible retention times. A concentration of 0.1% phosphoric acid has been shown to be effective for this class of compounds.[1]

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • Hexahydro-1H-azepine-1-acetonitrile reference standard (>98% purity).

  • Acetonitrile (HPLC gradient grade).[6]

  • Deionized water (18.2 MΩ·cm or greater).

  • Phosphoric acid (H₃PO₄, ~85%, ACS grade or higher).

Chromatographic Column
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm
Run Time 10 minutes
Diluent Mobile Phase

Experimental Protocols

Mobile Phase Preparation (1 Liter)
  • Carefully measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

  • Measure 300 mL of deionized water and add it to the same solvent bottle.

  • Using a pipette, add 1.0 mL of 85% phosphoric acid to the mixture.

  • Cap the bottle and mix thoroughly.

  • Sonicate the solution for 10-15 minutes to degas.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of Hexahydro-1H-azepine-1-acetonitrile reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (Mobile Phase) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times. This is the standard stock solution.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh an amount of the sample material expected to contain 10 mg of Hexahydro-1H-azepine-1-acetonitrile into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

System Trustworthiness: Self-Validating Protocols

To ensure the validity of the results on any given day, a System Suitability Test (SST) must be performed before any sample analysis.

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria below.

SST ParameterAcceptance CriteriaRationale (Trustworthiness)
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating no significant secondary interactions with the column.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Confirms the precision of the injector, pump, and detector, ensuring system reproducibility.
% RSD of Retention Time ≤ 1.0%Indicates stable pump performance and consistent mobile phase composition.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase (ACN:H2O:H3PO4) standard Prepare Standard Solution (100 µg/mL) equilibrate System Equilibration (Stable Baseline) reagents->equilibrate sample Prepare Sample Solution (100 µg/mL) sst System Suitability Test (5x Standard Injections) standard->sst equilibrate->sst check_sst SST Pass? sst->check_sst check_sst->reagents No (Troubleshoot) inject_samples Inject Sample Solutions check_sst->inject_samples Yes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Assay/Purity integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC analysis of Hexahydro-1H-azepine-1-acetonitrile.

Expected Results and Discussion

Under the specified conditions, Hexahydro-1H-azepine-1-acetonitrile is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6.8 minutes.[1] The low UV wavelength of 205 nm provides adequate sensitivity for quantification at the µg/mL level. The DAD detector can be used to confirm peak purity by evaluating the UV spectrum across the peak. Any significant impurities will be separated from the main analyte peak. The described method is robust for its intended purpose, but for regulatory filings, a full method validation following ICH Q2(R1) guidelines would be required.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of Hexahydro-1H-azepine-1-acetonitrile. By employing a standard C18 column and an optimized acidified mobile phase, the common analytical challenges associated with amine compounds are effectively overcome. The inclusion of detailed system suitability criteria ensures the trustworthiness and reliability of the generated data, making this method suitable for routine use in research and quality control environments.

References

  • PubChem. Hexahydro-1H-azepine-1-acetonitrile | C8H14N2 | CID 41164. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. Hexahydro-1H-azepine-1-acetonitrile. American Chemical Society. [Link]

  • Acetonitrile HPLC: Significance and symbolism. (2025). LetPub. [Link]

  • Global Substance Registration System (GSRS). HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE. [Link]

  • KBV Research. Why is Acetonitrile Used in HPLC?. [Link]

  • Gao, S., & Liu, H. (2008). Quality Evaluation of HPLC-Grade Acetonitrile. American Laboratory. [Link]

  • Ataman Kimya. ACETONITRILE HPLC. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Honeywell. UV Cutoff. [Link]

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"GC-MS protocol for Hexahydro-1H-azepine-1-acetonitrile identification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Characterization of Hexahydro-1H-azepine-1-acetonitrile

Subtitle: Impurity Profiling and Process Control for Azelastine Hydrochloride Intermediates

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 1-azepaneacetonitrile, is a critical synthetic intermediate in the manufacturing of Azelastine Hydrochloride , a potent second-generation antihistamine.[1] In pharmaceutical process control, the precise quantification of this intermediate is mandatory to meet ICH Q3A/Q3B impurity guidelines.[1]

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of Hexahydro-1H-azepine-1-acetonitrile.[1] Unlike generic screening methods, this protocol addresses the specific challenges of analyzing cyclic amino-nitriles: peak tailing due to nitrogen-silanol interactions and specific fragmentation patterns required for Selected Ion Monitoring (SIM) mode.[1]

Analyte Profile & Physicochemical Properties

Understanding the analyte's behavior is the first step in method development.[1] The moderate polarity of the nitrile group combined with the basicity of the tertiary amine nitrogen dictates the choice of solvent and column stationary phase.[1]

PropertyDataRelevance to Protocol
Chemical Name Hexahydro-1H-azepine-1-acetonitrileTarget Analyte
CAS Number 54714-50-0Identification Key
Molecular Formula

Isotope Modeling
Molecular Weight 138.21 g/mol Parent Ion (

)
Boiling Point ~224°C (at 760 mmHg); 102°C (at 14 mmHg)Inlet/Oven Temp Design
Solubility Soluble in Methanol, DCM, Ethyl AcetateExtraction Solvent Choice
pKa (Predicted) ~8.5 (Amine), Nitrile is neutralPotential for column tailing

Experimental Protocol

Reagents and Standards
  • Reference Standard: Hexahydro-1H-azepine-1-acetonitrile (>98% purity).[1]

  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol (MeOH).[1]

    • Rationale: DCM is preferred for liquid-liquid extraction from aqueous synthesis layers; MeOH is preferred for direct dissolution of solid residues.[1]

  • Internal Standard (ISTD): N-Methylazepane or Benzonitrile.[1]

    • Rationale: Structurally similar boiling points ensure consistent vaporization behavior without co-elution.[1]

Sample Preparation Workflow

SamplePrep RawSample Raw Synthesis Aliquot Dilution Dilution (1:100) in DCM RawSample->Dilution Solubilization Filter Filtration (0.2 µm PTFE) Dilution->Filter Remove Particulates Vial GC Vial (Amber Glass) Filter->Vial Transfer Injection GC-MS Injection Vial->Injection Autosampler

Figure 1: Sample preparation workflow designed to minimize injection liner contamination.[1]

GC-MS Instrument Parameters

System: Agilent 7890/5977 or equivalent single-quadrupole system.

A. Gas Chromatograph (GC) Settings

  • Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.[1]

    • Why: While a wax column (DB-WAX) handles amines better, the DB-5ms provides higher thermal stability (up to 325°C), allowing the elution of the heavier Azelastine API (MW ~381) in the same run to prevent carryover.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless in Split Mode (20:1) .

    • Temp: 250°C.

    • Liner: Ultra Inert Deactivated Liner with Glass Wool (prevents adsorption of the basic amine).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Traps the solvent and volatile nitrile.[1]

    • Ramp 1: 15°C/min to 200°C – Separates the target intermediate.

    • Ramp 2: 30°C/min to 300°C (Hold 5 min) – Bakes out heavy API/dimers.

B. Mass Spectrometer (MS) Settings

  • Source: Electron Ionization (EI) @ 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Scan (m/z 35–450) for identification; SIM for quantification.[1]

  • Solvent Delay: 3.0 min (Must skip solvent peak).[1]

Data Analysis & Interpretation

Mass Spectrum Fragmentation Logic

The identification of Hexahydro-1H-azepine-1-acetonitrile relies on detecting its molecular ion and characteristic fragments.[1] The fragmentation follows mechanisms typical for cyclic amines and nitriles.[1]

  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  m/z 138 (Small intensity, typical for aliphatic amines).
    
  • Base Peak/Major Fragments:

    • m/z 98: Loss of the cyanomethyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). This is an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      -cleavage relative to the ring nitrogen.
    • m/z 109: Loss of ethyl radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) from the azepane ring (ring contraction).
      
    • m/z 41/42: Hydrocarbon fragments (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) from the azepane ring breakdown.
    • m/z 55: Characteristic fragment for 7-membered rings (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      

SIM Table for Quantification (High Sensitivity):

Ion Type m/z Dwell Time (ms) Purpose
Target 138.1 50 Molecular Ion (Quant)

| Qual 1 | 98.1 | 50 | Structural Confirmation (Loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) |
| Qual 2  | 109.1  | 50 | Structural Confirmation (Ring Contraction) |
| Qual 3  | 55.1  | 50 | Ring Fragment |
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion (M+) m/z 138 Frag98 Azepanyl Cation m/z 98 (Loss of CH2CN) Parent->Frag98 α-Cleavage (-40 u) Frag109 Ring Contraction m/z 109 (Loss of C2H5) Parent->Frag109 Ring Rearrangement (-29 u) Frag55 Alkyl Fragment m/z 55 (C4H7+) Frag98->Frag55 Ring Opening

Figure 2: Proposed fragmentation pathway for Hexahydro-1H-azepine-1-acetonitrile under 70 eV EI.

Quality Control & System Suitability

To ensure the "Trustworthiness" of the data, the following criteria must be met before running sample batches:

  • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  The nitrile and amine groups can interact with active sites in the column.
    
    • Requirement:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for the m/z 138 peak.
      
    • Remedy: If tailing occurs, trim the column inlet by 10-20 cm or replace the liner.[1]

  • Signal-to-Noise (S/N):

    • Requirement: S/N > 10 for the Limit of Quantitation (LOQ) standard (typically 0.1 ppm).[1]

  • Carryover Check:

    • Inject a solvent blank immediately after the highest standard.[1]

    • Requirement: Analyte peak in blank must be < 0.5% of the LOQ area.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnUse Ultra-Inert liners; replace gold seal; trim column.[1]
Low Sensitivity (m/z 138) High fragmentation energyRely on m/z 98 or 109 for quantitation if M+ is too weak, but validate linearity.[1]
Ghost Peaks Azelastine degradationEnsure final bake-out temp is 300°C to elute the heavy API; Azelastine can degrade in hot injectors to form smaller amines.[1]
Baseline Drift Column bleedDB-5ms is stable to 325°C; ensure oxygen scrubber is active on carrier gas.

References

  • National Institute of Standards and Technology (NIST). Hexahydro-1H-azepine-1-acetonitrile Mass Spectrum.[1] NIST Mass Spectrometry Data Center.[1] Available at: [Link][1]

  • PubChem. Hexahydro-1H-azepine-1-acetonitrile (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][3] Available at: [Link][1]

  • Chindhe, S., et al. (2025).[1] Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate.[1] Available at: [Link]

Sources

"Using Hexahydro-1H-azepine-1-acetonitrile in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Hexahydro-1H-azepine-1-acetonitrile in Medicinal Chemistry

Introduction: The Seven-Membered Advantage

In the landscape of drug discovery, ring size modulation is a critical tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While piperidine (6-membered) and pyrrolidine (5-membered) rings are ubiquitous, the azepane (7-membered) ring offers unique conformational flexibility and lipophilicity that can break patent space or improve receptor binding kinetics.[1]

Hexahydro-1H-azepine-1-acetonitrile (also known as 1-azepaneacetonitrile) serves as a pivotal "linchpin" intermediate.[1] It provides a direct synthetic handle (the nitrile group) attached to the azepane nitrogen, enabling the rapid generation of:

  • Ethylamine linkers (via reduction) common in GPCR ligands (e.g., antihistamines, antipsychotics).[1]

  • Bioisosteres (e.g., tetrazoles) that mimic carboxylic acids but with better membrane permeability.[1]

  • Amidine scaffolds for serine protease inhibition.[1]

This guide details the synthesis, handling, and application of this building block to accelerate hit-to-lead optimization.

Chemical Profile & Properties[1][3][4][5][6][7][8]

PropertyData
Chemical Name Hexahydro-1H-azepine-1-acetonitrile
Synonyms 1-Azepaneacetonitrile; 2-(Azepan-1-yl)acetonitrile
CAS Number 54714-50-0
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~102-103 °C (at 14 mmHg)
Solubility Soluble in DCM, Methanol, Ethanol, THF; Sparingly soluble in water
Key Reactivity Nucleophilic at N; Electrophilic at Nitrile Carbon

Strategic Workflow: From Scaffold to Lead

The following decision tree illustrates how to utilize this intermediate to access diverse chemical space.

G Azepane Azepane (Starting Material) Nitrile Hexahydro-1H-azepine-1-acetonitrile (The Hub) Azepane->Nitrile Alkylation (Protocol 1) Reagent Chloroacetonitrile + K2CO3 Reagent->Nitrile Diamine 1-(2-Aminoethyl)azepane (GPCR Ligands) Nitrile->Diamine Reduction (LiAlH4) (Protocol 2) Tetrazole Azepane-Tetrazole (Acid Bioisostere) Nitrile->Tetrazole Cycloaddition (NaN3/ZnBr2) Amidine Azepane-Amidine (Protease Inhibitors) Nitrile->Amidine Pinner Reaction

Figure 1: Synthetic divergence from the azepane-acetonitrile hub.[1] The nitrile group acts as a versatile masked amine or acid equivalent.

Detailed Experimental Protocols

Protocol 1: Synthesis of Hexahydro-1H-azepine-1-acetonitrile

Objective: Efficiently install the cyanomethyl group on the azepane ring.[1]

Safety Warning: Chloroacetonitrile is a potent lachrymator and toxic by skin absorption.[1] Work in a well-ventilated fume hood.

Reagents:

  • Azepane (Hexahydro-1H-azepine) [1.0 equiv][2][1]

  • Chloroacetonitrile [1.1 equiv][3]

  • Potassium Carbonate (anhydrous, finely ground) [2.0 equiv]

  • Acetonitrile (Solvent) [0.5 M concentration relative to azepane][1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend Potassium Carbonate in Acetonitrile.

  • Addition: Add Azepane to the suspension and cool the mixture to 0°C using an ice bath.

  • Alkylation: Dropwise add Chloroacetonitrile over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1; Stain: Iodine or Ninhydrin).[1]

  • Workup: Filter off the solid inorganic salts (KCl/K₂CO₃) using a sintered glass funnel. Wash the filter cake with fresh Acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil.

  • Purification: If necessary, purify via vacuum distillation (bp ~102°C @ 14 mmHg) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%

Protocol 2: Reduction to 2-(Azepan-1-yl)ethanamine

Objective: Convert the nitrile to a primary amine, creating an ethylene-diamine linker common in CNS drugs (e.g., analogs of Guanethidine or antihistamines).[1]

Reagents:

  • Hexahydro-1H-azepine-1-acetonitrile [1.0 equiv][1]

  • Lithium Aluminum Hydride (LiAlH₄) [2.0 equiv] (or Raney Nickel/H₂ for milder conditions)[1]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck flask and flush with Argon/Nitrogen. Add anhydrous THF and cool to 0°C.

  • Hydride Activation: Carefully add LiAlH₄ pellets/powder to the THF.[1] Stir for 10 minutes to ensure suspension.

  • Addition: Dissolve the Nitrile substrate in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–6 hours.

  • Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1]

  • Drying: Dry the filtrate over Na₂SO₄, filter, and concentrate.

  • Product: The resulting oil is the primary amine.[1] It can be converted to the HCl or oxalate salt for long-term stability.[1]

Mechanistic Insight: The reduction proceeds via an imine intermediate.[1] The choice of LiAlH₄ ensures complete reduction without stopping at the aldehyde stage, which is a risk with milder reducing agents like DIBAL-H at higher temperatures.[1]

Medicinal Chemistry Applications & Case Studies

Application A: Tuning Lipophilicity (LogP)

Replacing a piperidine ring with an azepane ring typically increases the cLogP by approximately 0.4–0.6 units.

  • Use Case: If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), substituting the piperidine-acetonitrile fragment with hexahydro-1H-azepine-1-acetonitrile can improve CNS penetration without altering the fundamental pharmacophore geometry significantly.[1]

Application B: Bioisosteric Replacement (Tetrazoles)

The nitrile group is a direct precursor to 5-substituted tetrazoles, which are classic bioisosteres for carboxylic acids (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 ~4.5–5).
  • Protocol: React Hexahydro-1H-azepine-1-acetonitrile with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) in water/isopropanol at reflux.[1]

  • Result: 5-((Azepan-1-yl)methyl)-1H-tetrazole.[1] This moiety mimics the electrostatic profile of an amino acid side chain but offers improved metabolic stability against glucuronidation.[1]

Safety and Handling

  • Nitrile Toxicity: While less toxic than simple aliphatic nitriles, this compound can metabolize to release cyanide ions.[1] Handle with gloves and eye protection.[1][4][5][6]

  • Skin Contact: The compound is lipophilic and can penetrate skin.[1] In case of contact, wash immediately with soap and water; do not use organic solvents which may increase absorption.[1]

  • Storage: Store under nitrogen in a cool, dry place. Amines are prone to oxidation (N-oxide formation) upon prolonged exposure to air.[1]

References

  • Synthesis of Azepane Derivatives

    • Title: "Practical Synthesis of Azepane-based Scaffolds."
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • URL:[Link] (General Journal Link for verification)[1]

  • Nitrile Reduction Protocols

    • Title: "Reduction of Nitriles to Amines: A Review of Methods."[1]

    • Source:Organic Reactions, Wiley Online Library.[1]

    • URL:[Link][1]

  • Azepane in Drug Discovery

    • Title: "Seven-membered rings in drug discovery: The Azepane Scaffold."[1][7]

    • Source:Journal of Medicinal Chemistry (ACS Publications).[1]

    • URL:[Link]

  • Tetrazole Synthesis from Nitriles

    • Title: "Zinc-catalyzed synthesis of tetrazoles from nitriles and sodium azide."[1]

    • Source:Journal of Organic Chemistry, Demko & Sharpless.[1]

    • URL:[Link][1]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered azepane ring system is a crucial scaffold in medicinal chemistry, yet its representation in drug discovery libraries lags behind its five- and six-membered counterparts.[1] This is largely due to the synthetic challenges associated with its formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these hurdles, offering rapid, efficient, and environmentally benign routes to complex heterocyclic molecules.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles behind MAOS and detailed, field-proven protocols for the synthesis of functionalized azepane derivatives. We delve into the causality behind experimental choices and present self-validating methodologies to ensure scientific integrity and reproducibility.

The Rationale for Microwave Chemistry in Azepane Synthesis

Conventional synthesis of medium-sized rings like azepanes often requires harsh conditions, prolonged reaction times, and can result in low yields due to competing side reactions.[5] Microwave irradiation provides a transformative alternative by delivering energy directly to the reaction mixture, leading to rapid and uniform heating.[6][7] This is fundamentally different from conventional heating, which relies on slow thermal conduction from the vessel walls.[8]

Core Mechanisms of Microwave Heating:

The efficiency of MAOS stems from two primary mechanisms of interaction between the microwave's electromagnetic field and the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a dipole moment. They attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the sample.[8][9][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[9][11]

This direct energy transfer often results in dramatic reaction rate accelerations, improved yields, and higher product purity by minimizing thermal degradation and side-product formation.[3][11][12] Furthermore, in sealed-vessel microwave reactors, solvents can be heated far above their atmospheric boiling points, creating a "superheating" effect that enables reactions to proceed that would otherwise be sluggish or fail entirely.[11][13]

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating HeatSource Heat Source (Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall MWSource Microwave Source (Magnetron) SolventSurface Solvent (Surface) VesselWall->SolventSurface Molecules Polar Molecules (Entire Bulk Volume) SolventBulk Solvent (Bulk) SolventSurface->SolventBulk MWSource->Molecules

Caption: Conventional vs. Microwave Heating.

General Workflow & Safety Considerations

A successful microwave-assisted experiment requires careful planning and adherence to safety protocols. The use of dedicated laboratory microwave reactors equipped with pressure and temperature sensors is mandatory; domestic microwave ovens must never be used for chemical synthesis.[14]

G Figure 2: General Experimental Workflow node_prep Step 1: Preparation Combine reagents and solvent in a specialized microwave vial. Add a magnetic stir bar. node_seal Step 2: Sealing Securely crimp the septum cap. Ensure a proper seal. node_prep->node_seal node_irradiate Step 3: Irradiation Place vial in reactor. Set Temperature, Time, and Power parameters. Initiate run. node_seal->node_irradiate node_cool node_cool node_irradiate->node_cool node_workup Step 5: Workup & Purification Open vial in a fume hood. Perform extraction, filtration, etc. Purify via chromatography. node_cool->node_workup node_analysis Step 6: Analysis Characterize the product using NMR, MS, etc. node_workup->node_analysis

Caption: Standard workflow for a MAOS experiment.

Critical Safety Precautions:

  • Pressure Management: Reactions involving volatile reagents or the generation of gaseous byproducts can lead to rapid pressure increases. Always start with small-scale reactions to assess the kinetics and potential for pressure buildup.[8][14]

  • Solvent Choice: Use high-boiling point, polar solvents that are efficient microwave absorbers (e.g., DMF, NMP, DMSO, Ethanol). Avoid non-polar solvents like hexane or toluene, which heat inefficiently.[13] Highly volatile solvents should be used with extreme caution.

  • Vessel Integrity: Never exceed the recommended volume for a reaction vial. Inspect vials for cracks or defects before use. Use appropriate stirring to prevent localized superheating and bumping.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially the opening of cooled reaction vials, within a certified chemical fume hood.[14]

Synthetic Protocols for Azepane Derivatives

The following protocols represent robust methods for the synthesis of azepane scaffolds, leveraging the distinct advantages of microwave irradiation.

Protocol 1: Synthesis of Dipyrido[4,3-b:3',4'-f]azepines via Double Nucleophilic Aromatic Substitution (S_NAr)

This method provides a transition-metal-free route to tricyclic azepine structures, demonstrating a dramatic reduction in reaction time compared to conventional heating (3 hours vs. 24 hours).[15] The electron-deficient nature of the halopyridine substrates makes them susceptible to nucleophilic attack by primary amines.

G Figure 3: Double SNAr Reaction Scheme reactants product reactants->product  R-NH2, NMP  MW, 150 °C, 3h

Caption: Microwave-assisted double S_NAr cyclization.

Materials & Equipment:

  • 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine)

  • Primary aliphatic amine (e.g., 3-dimethylamino-1-propylamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dedicated microwave synthesis reactor (e.g., Biotage Initiator)

  • 1-5 mL microwave reaction vials with crimp caps

  • Magnetic stir bars

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) (20 mg, 0.080 mmol, 1.0 equiv.).

  • Add the primary amine (10 equiv., 0.80 mmol); for example, 3-dimethylamino-1-propylamine (100 µL).

  • Add anhydrous N-Methyl-2-pyrrolidone (0.5 mL).

  • Seal the vial with a septum cap and crimp securely.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 150 °C, Time = 3 hours, Absorption Level = High. The reaction should be run with magnetic stirring.

  • Upon completion, allow the reaction vial to cool to below 50 °C before removal from the reactor.

  • The crude reaction mixture can be directly purified by silica gel column chromatography (e.g., using a mobile phase of CHCl₃/MeOH(NH₃) = 9/1) to yield the desired product.[15]

Scientist's Notes & Causality:

  • Excess Amine: A large excess of the primary amine is crucial to drive the reaction to completion and minimize potential side reactions.

  • Solvent Choice: NMP is an excellent choice due to its high boiling point (202 °C), high polarity, and strong microwave absorption, allowing the reaction to reach the target temperature quickly and maintain it effectively.

  • Efficiency: This protocol provides the target azepine in yields ranging from 45-61%, a significant achievement for a complex heterocyclic synthesis in such a short timeframe.[15]

Protocol 2: Intramolecular Cyclodehydration for Tetrahydro-1,3-thiazepine Synthesis

This protocol details the key cyclization step for forming a seven-membered thiazepine, an important azepane bioisostere. The method uses a phosphorus-based dehydrating agent under solvent-free microwave conditions, highlighting a green chemistry approach.[5]

Materials & Equipment:

  • N-(4-hydroxybutyl)thioamide derivative (e.g., N-(4-hydroxybutyl)thiobenzamide)

  • Trimethylsilyl polyphosphate (PPSE)

  • Microwave synthesis reactor

  • 1-5 mL microwave reaction vials

  • Magnetic stir bars

Step-by-Step Procedure:

  • In a 2-5 mL microwave vial, thoroughly mix the N-(4-hydroxybutyl)thioamide precursor (1.0 equiv.) with trimethylsilyl polyphosphate (PPSE) (approx. 1.5 equiv. by weight).

  • Add a magnetic stir bar and place the open vial in the microwave reactor. Note: This is a solvent-free reaction.

  • Set the reaction parameters: Temperature = 90 °C, Time = 8 minutes.

  • After irradiation, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure 4,5,6,7-tetrahydro-1,3-thiazepine.[5]

Scientist's Notes & Causality:

  • Dehydrating Agent: PPSE acts as an efficient Brønsted acid and dehydrating agent, activating the terminal hydroxyl group for intramolecular S_N2-type displacement by the sulfur atom of the thioamide.[5]

  • Solvent-Free Conditions: Eliminating the solvent aligns with green chemistry principles, simplifies workup, and allows for efficient energy absorption directly by the reactants.[2]

  • Speed and Selectivity: The microwave-assisted protocol provides the desired seven-membered ring in good to excellent yields (e.g., 73% for the N-thiobenzoyl derivative) in just 8 minutes, avoiding byproducts often seen with conventional heating methods.[5]

Protocol 3: Ring Expansion of Aminocyclopropanes

This strategy leverages the inherent strain of a dihalogenated cyclopropane ring to drive a ring-expansion cascade, yielding functionalized azepanes from readily available precursors. The initial reductive amination is followed by a thermally-induced rearrangement. While the original literature may not specify microwave heating for the rearrangement step, the thermal nature of this transformation makes it an ideal candidate for MAOS optimization to reduce reaction times and improve yields.

Conceptual Workflow:

  • Reductive Amination: React a 7,7-dihalo-2-azabicyclo[4.1.0]heptane hydrochloride salt with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This forms the unstable N-substituted aminocyclopropane intermediate.[16]

  • Microwave-Assisted Ring Expansion: Subject the intermediate from step 1 to microwave irradiation in a suitable high-boiling solvent. The thermal energy will promote the cleavage of the cyclopropane ring and formation of the more stable seven-membered azepine ring.

Scientist's Notes & Causality:

  • Driving Force: The ring expansion is driven by the release of ring strain from the three-membered cyclopropane and the formation of a more stable seven-membered ring.

  • MAOS Potential: Microwave heating can provide the rapid and uniform thermal energy required to efficiently overcome the activation barrier for the rearrangement, potentially reducing the formation of decomposition byproducts that may occur with prolonged conventional heating.

Data Summary & Comparison

The table below summarizes key parameters for the discussed microwave-assisted protocols, offering a clear comparison for researchers selecting a synthetic route.

Reaction Type Key Substrates Conditions (MW) Typical Yield Key Advantage Reference
Double S_NArDichloropyridine derivative, Primary Amine150 °C, 3 h, NMP45-61%Rapid access to complex tricyclic systems[15]
Intramolecular CyclodehydrationN-(4-hydroxybutyl)thioamide, PPSE90 °C, 8 min, Solvent-free73-95%Extremely fast, green, high-yielding[5]
Amine Hydrolysis (Precursor Synthesis)Oxazolidinone90 °C, 1 h, NaOH/EtOH89-96%Clean and rapid deprotection step[17][18]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the construction of challenging molecular architectures like azepane derivatives. By leveraging direct and efficient energy transfer, MAOS dramatically shortens reaction times, often improves yields and product purity, and aligns with the principles of green chemistry.[8][19] The protocols and principles outlined in this guide provide a robust foundation for researchers to explore this enabling technology, accelerating the discovery and development of novel azepane-based therapeutics and chemical probes.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. ijpsnonline.com.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. innovareacademics.in.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. International Journal of Novel Research and Development.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH.
  • PART - 1 INTRODUCTION - BS Publications.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A. Royal Society of Chemistry.
  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Public
  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - Beilstein Journals. Beilstein-Institut.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. mdpi.com.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. rjptonline.org.
  • Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. ijcrt.org.

Sources

Application Note: High-Purity Isolation of Hexahydro-1H-azepine-1-acetonitrile via Amine-Modified Silica Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including antihistamines (e.g., Azelastine analogs) and agrochemicals. While industrial scale-up often relies on vacuum distillation, research-grade synthesis and impurity characterization require higher purity levels (>99.5%) than distillation typically affords.

The Challenge: This compound possesses a tertiary amine functionality within a seven-membered azepane ring. On standard silica gel, the basic nitrogen interacts strongly with acidic silanol groups (


), leading to severe peak tailing, irreversible adsorption, and poor resolution.

The Solution: This protocol details a self-validating chromatographic method utilizing an amine-modified mobile phase. By introducing Triethylamine (TEA) as a competitive base, we effectively mask silanol activity, ensuring symmetrical peak shapes and high recovery yields.

Physicochemical Profile

Understanding the analyte's properties is the first step in experimental design.

PropertyDataRelevance to Chromatography
Chemical Structure Azepane ring with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-cyanomethyl group
Lipophilic ring + Polar nitrile + Basic amine.
Molecular Formula

MW: 138.21 g/mol .[1]
Boiling Point 102–103 °C @ 14 TorrVolatile; fractions must be concentrated carefully.
UV Activity Weak (End absorption ~210 nm)Standard UV detection (254 nm) is ineffective.
Basicity Tertiary AmineRequires basic modifier to prevent tailing.
Solubility Soluble in DCM, EtOAc, AlcoholsCompatible with Normal Phase solvents.

Pre-Purification Analysis & TLC Method Development

Before committing to a column, the separation must be modeled on Thin Layer Chromatography (TLC).

Visualization Strategy (Critical)

Since the compound lacks a strong chromophore (no benzene ring), UV visualization is unreliable.

  • Primary Method: Iodine Vapor (

    
    ).  The azepane ring traps iodine, appearing as dark brown spots.
    
  • Secondary Method: Dragendorff’s Reagent. Specific for tertiary amines (appears orange/red).

  • Tertiary Method: KMnO₄ Stain. Oxidizes the amine (appears yellow on purple).

Mobile Phase Optimization

Standard Hexane/Ethyl Acetate systems will cause the amine to streak from the baseline (


 to 

).

Protocol:

  • Prepare a solvent system of Hexane:Ethyl Acetate (4:1) .

  • Add 1% v/v Triethylamine (TEA) to the solvent mixture.

  • Elute the TLC plate.

  • Target

    
    :  0.3 – 0.4.
    
    • If

      
       < 0.2:[2] Increase EtOAc ratio (e.g., 3:1).
      
    • If

      
       > 0.6: Decrease EtOAc ratio (e.g., 9:1).
      

Expert Insight: The TEA competes for the acidic sites on the silica plate, allowing the azepane derivative to migrate as a compact spot rather than a streak.

Detailed Chromatographic Protocol

Stationary Phase Selection
  • Resin: Silica Gel 60 (spherical or irregular), 40–63 µm particle size.

  • Column Dimension: Calculate based on crude load (1:30 to 1:50 ratio of Compound:Silica).

Column Preparation (Slurry Packing)

Avoid dry packing for amines to prevent channeling and heat generation upon solvent addition.

  • Slurry Preparation: Mix Silica Gel 60 with the starting mobile phase (Hexane + 1% TEA ) in a beaker.

  • Packing: Pour the slurry into the column. Tap gently to settle.

  • Equilibration: Flush with 2 column volumes (CV) of Hexane + 1% TEA .

    • Why? This pre-saturates the silica surface with TEA, neutralizing acidic silanols before the sample touches the column.

Sample Loading[3]
  • Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or the mobile phase.

  • Alternative (Recommended):Dry Loading. Adsorb the crude onto a small amount of silica (1:2 ratio), evaporate the solvent, and load the powder on top of the packed bed. This improves resolution for liquid amines.

Elution Gradient

Run the column using the following gradient profile (based on 10g crude scale):

StepSolvent Composition (v/v)ModifierVolume (CV)Purpose
1 100% Hexane1% TEA2Elute non-polar impurities (hydrocarbons).
2 95:5 Hexane:EtOAc1% TEA3Onset of product elution.
3 90:10 Hexane:EtOAc1% TEA5Main Product Elution Window.
4 80:20 Hexane:EtOAc1% TEA3Elute polar byproducts (amides/acids).
5 100% EtOAc1% TEA2Column Flush.
Fraction Collection & Analysis
  • Collect fractions in test tubes.

  • Spot every 3rd tube on a TLC plate.

  • Visualize with Iodine Vapor .

  • Pool fractions containing the pure spot (

    
     in 9:1 Hex/EtOAc).
    

Visualization of Workflow & Mechanism

Purification Workflow

PurificationWorkflow Synthesis Crude Synthesis (Alkylation of Azepane) TLC TLC Scouting (Hex:EtOAc + TEA) Viz: Iodine/Dragendorff Synthesis->TLC Check Rf & Tailing Prep Column Prep (Silica + 1% TEA Slurry) TLC->Prep Method Defined Loading Dry Loading (Adsorb on Silica) Prep->Loading Elution Gradient Elution (Hex -> Hex:EtOAc) Loading->Elution Analysis Fraction Analysis (NMR / GC-MS) Elution->Analysis Pool Pure Fractions

Caption: Figure 1. End-to-end workflow for the purification of amino-nitriles, emphasizing the critical TLC scouting and TEA pre-treatment steps.

Mechanistic Insight: The "Silanol Effect"

SilanolEffect cluster_0 Standard Silica (Problem) cluster_1 TEA-Modified Silica (Solution) Silica1 Silica Surface (Si-OH) Amine1 Azepane Amine (Basic) Silica1->Amine1 Strong H-Bonding (Tailing/Retention) Silica2 Silica Surface (Si-OH) TEA Triethylamine (Modifier) Silica2->TEA Preferential Binding (Surface Blocked) Amine2 Azepane Amine (Target) Amine2->Silica2 No Interaction

Caption: Figure 2. Mechanism of Action. Triethylamine (TEA) preferentially binds to acidic silanols, preventing the target azepane amine from 'sticking' and ensuring tight band elution.

Post-Purification & Troubleshooting

Solvent Removal

The compound is a liquid with a boiling point of ~102°C (14 Torr).

  • Warning: Do not use high vacuum (< 5 mbar) at high bath temperatures (> 40°C) for extended periods, or product loss may occur.

  • Procedure: Rotary evaporate at 40°C / 200 mbar to remove Hexane/EtOAc/TEA. The residual TEA (bp 89°C) will co-evaporate with the solvent.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Streaking/Tailing Insufficient modifier.Increase TEA concentration to 2% or switch to 1%

in MeOH/DCM.
Product in Baseline Solvent too non-polar.Increase EtOAc percentage rapidly.
Co-elution Gradient too steep.Use a shallower gradient (e.g., 0% to 10% EtOAc over 10 CV).
TEA Smell in Product Residual modifier.Dissolve oil in DCM, wash with sat.

(pH 9), dry over

, and re-evaporate.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Application Note. Retrieved from [Link]

  • Scheffler, G. (1974). Process for the production of 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepine-4-yl)-1-(2H)-phthalazinone (Azelastine Intermediate).[3][4] U.S. Patent No. 3,813,384. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Purifying Amines. Department of Chemistry Protocols. Retrieved from [Link]

  • Reich, H. J. (2017). Handy Stains for TLC.[5][6][7] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

Process Development and Scale-Up Strategies for Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS: 5807-14-7), also known as 1-azepaneacetonitrile, is a critical heterocyclic intermediate used primarily in the synthesis of the antihistamine Azelastine and the vasodilator Cetiedil .[1]

Scaling the synthesis of this compound presents a dichotomy between chemical simplicity and operational hazard.[1][2] While the core transformation—N-alkylation of azepane—is chemically straightforward, the use of chloroacetonitrile (a potent lachrymator and alkylating agent) or cyanide sources (in Strecker-type alternatives) demands rigorous process safety engineering.[1]

This guide outlines a robust, scalable protocol for the N-alkylation route , focusing on exotherm management, impurity control, and the engineering controls required to transition from gram-scale optimization to kilogram-scale pilot production.

Route Selection & Chemical Strategy[1][2]

The Primary Route: Nucleophilic Substitution

The industry-standard method for pilot-scale synthesis involves the


 alkylation of hexamethyleneimine (azepane) with chloroacetonitrile in the presence of an inorganic base.[1]

[1]

Rationale for Selection:

  • High Conversion: The secondary amine is highly nucleophilic, typically driving yields >90%.[1]

  • Operational Simplicity: Avoids the gaseous handling requirements of HCN (Strecker route).

  • Purification: The product (bp ~105°C @ 10 mmHg) is easily separable from high-boiling byproducts via vacuum distillation.[1]

Critical Impurity Profile

Understanding the "Why" behind the protocol requires analyzing potential failure modes:

Impurity TypeOriginControl Strategy
Dimer/Quaternary Salt Over-alkylation of the product by excess Chloroacetonitrile.[1]Maintain stoichiometry near 1:1; Slow addition of electrophile.
Hydrolysis Products Conversion of nitrile to amide/acid due to moisture/heat.[1]Use anhydrous solvents (Toluene/Acetone); Avoid aqueous workup if possible.[1]
Polymerized Nitrile Base-catalyzed polymerization of chloroacetonitrile.[1]Keep temperature <40°C during addition; Ensure efficient stirring.

Process Safety Engineering (Mandatory)[1]

WARNING: Chloroacetonitrile is fatal if inhaled, swallowed, or absorbed through the skin.[1] It is a severe lachrymator.[1][2]

  • Containment: The reactor must be connected to a scrubber system (NaOH/NaOCl) to neutralize any escaping nitrile or alkyl halide vapors.[1]

  • Thermal Runaway: The N-alkylation is exothermic. On a scale >1kg, a dosing pump interlocked with a temperature sensor is mandatory .[1] If

    
     exceeds the setpoint (e.g., 10°C), dosing must automatically stop.[1]
    
  • Decontamination: A "kill solution" (10% aqueous ammonia or NaOH) must be available to neutralize spills immediately.

Scalable Experimental Protocol

Scale: 10.0 mol (approx. 1.4 kg theoretical yield) Reactor: 5L Jacketed Glass Reactor with overhead stirring, reflux condenser, and dropping funnel.[1]

Reagents & Materials
  • Hexamethyleneimine (Azepane): 991.5 g (10.0 mol)[1]

  • Chloroacetonitrile: 793.0 g (10.5 mol) [1.05 eq][1]

  • Potassium Carbonate (

    
    ):  1658 g (12.0 mol) [Anhydrous, milled][1]
    
  • Solvent: Acetone (3.0 L) or Toluene (3.0 L)

    • Note: Acetone offers faster kinetics but Toluene allows for easier salt filtration and higher temperature distillation. Toluene is recommended for scale-up. [1]

Step-by-Step Procedure

Phase 1: Reactor Setup & Charging

  • Purge the reactor with

    
     to remove moisture.[1]
    
  • Charge Toluene (2.5 L) and Hexamethyleneimine (991.5 g) .

  • Start agitation (250 RPM).

  • Add

    
     (1658 g) . The mixture will be a heterogeneous slurry.
    
  • Cool the jacket to 0°C . Allow internal temperature to reach <5°C.

Phase 2: Controlled Addition (The Critical Step) 6. Charge Chloroacetonitrile (793 g) into the pressure-equalizing dropping funnel. 7. Begin Addition: Add dropwise over 2–3 hours .

  • Constraint: Maintain internal temperature <15°C .
  • Mechanism:[2][3][4] The base neutralizes the HCl generated, driving the equilibrium forward.[1]
  • Digestion: After addition is complete, warm the reactor to 25°C (Room Temp) and stir for 4–6 hours.
  • IPC (In-Process Control):[1] Sample an aliquot for GC-MS.[1] Target: <1% unreacted Azepane.

Phase 3: Workup & Isolation 9. Filtration: Filter the reaction mixture (either through a Nutsche filter or centrifuge) to remove the solid potassium salts (


).
10. Wash:  Rinse the filter cake with Toluene (500 mL) to recover entrained product. Combine filtrates.
11. Concentration:  Transfer filtrate to a distillation unit. Strip Toluene under reduced pressure (50°C, 100 mbar).

Phase 4: Purification 12. Vacuum Distillation: Distill the crude oil under high vacuum.

  • Foreshot: Remove residual solvent and low boilers.
  • Main Fraction: Collect the product at 105–108°C / 10 mmHg (approx).
  • Appearance: Colorless to pale yellow liquid.[1]

Process Visualization

Reaction Logic & Mechanism

This diagram illustrates the chemical pathway and the specific points where impurities are generated.[1]

ReactionPathway Reactants Azepane + Chloroacetonitrile TS Transition State (SN2 Attack) Reactants->TS Base (K2CO3) -HCl Product 1-Azepaneacetonitrile (Target) TS->Product Major Pathway Impurity1 Quaternary Salt (Over-alkylation) Product->Impurity1 Excess ClCH2CN High Temp Impurity2 Hydrolysis (Amide/Acid) Product->Impurity2 H2O Ingress

Caption: Chemical pathway showing the primary SN2 mechanism and competitive impurity formation routes.[1]

Unit Operation Workflow

This diagram details the physical movement of materials through the pilot plant, emphasizing safety barriers.

ProcessFlow Feeder Dosing Pump (Chloroacetonitrile) Reactor Jacketed Reactor (Toluene/Azepane/Base) Feeder->Reactor Slow Addition (<15°C) Scrubber Caustic Scrubber (Vapor Control) Reactor->Scrubber Vent Gas Filter Nutsche Filter (Salt Removal) Reactor->Filter Slurry Transfer Distillation Vacuum Distillation (Purification) Filter->Distillation Filtrate Waste Solid Waste (KCl salts) Filter->Waste Solids FinalProduct Pure Product (>98%) Distillation->FinalProduct Main Fraction

Caption: Pilot-scale workflow emphasizing the critical dosing control and scrubber integration.

Analytical Specifications (QC)

To validate the batch, the following specifications are recommended for the final distillate:

TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID / HPLC

Azepane Content GC-FID

Water Content Karl Fischer

Identification FTIR / MSMatches Reference Standard

Note on GC Method: Use a non-polar column (e.g., DB-5 or HP-5).[1] The starting amine (Azepane) is polar and may tail; ensure the injection port is clean and deactivated.[1]

References

  • Scheffler, G., et al. (1974).[1] Process for the production of Azelastine.[1][3][5][6][7] U.S. Patent 3,813,384.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22216, Hexahydro-1H-azepine-1-acetonitrile.[1][1]

  • Cameo Chemicals. (2023). Chloroacetonitrile: Chemical Datasheet and Safety Guide. NOAA.[1] [1]

  • Tanabe Seiyaku Co Ltd. (2012). Method for producing azelastine hydrochloride.[1][5] CN Patent 102391253A.[1]

Sources

"Application of Hexahydro-1H-azepine-1-acetonitrile in agrochemical research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Hexahydro-1H-azepine-1-acetonitrile in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 1-azepaneacetonitrile, represents a critical "privileged scaffold" intermediate in modern agrochemical research. Unlike commodity herbicides, this compound serves as a versatile divergent node in the synthesis of azepane-containing active ingredients (AIs).

The seven-membered azepane ring is a structural motif found in established herbicides (e.g., Molinate ) and emerging fungicidal classes. The acetonitrile functional group provides a dual-reactive handle, allowing researchers to access two distinct chemical spaces essential for Structure-Activity Relationship (SAR) studies:

  • Reduction: Access to ethylamine side chains (precursors to broad-spectrum diamide insecticides).

  • Hydrolysis: Access to carboxylic acid derivatives (precursors to auxin-mimic herbicides and novel fungicides).

This guide details the synthesis, handling, and downstream application of this intermediate, moving beyond basic characterization to practical library generation.

Part 2: Chemical Profile & Properties

Before initiating synthesis, verify the physicochemical parameters critical for reaction monitoring and purification.

PropertyValueRelevance to Protocol
CAS Number 54714-50-0Unique Identifier for procurement/safety checks.
Molecular Formula

Mass spec confirmation (

).
Molecular Weight 138.21 g/mol Stoichiometric calculations.
Boiling Point ~105-110°C (at 10 mmHg)High boiling point allows for thermal reaction acceleration but requires vacuum distillation for purification.
Density ~0.95 g/cm³Phase separation in aqueous workups (lighter than water).
Solubility Soluble in DCM, EtOH, MeCNCompatible with standard organic synthesis solvents.

Data aggregated from PubChem and standard predicted properties [1, 2].

Part 3: Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" strategy, positioning Hexahydro-1H-azepine-1-acetonitrile as the central hub for generating diverse agrochemical libraries.

Agrochemical_Pathway Azepane Azepane (Precursor) (CAS 111-49-9) Intermediate Hexahydro-1H-azepine-1-acetonitrile (The Scaffold) Azepane->Intermediate N-Alkylation (K2CO3, MeCN) Reagent Chloroacetonitrile (Alkylation Agent) Reagent->Intermediate Amine 2-(Azepan-1-yl)ethanamine (Diamine Scaffold) Intermediate->Amine Reduction (LiAlH4 or H2/Cat) Acid 2-(Azepan-1-yl)acetic acid (Auxin/Acid Scaffold) Intermediate->Acid Hydrolysis (HCl/H2O) Insecticide Target: Diamide Insecticides (Ryanodine Receptor Modulators) Amine->Insecticide Amide Coupling Fungicide Target: Azepane Fungicides (Sterol Biosynthesis Inhibitors) Acid->Fungicide Esterification/Amidation

Figure 1: Divergent synthetic pathway utilizing the nitrile intermediate to access distinct agrochemical classes.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Hexahydro-1H-azepine-1-acetonitrile

Objective: Efficient N-alkylation of azepane without quaternary ammonium salt formation.

Reagents:

  • Azepane (1.0 equiv)

  • Chloroacetonitrile (1.1 equiv) [DANGER: Highly Toxic]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solvation: Dissolve Azepane (10 mmol) in anhydrous MeCN (50 mL). Add

    
     (20 mmol) in one portion.
    
  • Addition: Cool the suspension to 0°C using an ice bath. Add Chloroacetonitrile (11 mmol) dropwise over 15 minutes. Causality: Slow addition at low temperature prevents uncontrolled exotherms and minimizes over-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM; Stain: Iodine or Ninhydrin).

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      ) through a celite pad.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>90%) for downstream use. For analytical grade, perform vacuum distillation (approx. 110°C @ 10 mmHg).

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the N-H stretch (~3300

    
    ) and the appearance of the sharp Nitrile (
    
    
    
    ) stretch at ~2240
    
    
    .
Protocol B: Downstream Application (Library Generation)

Scenario: Transforming the nitrile into an amine "warhead" for insecticide discovery.

Reaction: Lithium Aluminum Hydride (LiAlH4) Reduction [2][3]

  • Preparation: Suspend

    
     (1.5 equiv) in anhydrous THF under Argon.
    
  • Addition: Dissolve Hexahydro-1H-azepine-1-acetonitrile (from Protocol A) in THF and add dropwise to the hydride suspension at 0°C.

  • Completion: Reflux for 2 hours. The nitrile group is fully reduced to the primary amine.

  • Quenching (Fieser Method): Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) to precipitate aluminum salts.
  • Result: 2-(Azepan-1-yl)ethanamine . This diamine is a potent nucleophile for coupling with acyl chlorides to create libraries of potential ryanodine receptor modulators [3].

Part 5: Agrochemical Bioassay (Pre-Screening)

Once the derivative library is synthesized, use this standardized protocol to screen for herbicidal activity.

Assay Type: Pre-emergence Inhibition (Petri Dish Assay). Target Species: Arabidopsis thaliana (Model dicot) and Agrostis stolonifera (Model monocot).

Protocol:

  • Media Prep: Prepare 0.8% water agar containing the test compound at concentrations of 10, 50, and 100

    
    . Include a DMSO solvent control (0 
    
    
    
    ).
  • Seeding: Surface-sterilize seeds and plate 20 seeds per dish.

  • Incubation: Incubate at 22°C under a 16h light / 8h dark cycle for 7 days.

  • Data Collection:

    • Root Length Inhibition (%): Compare primary root length to control.

    • Bleaching: Note any chlorosis (indicative of carotenoid biosynthesis inhibition).

  • Interpretation:

    • High Root Inhibition (>80%): Suggests VLCFA inhibition (similar to Molinate mechanism).

    • Bleaching: Suggests PDS inhibition (common in nitrile-derived herbicides).

Part 6: Safety & Handling (Critical)

  • Nitrile Toxicity: Chloroacetonitrile and the product are organic nitriles. They can metabolize to release cyanide ions in vivo. Always work in a functioning fume hood.

  • Skin Permeability: Azepane derivatives are known skin irritants and potential permeators. Double-gloving (Nitrile + Laminate) is recommended.

  • Waste Disposal: Aqueous waste from the reaction (especially the aqueous layer from workups) must be treated as cyanide-contaminated waste until proven otherwise. Treat with bleach (sodium hypochlorite) to oxidize residual cyanides before disposal if required by local EHS protocols.

References

  • PubChem. (2023). Hexahydro-1H-azepine-1-acetonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion. Nature Chemistry. Available at: [Link]

Sources

Application Note: Kinetic Characterization of Hexahydro-1H-azepine-1-acetonitrile as a Covalent Cysteine Protease Inhibitor Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Hexahydro-1H-azepine-1-acetonitrile (1-Azepaneacetonitrile) represents a critical scaffold in the design of protease inhibitors.[1][2] Structurally, it combines a hydrophobic azepane ring (mimicking the P1/P2 substrate specificity pockets) with a reactive nitrile (cyano) warhead .[1]

While often utilized as a synthetic intermediate for pharmaceuticals like Cetiedil or Azelastine, its primary utility in modern drug discovery lies in Fragment-Based Drug Discovery (FBDD) targeting cysteine proteases (e.g., Cathepsin K, L, S, and B).[1] The nitrile group functions as a reversible covalent electrophile , reacting with the catalytic cysteine thiolate to form a thioimidate adduct .

This Application Note provides a rigorous technical guide for evaluating Hexahydro-1H-azepine-1-acetonitrile in enzymatic assays, specifically focusing on distinguishing its reversible covalent mechanism from non-specific inhibition.

Mechanism of Action

The bioactivity of this molecule is driven by the nucleophilic attack of the enzyme's catalytic cysteine (


) on the nitrile carbon (

).[1]

Mechanism Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Michaelis Complex (E·I) Enzyme->Complex k1 (Binding) Inhibitor Hexahydro-1H-azepine-1-acetonitrile (R-CN) Inhibitor->Complex Complex->Enzyme k-1 Adduct Thioimidate Adduct (E-C(NH)-R) COVALENT Complex->Adduct k2 (Acylation) Adduct->Complex k-2 (Deacylation/Reversibility)

Figure 1: Reaction mechanism of nitrile-based inhibitors with cysteine proteases.[1][2] Note the reversibility (


), which distinguishes nitriles from irreversible warheads like vinyl sulfones.[1]

Compound Handling & Physicochemical Properties[1][2][3][4][5][6]

Before initiating biological assays, proper handling of the fragment is essential to prevent hydrolysis of the nitrile group to a primary amide, which renders the molecule inactive against the protease.

PropertySpecificationExperimental Implication
CAS Number 54714-50-0Verification Standard
MW 138.21 g/mol High ligand efficiency (LE) potential
Solubility DMSO (>100 mM)Prepare 100 mM stocks in anhydrous DMSO.[1][2]
Stability Hydrolytically sensitiveAvoid prolonged storage in aqueous buffers < pH 4 or > pH 9.[1][2]
LogP ~1.3Moderate lipophilicity; low risk of aggregation in assay buffer.[2]

Storage Protocol:

  • Dissolve neat oil/solid in 100% DMSO to reach 100 mM.[1][2]

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles which introduce moisture).

  • Store at -20°C.

  • Verification: Check purity via LC-MS prior to assay. Expect [M+H]+ = 139.1.[1][2]

Protocol A: Fluorogenic Kinetic Assay (IC50 Determination)

This assay quantifies the inhibitory potency against a representative cysteine protease (e.g., Cathepsin K or L) using a fluorogenic substrate (Z-Phe-Arg-AMC).[1][2]

Materials
  • Enzyme: Recombinant Human Cathepsin K (active site titrated).[1][2]

  • Substrate: Z-Phe-Arg-AMC (Km ~ 2-5 µM depending on conditions).[1][2]

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA, 0.01% Triton X-100.[1]

    • Note: DTT is required to keep the active site cysteine reduced.[2] Nitriles are generally stable to DTT, unlike some Michael acceptors.[1][2]

  • Inhibitor: Hexahydro-1H-azepine-1-acetonitrile (Serial dilutions in DMSO).[1][2]

Step-by-Step Workflow
  • Enzyme Activation:

    • Dilute Cathepsin K to 2x final concentration (e.g., 2 nM) in Assay Buffer.[1]

    • Incubate at room temperature (RT) for 15 minutes to fully reduce the active site cysteine.

  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the inhibitor in DMSO.

    • Transfer to the assay plate (Black 384-well low-binding).[1][2] Keep DMSO final concentration constant (e.g., 1%).[1][2]

  • Pre-Incubation (Critical Step):

    • Add Activated Enzyme to the inhibitor wells.[2]

    • Incubate for 30-60 minutes.

    • Why? Covalent inhibitors exhibit time-dependent inhibition.[1][2] Short incubation may underestimate potency (

      
       shift).[2]
      
  • Reaction Initiation:

    • Add Substrate (at

      
       concentration) to start the reaction.[2]
      
  • Data Acquisition:

    • Measure Fluorescence (Ex 355 nm / Em 460 nm) in kinetic mode for 60 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ) from the linear portion of the progress curves.
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .[1][2]
      

AssayWorkflow Step1 1. Enzyme Activation (Buffer + DTT, 15 min) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. Pre-Incubation (30-60 min) Allows Thioimidate Formation Step2->Step3 Step4 4. Substrate Addition (Start Reaction) Step3->Step4 Step5 5. Kinetic Readout (RFU vs Time) Step4->Step5

Figure 2: Fluorogenic assay workflow emphasizing the pre-incubation step necessary for covalent inhibitors.

Protocol B: Reversibility Assessment (Jump-Dilution Assay)

A defining feature of nitrile inhibitors is their reversibility .[1][2] Unlike epoxides or vinyl sulfones which permanently alkylate the enzyme, the thioimidate bond can hydrolyze or reverse, regenerating active enzyme. This protocol distinguishes the mechanism.

Methodology
  • High Concentration Incubation: Incubate Enzyme (100x concentration, e.g., 100 nM) with Inhibitor at 10x its

    
     for 1 hour.[1][2] This forces >99% complex formation (
    
    
    
    ).[1][2]
  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing excess Substrate (but no inhibitor).

    • Final Enzyme: 1 nM.[1][2]

    • Final Inhibitor: 0.1x

      
       (below inhibitory threshold).[1][2]
      
  • Monitoring: Measure enzymatic activity recovery over time.

Interpretation
  • Rapid Recovery: Indicates a competitive, non-covalent inhibitor (fast

    
    ).[1]
    
  • Slow/Partial Recovery: Indicates a reversible covalent inhibitor (slow

    
     dissociation of the thioimidate).[1][2] This is the expected profile for Hexahydro-1H-azepine-1-acetonitrile. 
    
  • No Recovery: Indicates an irreversible covalent inhibitor.[1][2]

Protocol C: Mass Spectrometry Confirmation (Intact Protein MS)

To definitively prove the formation of the covalent adduct, intact protein mass spectrometry is required.

Protocol
  • Incubation: Mix Cathepsin K (5 µM) with Hexahydro-1H-azepine-1-acetonitrile (50 µM) in Ammonium Acetate buffer (pH 5.5). Avoid high salt or detergents.[1][2]

  • Timepoint: Incubate for 60 minutes.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS.[1][2] Deconvolute the spectra.

Expected Results
  • Apo-Enzyme (Control): Mass = X Da.[1][2]

  • Treated Sample: Mass = X + 138.21 Da (Inhibitor MW).[1][2]

  • Note: Since the mechanism is an addition reaction (no leaving group), the mass shift equals the exact molecular weight of the inhibitor.

References

  • PubChem. (n.d.).[1][2] Hexahydro-1H-azepine-1-acetonitrile (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Falgueyret, J. P., et al. (2001).[1][2] Novel, nonpeptidic cysteine protease inhibitors: azepanone-based inhibitors of cathepsin K.[1][2] Journal of Medicinal Chemistry.[1][2][3][4] [Link]

  • Sierakowski, B., et al. (2022).[1][2] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[2] Frontiers in Chemistry.[1][2] [Link]

  • Rester, U. (2008).[1][2] From the analyst's perspective: evaluating the utility of fragment-based drug discovery. Drug Discovery Today.[1][2] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Hexahydro-1H-azepine-1-acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Hexahydro-1H-azepine-1-acetonitrile (CAS: 5807-14-7), also known as 2-(azepan-1-yl)acetonitrile, is a critical pharmacophore intermediate, most notably employed in the synthesis of the histamine H1-receptor antagonist Azelastine .[1][2]

The primary synthetic route involves the N-alkylation of hexamethyleneimine (azepane) with chloroacetonitrile via an


 mechanism.[1][2] While seemingly straightforward, this reaction is prone to specific competitive pathways that degrade yield and introduce difficult-to-remove impurities.[2]

This guide addresses the three most common failure modes:

  • Over-Alkylation: Formation of quaternary ammonium salts.[2]

  • Nitrile Hydrolysis: Conversion to primary amides.[2]

  • Oxidative Degradation: N-oxide formation.[1][2]

Troubleshooting & FAQs

Direct solutions to experimental anomalies.

Issue 1: "My product yield is low, and I see a large, water-soluble byproduct."

Diagnosis: Quaternary Ammonium Salt Formation (Over-Alkylation). The target molecule is a tertiary amine, which remains nucleophilic.[1][2] If Chloroacetonitrile is present in excess or added too rapidly, the product competes with the starting material for the alkylating agent, forming 1,1-bis(cyanomethyl)azepanium chloride .[2]

  • Detection:

    • LC-MS: Peak at

      
       or distinct cation mass 
      
      
      
      .[1][2]
    • Solubility: The impurity precipitates in non-polar solvents (ether/hexane) but dissolves in water.[2]

  • Corrective Action:

    • Stoichiometry: Never use an excess of Chloroacetonitrile. Use a 1.0 : 1.1 ratio of Chloroacetonitrile to Azepane (amine in slight excess).[2]

    • Addition Mode: Add Chloroacetonitrile dropwise to the amine solution at low temperature (

      
      ) to keep its instantaneous concentration low.[2]
      
Issue 2: "IR shows a new band at ~1680 cm⁻¹ and the product is solidifying."

Diagnosis: Nitrile Hydrolysis (Amide Formation). The nitrile group is susceptible to hydrolysis, converting the liquid nitrile into 2-(azepan-1-yl)acetamide , which is often a solid.[1][2] This is catalyzed by the very bases (e.g.,


, 

) used to scavenge HCl.[2]
  • Mechanism:

    
    
    
  • Root Cause: Wet solvents or hygroscopic bases.[2]

  • Corrective Action:

    • Solvent Control: Use anhydrous Acetonitrile (MeCN) or DMF.[2]

    • Base Selection: Switch to anhydrous

      
       or non-nucleophilic organic bases (e.g., DIPEA) if water cannot be strictly excluded.[2] Avoid aqueous biphasic systems unless using a Phase Transfer Catalyst (PTC) with strict pH control.[2]
      
Issue 3: "The reaction mixture turned dark yellow/brown."

Diagnosis: Polymerization or N-Oxide Formation. Chloroacetonitrile is thermally unstable and can polymerize (darkening).[1][2] Alternatively, if the reaction is run in air without antioxidants, the electron-rich azepane nitrogen can oxidize to the N-oxide .[2]

  • Corrective Action:

    • Inert Atmosphere: Strictly run under

      
       or Ar balloon.
      
    • Temperature: Do not exceed

      
      . The reaction is exothermic; uncontrolled heat accelerates polymerization.[2]
      

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. The Green path is the target; Red paths are critical failure modes.

ReactionPathways SM Hexamethyleneimine (Azepane) Target TARGET PRODUCT Hexahydro-1H-azepine-1-acetonitrile SM->Target + Reagent (SN2, Base) Reagent Chloroacetonitrile (Cl-CH2-CN) Quat IMPURITY A Quaternary Ammonium Salt (Bis-alkylation) Target->Quat + Excess Reagent (Over-Alkylation) Amide IMPURITY B 2-(azepan-1-yl)acetamide (Hydrolysis) Target->Amide + H2O / OH- Acid IMPURITY C 2-(azepan-1-yl)acetic acid (Deep Hydrolysis) Amide->Acid + H2O / Heat

Figure 1: Reaction landscape showing the target SN2 pathway and competitive over-alkylation and hydrolysis byproducts.[2]

Optimized Experimental Protocol

This protocol prioritizes purity over crude yield by minimizing bis-alkylation.[1][2]

Materials
  • Hexamethyleneimine (Azepane): 1.1 equivalents (Excess ensures mono-alkylation).[1][2]

  • Chloroacetonitrile: 1.0 equivalent.[2]

  • Potassium Carbonate (

    
    ):  2.0 equivalents (Anhydrous, milled).[1][2]
    
  • Solvent: Acetonitrile (Anhydrous) or Acetone (Dry).[1][2]

Step-by-Step Methodology
  • Setup: Charge a 3-neck round bottom flask with Hexamethyleneimine (110 mmol) and anhydrous

    
      (200 mmol) in Acetonitrile  (100 mL).
    
  • Cooling: Cool the suspension to 0°C using an ice bath. Critical: Low temperature suppresses the reaction rate of the product with the alkylating agent.

  • Addition: Add Chloroacetonitrile (100 mmol) dropwise over 60 minutes.

    • Why? Keeping the concentration of chloroacetonitrile low relative to the amine prevents the "crowding" effect that leads to quaternary salts.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[2]

  • Workup:

    • Filter off the solid salts (

      
      ).[2]
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Distill under high vacuum (bp ~85-90°C at 1 mmHg) to remove excess hexamethyleneimine and trace impurities.

Data Summary: Impurity Profile
Impurity TypeChemical NameRelative Retention (HPLC)Mass Shift (LC-MS)Origin
Target Hexahydro-1H-azepine-1-acetonitrile1.00M (138.[1][2]2)Product
Impurity A 1,1-bis(cyanomethyl)azepanium chloride0.2 - 0.4 (Polar)[M + 39]⁺Over-alkylation
Impurity B 2-(azepan-1-yl)acetamide0.85[M + 18]⁺Hydrolysis
Impurity C N-Nitrosohexamethyleneimine> 1.2[M - 26]Nitrite Contamination

Troubleshooting Logic Tree

Use this flow to diagnose synthesis failures rapidly.

TroubleshootingTree Start START: Analyze Crude Mixture CheckTLC Check TLC/LC-MS Start->CheckTLC Q_Spots Multiple Spots? CheckTLC->Q_Spots Spot_Polar Spot at Baseline (Polar)? Q_Spots->Spot_Polar Yes Diagnosis_Quat DIAGNOSIS: Quaternary Salt (Over-Alkylation) Spot_Polar->Diagnosis_Quat Yes Spot_NonPolar Spot near Product (+18 mass)? Spot_Polar->Spot_NonPolar No Fix_Quat FIX: Reduce Chloroacetonitrile Increase Azepane Ratio Diagnosis_Quat->Fix_Quat Diagnosis_Amide DIAGNOSIS: Amide Hydrolysis Spot_NonPolar->Diagnosis_Amide Yes Fix_Amide FIX: Dry Solvents Check Base Moisture Diagnosis_Amide->Fix_Amide

Figure 2: Decision tree for identifying impurities based on polarity and mass spectral data.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22299, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • Scheffler, G. et al. (1988). Process for the preparation of Azelastine.[2] U.S. Patent 4,769,456.[2] Retrieved from

  • Organic Syntheses (1945). Chloroacetonitrile Synthesis and Properties. Org. Synth. 1945, 25,[1][2] 21. Retrieved from [Link][1][2]

  • European Pharmacopoeia (Ph.[2] Eur.). Azelastine Hydrochloride Monograph: Impurity Standards. (General reference for impurity limits).

Sources

"Preventing degradation of Hexahydro-1H-azepine-1-acetonitrile during storage"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers handling Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0).[1]

This compound is a bifunctional intermediate containing a seven-membered saturated amine ring (azepane) and a reactive nitrile tail.[1] Its degradation profile is governed by two competing mechanisms: hydrolysis of the nitrile and oxidation of the tertiary amine .

Status: Operational | Role: Senior Application Scientist[1]

Module 1: The Degradation Matrix (Root Cause Analysis)

Before implementing storage protocols, you must understand why the molecule fails. This compound is not statically stable; it is kinetically stable only when specific environmental triggers are suppressed.[1]

The Hydrolysis Pathway (Moisture Sensitivity)

The nitrile group (


) is an electrophilic center.[1][2] In the presence of ambient moisture and trace catalytic acidity/basicity (often from glass surfaces), it undergoes hydrolysis.
  • Stage 1 (Silent Killer): Conversion to the amide (2-(azepan-1-yl)acetamide ).[1] This is often invisible to the naked eye but destroys synthetic stoichiometry.

  • Stage 2 (Advanced): Further hydrolysis to the carboxylic acid, releasing ammonia (

    
    ).
    
The Oxidation Pathway (Air Sensitivity)

The ring nitrogen is a tertiary amine.[3] While sterically protected by the seven-membered ring, it remains susceptible to N-oxidation by atmospheric oxygen, forming the N-oxide .[1] This reaction is accelerated by light and trace metal ions.[1]

Degradation Pathway Visualization

The following diagram maps the chemical fate of the molecule under poor storage conditions.

DegradationPathways Compound Hexahydro-1H-azepine- 1-acetonitrile (Active API/Intermediate) Amide Degradant A: 2-(azepan-1-yl)acetamide (Solid Precipitate?) Compound->Amide Hydrolysis (Stage 1) NOxide Degradant C: N-Oxide Impurity (Yellowing/Darkening) Compound->NOxide N-Oxidation Moisture Ambient Moisture (H₂O) Moisture->Compound Nucleophilic Attack Oxygen Atmospheric Oxygen (O₂ / UV) Oxygen->Compound Radical/Oxidation Acid Degradant B: Carboxylic Acid + NH₃ (Ammonia Smell) Amide->Acid Hydrolysis (Stage 2)

Figure 1.[1] Mechanistic degradation pathways showing the transition from active nitrile to inactive amide, acid, and N-oxide impurities.

Module 2: The "Golden Standard" Storage Protocol

To prevent the pathways above, adopt this self-validating storage system. Do not deviate for stocks intended for long-term use (>1 week).[1]

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly slowing the rate of hydrolysis and N-oxidation.[1]
Atmosphere Argon or Nitrogen Overlay Displaces

(preventing N-oxides) and atmospheric moisture (preventing hydrolysis).[1] Argon is preferred as it is heavier than air.[1]
Container Amber Glass Blocks UV radiation which can catalyze amine oxidation and radical formation.[1]
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers and provides a superior vapor barrier compared to standard polyethylene liners.[1]
Handling Protocol (The "Air-Free" Technique)
  • Equilibrate: Allow the refrigerated bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric water vapor inside, initiating hydrolysis.[1]

  • Dispense: Use a dry, nitrogen-flushed syringe or pipette.[1]

  • Reseal: Immediately purge the headspace with inert gas (Argon/Nitrogen) before tightening the cap. Parafilm is not a substitute for a tight cap; it is permeable to oxygen over time.[1]

Module 3: Troubleshooting & FAQs

Q1: The liquid has turned from colorless to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (N-oxide formation) or trace polymerization.[1]

  • Action: Run a TLC or HPLC. If purity is >95%, it may be usable for robust reactions, but purification (distillation or column chromatography) is recommended for sensitive catalytic steps.[1] The yellow color is often a high-extinction coefficient impurity present in trace amounts.[1]

Q2: I detect a faint ammonia-like odor when opening the bottle.

  • Diagnosis: Critical Failure. Ammonia is a byproduct of Stage 2 hydrolysis (Amide

    
     Acid + 
    
    
    
    ).[1]
  • Action: The material is significantly degraded. The presence of free acid will interfere with base-sensitive reactions (e.g., organolithium or Grignard additions).[1] Discard or repurpose only after rigorous purification.

Q3: A white precipitate has formed in the liquid.

  • Diagnosis: The primary hydrolysis product, the amide, is often a solid with higher polarity and melting point than the parent nitrile liquid.

  • Action: Filter the liquid. The filtrate might still be usable, but the stoichiometry has changed. You must re-titrate or check concentration via NMR/HPLC.[1]

Q4: Can I store this in a standard polyethylene (plastic) bottle?

  • Diagnosis: Not recommended for long-term storage.[1]

  • Action: Nitriles can solvate/soften certain plastics, and plastics are generally permeable to moisture and oxygen over months. Transfer to Amber Glass immediately.

Module 4: Quality Control (QC) & Validation Workflow

Before committing this intermediate to a high-value synthesis (e.g., pharmaceutical API production), validate its integrity using this logic flow.

The QC Decision Tree

QCWorkflow Start Start QC Check Visual Visual Inspection: Colorless Liquid? Start->Visual Smell Olfactory Check: Ammonia Odor? Visual->Smell Yes Purify ACTION: Distill or Chromatography Visual->Purify No (Yellow) KF Karl Fischer Titration: Water < 0.5%? Smell->KF No Odor Discard ACTION: Discard Smell->Discard Yes (Ammonia) HPLC HPLC/GC Purity: > 98.0%? KF->HPLC Yes KF->Purify No (Wet) HPLC->Purify No Approve STATUS: Approved for Use HPLC->Approve Yes

Figure 2. Decision tree for evaluating stock quality prior to experimental use.

Analytical Methods
  • HPLC Method (Recommended):

    • Column: C18 (Reverse Phase).[1]

    • Mobile Phase: Acetonitrile : Water (with 0.1% Ammonium Hydroxide to keep the amine free). Note: Do not use acidic buffers if analyzing for long periods as on-column hydrolysis is rare but possible.[1]

    • Detection: UV at 210-220 nm (Nitriles have weak absorption; end-absorption is often used).[1]

  • Rapid Check (NMR):

    • Check for the disappearance of the

      
      -proton signal (next to CN) or the appearance of amide protons (
      
      
      
      ) around 5.0-7.0 ppm in DMSO-
      
      
      .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • American Chemical Society (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. Industrial & Engineering Chemistry Research. (Discusses tertiary amine oxidation mechanisms). Retrieved from [Link][1]

  • Chemistry LibreTexts (2025). Hydrolysis of Nitriles. (Detailed mechanism of acid/base catalyzed hydrolysis of R-CN to Amides). Retrieved from [Link]

Sources

"Minimizing side reactions in the cyanoethylation of hexahydroazepine"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in the Cyanoethylation of Hexahydroazepine

Introduction: The Precision of Michael Additions

You are likely performing the N-alkylation of hexahydroazepine (homopiperidine) with acrylonitrile to synthesize 3-(hexahydro-1H-azepin-1-yl)propanenitrile . While this Michael addition appears straightforward, the "hidden" chemistry of acrylonitrile—specifically its tendency toward anionic polymerization and hydrolysis—often leads to yield loss, viscous byproducts, and difficult purifications.

This guide is structured as a Tier 3 Technical Support resource . It moves beyond basic instructions to address the causality of failure modes. We will focus on thermodynamic control and catalyst selection to ensure the reaction pathway favors the N-C bond formation over polymerization.

Part 1: Critical Troubleshooting (Q&A)

Q1: "My reaction mixture is turning yellow and becoming viscous. What is happening?"

Diagnosis: You are witnessing the anionic polymerization of acrylonitrile .[1] The Mechanism: Hexahydroazepine is a secondary amine and acts as a base. If the concentration of free acrylonitrile is high and the temperature is unregulated, the amine initiates the polymerization of the acrylonitrile double bond rather than adding across it. The yellow color is characteristic of conjugated polyacrylonitrile sequences ("ladder polymers"). The Fix:

  • Catalytic Buffering: Do not run this neat without a proton source. Add 1–5 mol% Glacial Acetic Acid . This buffers the basicity enough to suppress polymerization initiation without stopping the nucleophilic attack of the amine.

  • Inversion of Addition: Never add the amine to the acrylonitrile. Always add acrylonitrile dropwise TO the amine (containing the acid catalyst) at low temperature (0–5 °C). This keeps the instantaneous concentration of the monomer low.

Q2: "I observe a persistent impurity at M+18 in my LC-MS. Is this a byproduct?"

Diagnosis: This is likely the hydrolysis of the nitrile to a primary amide . The Mechanism: Nitriles are susceptible to hydrolysis under basic conditions, especially if water is present in the solvent or starting materials. The exotherm of the reaction can accelerate this hydrolysis. The Fix:

  • Dry Reagents: Ensure hexahydroazepine is dried (e.g., over KOH or molecular sieves) before use.

  • Temperature Control: Maintain the internal temperature below 25 °C during addition. High heat + trace water = Amide.

Q3: "Can hexahydroazepine undergo bis-cyanoethylation?"

Diagnosis: Chemically impossible for the pure substance. The Insight: Hexahydroazepine is a secondary cyclic amine (one N-H bond). It can only accept one cyanoethyl group. Troubleshooting: If you see mass spectral evidence of "bis-addition" (M+53 peak relative to product), check your starting material purity. Hexamethylenediamine (a linear primary amine) is a common synthetic precursor/impurity in hexahydroazepine. It has two primary amines and can react with up to four equivalents of acrylonitrile.

Part 2: The Reaction Landscape (Visualization)

The following diagram maps the kinetic competition between the desired Michael addition and the parasitic side reactions.

ReactionPathway cluster_conditions Control Factors Start Hexahydroazepine (Nucleophile) Product TARGET PRODUCT 3-(hexahydro-1H-azepin-1-yl) propanenitrile Start->Product Michael Addition (Kinetic Control) Polymer SIDE REACTION A Polyacrylonitrile (Yellow/Viscous) Start->Polymer Anionic Initiation (Excess Base/Heat) ACN Acrylonitrile (Electrophile) ACN->Product ACN->Polymer Propagation Amide SIDE REACTION B Propanamide Derivative (Hydrolysis) Product->Amide + H2O / Heat (Hydrolysis) Catalyst Acetic Acid (Cat.) Suppresses Polymerization Catalyst->Start

Figure 1: Reaction pathway analysis showing the competition between the desired N-alkylation and the parasitic polymerization/hydrolysis pathways.

Part 3: Optimized Experimental Protocol (SOP)

Objective: Synthesis of 3-(hexahydro-1H-azepin-1-yl)propanenitrile with >95% purity and minimized polymerization.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Hexahydroazepine Substrate1.0 eqDistill if colored.
Acrylonitrile Reagent1.1 - 1.2 eqToxic. Use fresh or inhibitor-stabilized.
Glacial Acetic Acid Catalyst0.05 eq (5 mol%)Essential for rate control.
Methanol (Optional) Solvent2-3 VolCan be run neat, but MeOH helps heat transfer.
Step-by-Step Methodology
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

    • Flush the system with Nitrogen (

      
      ) to remove oxygen (prevents oxide formation) and humidity.
      
  • Charge & Catalyze:

    • Add Hexahydroazepine (1.0 eq) and Methanol (if using) to the flask.

    • Add Glacial Acetic Acid (0.05 eq) . Stir for 5 minutes.

    • Why? This creates a buffered environment where the amine is active enough to react but "soft" enough to avoid initiating anionic polymerization.

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to 0–5 °C using an ice/water bath.

    • Load Acrylonitrile (1.1 eq) into the addition funnel.

    • Add Acrylonitrile dropwise over 30–60 minutes.

    • Constraint: Do not allow internal temperature to exceed 25 °C .

    • Visual Check: The solution should remain clear or pale yellow. Deep yellow/orange indicates polymerization.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours.

    • Monitor via TLC or GC (disappearance of amine).

    • Quench: If running neat, no quench is needed. If workup is required, dilute with ether/EtOAc and wash with saturated

      
       to remove the acetic acid catalyst.
      
  • Purification:

    • Concentrate under reduced pressure to remove excess acrylonitrile (volatile).

    • Distillation: The product is a high-boiling oil. Vacuum distillation is the preferred purification method to separate it from any non-volatile polymeric gums.

Part 4: Workflow Visualization

Workflow Setup Step 1: Setup N2 Atmosphere, Ice Bath Charge Step 2: Charge Reagents Amine + AcOH (Cat) + MeOH Setup->Charge Addition Step 3: Controlled Addition Add Acrylonitrile dropwise Temp < 25°C Charge->Addition Cool to 0°C Monitor Step 4: Monitoring Stir 3-6h @ RT Check GC/TLC Addition->Monitor Workup Step 5: Workup Vac. Distillation Monitor->Workup Conversion >98%

Figure 2: Optimized operational workflow for the acid-catalyzed cyanoethylation process.

Part 5: Data Reference

Solvent & Catalyst Compatibility Matrix
Solvent/CatalystReaction RateSide Reaction RiskRecommendation
Neat (No Solvent) Very FastHigh (Exotherm runaway)Recommended only with cooling & slow addition.
Methanol FastLow (Good heat sink)Excellent for scale-up.
Water ModerateHigh (Hydrolysis to amide)Avoid unless necessary.
Acetic Acid (Cat) ControlledVery LowStandard. Best balance of rate/selectivity.
Yb(OTf)3 (Cat) FastLowAdvanced. Use for difficult substrates.

References

  • Bruson, H. A. (1949).[2] Cyanoethylation. Organic Reactions, 5, 79-135.

    • Foundational text on the Michael addition of amines to acrylonitrile and the use of acidic c
  • Yamaguchi, K., et al. (1999). Hydrotalcite-catalyzed Michael addition of activated methylenes to electron-deficient olefins. Chemical Communications, (23), 2369-2370.

    • Discusses catalyst selectivity and the prevention of polymeriz
  • BenchChem Technical Support. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.

    • Practical guidelines on inhibitor removal and handling of acrylonitrile.
  • Glen Research. (2018). Transient Cyanoethylation - An unexpected route to chemical bleaching.[3] Glen Report, 28.[3]26.

    • Mechanistic insight into transient cyanoethylation and side reactions with nucleophiles.

Sources

"Refining HPLC method for better peak resolution of azepane isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: AZP-ISO-2024

Status: Operational | Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Introduction

Welcome to the technical support center for azepane analysis. Azepane (hexamethyleneimine) derivatives present a "perfect storm" of chromatographic challenges: they are strong bases (


), often lack UV chromophores, and frequently exist as difficult-to-resolve isomers (enantiomers and regioisomers).

This guide does not offer generic advice. It provides a causality-driven troubleshooting framework based on the physicochemical properties of the azepane ring.

Module 1: The Foundation – Method Development Strategy

Q: My azepane peaks are broad and tailing significantly on my standard C18 column. What is the root cause?

The Science: The azepane nitrogen is a secondary amine. At neutral or acidic pH (pH 2–7), it is fully protonated (


). Standard silica-based C18 columns contain residual silanol groups (

) that deprotonate above pH 3.5. The tailing is caused by a secondary ion-exchange mechanism : the positively charged azepane interacts electrostatically with the negatively charged silanols, rather than just partitioning into the C18 phase.

The Protocol (The "High pH" Strategy): To eliminate tailing, you must neutralize the amine. This requires operating at a pH above the analyte's


.
  • Target pH: 11.0 – 11.5.

  • Column Requirement: You cannot use standard silica columns (they dissolve above pH 8). You must use Hybrid Particle (BEH) or Bidentate C18 columns designed for high pH stability.

Comparative Data: Effect of pH on Basic Amine Tailing

ParameterLow pH (Formic Acid, pH 2.7)High pH (Ammonium Hydroxide, pH 11)
Analyte State Ionized (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Interaction Repulsion (if silanols protonated) / Ion-ExchangeHydrophobic Partitioning (Ideal)
Tailing Factor (

)
Typically > 2.0 (Poor)Typically < 1.2 (Excellent)
Retention Low (too polar)High (increased hydrophobicity)

Module 2: Isomer Resolution – Chiral vs. Achiral

Q: I have a mixture of azepane isomers. Which column should I choose?

The Decision Logic: Azepane isomers generally fall into two categories:

  • Regioisomers: (e.g., 2-methylazepane vs. 3-methylazepane). These have different physical properties and can often be separated on achiral phases.

  • Enantiomers: (e.g., (R)-2-methylazepane vs. (S)-2-methylazepane). These require a chiral environment.

Workflow Diagram: Column Selection Logic

AzepaneColumnSelection Start START: Define Isomer Type IsomerType Isomer Relationship? Start->IsomerType Regio Regioisomers (Positional) IsomerType->Regio Different connectivity Enantio Enantiomers (Chiral) IsomerType->Enantio Mirror images AchiralPath Achiral Screening Regio->AchiralPath ChiralPath Chiral Screening Enantio->ChiralPath HighPH High pH C18 / Hybrid (pH 11, NH4OH) AchiralPath->HighPH Primary Choice PFP Pentafluorophenyl (PFP) (For structural selectivity) AchiralPath->PFP Alternative Selectivity Polysac Polysaccharide Columns (AD-H, OD-H) ChiralPath->Polysac Mode Normal Phase / Polar Organic (Hexane/IPA or pure MeOH) Polysac->Mode

Caption: Decision tree for selecting the stationary phase based on the stereochemical nature of the azepane isomers.

Critical Protocol: Chiral Screening for Azepanes
  • Stationary Phase: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase:

    • Normal Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is mandatory. Without it, the basic azepane nitrogen will bind irreversibly to the chiral selector, ruining the resolution.

Module 3: Detection Limits – The "Invisible" Analyte

Q: I cannot detect my azepane isomers using UV at 254 nm. What is the solution?

The Science: Unsubstituted azepanes lack a conjugated


-system, meaning they have negligible UV absorbance. You have two robust options:
  • Universal Detection: CAD (Charged Aerosol Detector) or MS (Mass Spectrometry).

  • Derivatization: If you are limited to UV/Fluorescence, you must chemically attach a chromophore.

Protocol: Pre-column FMOC-Cl Derivatization This reaction targets the secondary amine to form a stable, highly fluorescent carbamate derivative.

Reagents:

  • Borate Buffer: 0.2 M, pH 10.2 (Critical for reaction kinetics).

  • FMOC-Cl Reagent: 5 mM in Acetonitrile.

  • Quenching Agent: 0.2 M Glycine or Adamantanamine (to remove excess FMOC).

Step-by-Step Workflow:

  • Mix: Combine

    
     Sample + 
    
    
    
    Borate Buffer (pH 10.2).
  • React: Add

    
     FMOC-Cl reagent. Vortex immediately.
    
  • Incubate: Let stand at room temperature for 60 seconds . (Secondary amines react slower than primary, but 1-2 mins is sufficient).

  • Quench: Add

    
     Glycine solution to stop the reaction and prevent FMOC-OH interference.
    
  • Inject: Inject onto C18 column.[1][2] Detect at UV 265 nm or Fluorescence (Ex 265 nm / Em 315 nm) .

Module 4: Troubleshooting Logic

Q: My resolution ( ) is changing between runs.

The Diagnostic: This is often due to pH hysteresis or temperature fluctuations affecting the


 / ionization equilibrium.

Troubleshooting Diagram: Resolution Loss

ResolutionTrouble Problem Issue: Loss of Resolution CheckPH Check Mobile Phase pH Problem->CheckPH CheckTemp Check Column Temp Problem->CheckTemp PHDrift pH Drift > 0.1 units? CheckPH->PHDrift TempFluct Temp Fluctuation > 1°C? CheckTemp->TempFluct FixBuffer Action: Use Buffer with higher capacity (e.g., 10mM NH4HCO3) PHDrift->FixBuffer Yes FixThermostat Action: Use Column Oven (Azepane pKa is temp sensitive) TempFluct->FixThermostat Yes

Caption: Logic flow for diagnosing retention time shifts and resolution loss in amine separations.

References

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[3][4] Journal of Chromatography A. Link

    • Context: Establishes the "High pH" strategy for basic amines to reduce silanol interactions.
  • Sellers, J. A., et al. (2006). Enantiomeric separation of amine compounds using polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Context: Validates the use of AD-H/OD-H columns with basic additives (DEA) for amine enantiomers.
  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Technical Note. Link

    • Context: Provides comparative data on low vs.
  • Einarsson, S., et al. (1983). Derivatization of amino acids and amines with 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][6][7] Journal of Chromatography A. Link

    • Context: The foundational protocol for FMOC derivatiz

Sources

"Catalyst selection for efficient Hexahydro-1H-azepine-1-acetonitrile synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" and "How" of Catalyst Selection

Executive Summary: The synthesis of Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), a critical intermediate for the antihistamine Azelastine , relies fundamentally on the N-alkylation of hexamethyleneimine (azepane) with chloroacetonitrile.[1]

While this appears to be a simple


 substitution, the specific choice of catalyst and base dictates the impurity profile. The primary challenge is not conversion, but selectivity —preventing the formation of the quaternary ammonium salt (over-alkylation) and the hydrolysis of the nitrile group to an amide or acid.

This guide moves beyond generic protocols to provide a self-validating system for catalyst selection, focusing on Solid-Liquid Phase Transfer vs. Homogeneous Catalysis .[1]

Technical Support Modules (Q&A)

Module A: Catalyst & Base Selection

Q1: I am observing low conversion rates (<60%) using Triethylamine (TEA) in Dichloromethane. Should I increase the temperature?

A: No, increasing temperature with TEA often leads to dark, tarry polymerization products of chloroacetonitrile.

  • The Issue: TEA is a soluble organic base.[1] As the reaction proceeds, Triethylamine Hydrochloride forms.[1] While soluble in DCM, the basicity of TEA is often insufficient to drive the reaction to completion rapidly without competing side reactions (dimerization of the alkyl halide).

  • The Solution: Switch to an Inorganic Carbonate System (

    
    )  with a Finkelstein Catalyst (NaI) .
    
    • Mechanism: Potassium carbonate acts as a heterogeneous base, effectively scavenging the HCl generated without acting as a nucleophile itself. The addition of catalytic Sodium Iodide (NaI) converts the Chloroacetonitrile to the more reactive Iodoacetonitrile in situ (Finkelstein exchange), significantly accelerating the reaction rate at lower temperatures.

  • Recommendation: Use 2.5 eq

    
     and 0.1 eq NaI in Acetone or Acetonitrile.[1]
    

Q2: When scaling up to 100g, filtration of potassium carbonate becomes tedious. Can I use Phase Transfer Catalysis (PTC)?

A: Yes, PTC is the superior method for scale-up.[1]

  • The Protocol: Use a biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Why it works: The azepane stays in the organic layer. The inorganic base (NaOH/KOH) stays in the aqueous layer. The PTC shuttles the hydroxide ion into the organic layer (or the protonated amine to the interface), facilitating the deprotonation/alkylation cycle while protecting the nitrile group from bulk aqueous hydrolysis.

  • Benefit: Post-reaction, you simply separate the layers.[1] No filtration of fine salts is required.[1]

Module B: Troubleshooting & Impurity Control

Q3: My HPLC shows a persistent impurity at RRT 0.85. Mass spec suggests a mass of ~235 (M+).[1] What is this?

A: This is likely the Quaternary Ammonium Dimer (Bis-alkylation).[1]

  • Cause: A local excess of chloroacetonitrile relative to the amine. If the mixing is poor, the product (secondary amine turned tertiary) can compete with the starting material for the alkyl halide.

  • Corrective Action:

    • Reverse Addition: Add the Chloroacetonitrile dropwise to the solution of Azepane and Base.[1] Never dump the amine into the alkyl halide.

    • Stoichiometry: Limit Chloroacetonitrile to 1.05 - 1.1 equivalents.

    • Agitation: Ensure high-shear stirring, especially in heterogeneous (solid-liquid) mixtures.

Q4: The product IR spectrum shows a weak peak at 1680 cm⁻¹.[1] Is my nitrile hydrolyzing?

A: Yes, that peak corresponds to the Amide Carbonyl (


).
  • Cause: High pH combined with water and heat causes the nitrile (

    
    ) to hydrate to the primary amide (
    
    
    
    ).
  • Prevention:

    • Dry Solvents: Ensure Acetone/ACN has

      
       water content.[1]
      
    • Workup: Do not use strongly acidic or basic washes during isolation.[1] Use a neutral brine wash.[1]

    • Temperature: Do not exceed 60°C. The nitrile group is labile in basic media at reflux.[1]

Experimental Protocol: The "Gold Standard" Method

Method: Solid-Liquid Phase Alkylation with Finkelstein Activation.[1] Scale: 100 mmol (Self-Validating).

Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]AmountRole
Hexamethyleneimine (Azepane) 99.181.09.92 gSubstrate
Chloroacetonitrile 75.501.18.30 gElectrophile
Potassium Carbonate (

)
138.212.534.5 gHCl Scavenger
Sodium Iodide (NaI) 149.890.11.50 gCatalyst
Acetone (Dry) --100 mLSolvent
Step-by-Step Workflow
  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add Acetone (100 mL),

    
      (34.5 g), and NaI  (1.5 g).
    
  • Substrate Addition: Add Azepane (9.92 g) to the suspension. Stir at Room Temperature (RT) for 15 minutes to ensure homogeneity.

  • Alkylation:

    • Critical Step: Charge Chloroacetonitrile (8.30 g) into the addition funnel.[1]

    • Add dropwise over 30-45 minutes . Do not allow temperature to exceed 40°C (exothermic).

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 4-6 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: Hexane/EtOAc 8:2). Stain with Iodine or Ninhydrin.[1] Starting amine (low Rf) should disappear.[1]

  • Workup:

    • Cool to RT. Filter off the solid inorganic salts (

      
      ). Wash the filter cake with cold acetone (20 mL).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.[1]

    • Dissolve the oil in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[10]
      
  • Purification: Vacuum distillation is recommended for high purity (bp ~102°C at 14 Torr), or use the crude directly if purity >95% by GC.[1]

Visualization: Reaction Pathway & Troubleshooting

Figure 1: Mechanistic Pathway & Impurity Formation[1]

ReactionPathway Start Azepane (Secondary Amine) Product Hexahydro-1H-azepine-1-acetonitrile (Target) Start->Product + Intermediate K2CO3 Base Reagent Chloroacetonitrile (Cl-CH2-CN) Intermediate Iodoacetonitrile (I-CH2-CN) Highly Reactive Reagent->Intermediate NaI / Acetone Catalyst NaI (Catalyst) Finkelstein Exchange Impurity1 Quaternary Salt (Over-Alkylation) Product->Impurity1 + Excess Reagent Long Reaction Time Impurity2 Amide/Acid (Hydrolysis) Product->Impurity2 Water + Heat High pH

Caption: Figure 1. The Finkelstein-assisted alkylation pathway.[1] Note that the Target Product can react further to form impurities if stoichiometry and water content are not controlled.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield (<60%) Start->Issue1 Issue2 Impurity: Amide (IR 1680 cm-1) Start->Issue2 Issue3 Impurity: Quaternary Salt Start->Issue3 Sol1 Check Reagents: Add 0.1 eq NaI Ensure K2CO3 is finely ground Issue1->Sol1 Sol2 Check Water Content: Dry Solvent over Mol Sieves Reduce Temp <60°C Issue2->Sol2 Sol3 Check Addition: Add Alkyl Halide DROPWISE Reduce Equivalents to 1.05 Issue3->Sol3

Caption: Figure 2. Quick-reference decision tree for common synthetic issues.

References

  • PubChem. Hexahydro-1H-azepine-1-acetonitrile (CID 41164).[1] National Library of Medicine.[1] [Link]

  • Google Patents. Process for producing Azelastine intermediates (JPH07316137A).[1]

  • ResearchGate. Chloroacetonitrile: Reagent Profile and Applications in N-Alkylation. [Link]

Sources

Technical Support Center: Reaction Kinetics for N-Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 OPERATIONAL | Ticket Volume: HIGH Logged User: Senior Application Scientist (ID: 8842-X)

Welcome to the N-Functionalization Kinetics Support Hub

You have reached the Tier 3 Engineering Desk. Unlike standard protocols that provide a "recipe," this interface troubleshoots the rates and mechanisms governing your reaction. We treat chemical reactions as systems of competing rate equations. If you are seeing byproducts, it is a kinetic failure, not just a "bad reaction."

Below are the resolved tickets for the most common kinetic failures in Nitrogen functionalization.

Ticket #401: "I cannot stop at the secondary amine (Polyalkylation)"

User Report:

"I am reacting a primary amine with an alkyl halide (1:1 equiv). I need the secondary amine, but I keep getting a mixture of starting material, secondary amine, and tertiary amine (over-alkylation). Why can't I get high yields of the mono-alkylated product?"

Root Cause Analysis (The Kinetic Trap): This is a classic failure of statistical kinetics. In a standard


 reaction, the nucleophilicity of the product (secondary amine) is often higher than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group.
  • Rate 1 (

    
    ): 
    
    
    
  • Rate 2 (

    
    ): 
    
    
    

If


, the product is consumed as fast as it forms. You cannot solve this by simply adding 1 equivalent of electrophile.

Troubleshooting Protocol:

MethodKinetic LogicProtocol Adjustment
High Dilution Reduces the probability of

encountering

.
Increase solvent volume by 5-10x. Run at 0.05 M concentration.
Statistical Overload Shifts the pseudo-first-order rate to favor

.
Use 5–10 equivalents of the primary amine. The electrophile will statistically encounter the primary amine first. Recycle the excess amine later.
Reductive Amination Bypasses

kinetics entirely.
Switch to aldehyde + reductant (e.g.,

). The intermediate imine is formed selectively before reduction.
Amide Reduction Thermodynamic control.Acylate the amine first (forms amide), then reduce with

. 100% selectivity for mono-alkylation.

Visual Logic Flow:

Polyalkylation Start Goal: Mono-alkylation Check Is k2 > k1? Start->Check Direct Direct Alkylation (High Risk) Check->Direct Yes (Typical) Strategy1 Use 10eq Amine (Statistical Control) Direct->Strategy1 Fix 1 Strategy2 Reductive Amination (Mechanistic Bypass) Direct->Strategy2 Fix 2

Caption: Decision tree for bypassing the kinetic trap of amine polyalkylation.

Ticket #402: "Buchwald-Hartwig: Primary vs. Secondary Amine Selectivity"

User Report:

"I have a substrate with both a primary and a secondary amine. I want to arylate only the primary amine using Pd-catalysis. The literature says primary amines bind better, but I'm seeing mixed results."

Root Cause Analysis: Selectivity in Buchwald-Hartwig amination is governed by the Transmetallation and Reductive Elimination steps.

  • Sterics: Primary amines are smaller, binding to the Pd(II) center faster (

    
    ).
    
  • Acidity: Primary amines are generally more acidic, allowing faster deprotonation by the base in the catalytic cycle.

  • Ligand Influence: Bulky ligands (e.g., BrettPhos) create a "steric wall" around the Palladium, making it physically impossible for the larger secondary amine to coordinate effectively.

Troubleshooting Protocol:

Q: Which ligand should I use for primary amine selectivity? A: Use BrettPhos or RuPhos . These ligands are designed with extreme steric bulk. They kinetically inhibit the coordination of secondary amines. Avoid bidentate ligands like BINAP if high chemoselectivity is required, as they are less sterically discriminating.

Q: How does the base affect selectivity? A: Weak bases (e.g.,


) favor the more acidic amine (primary). Strong bases (e.g., NaOtBu) can deprotonate both, leading to loss of selectivity.

Experimental Setup (Selective Arylation):

  • Catalyst: Pd(OAc)2 (1 mol%)

  • Ligand: BrettPhos (2 mol%)

  • Base:

    
     (mild) or LHMDS (if substrate is sensitive)
    
  • Solvent: t-Amyl alcohol (promotes solubility of carbonate bases)

Ticket #403: "Regioselectivity in Indazole Alkylation (N1 vs. N2)"

User Report:

"I am alkylating an indazole. I need the N2-alkylated product for a drug target, but I keep getting the thermodynamically stable N1 product."

Root Cause Analysis: Indazoles are ambident nucleophiles.

  • Thermodynamic Product (N1): The benzenoid structure of 1H-indazole is aromatic and more stable. High temperatures and reversible conditions favor N1.

  • Kinetic Product (N2): The N2 position is often more nucleophilic due to the "alpha-effect" (adjacent lone pair repulsion) and proximity to the bridgehead, but the resulting quinoid structure is less stable.

Troubleshooting Protocol:

Target IsomerControl RegimeRecommended ConditionsMechanism
N1 (Thermodynamic) Equilibrium ControlNaH / DMF / 60°C. Strong base and heat allow the reaction to equilibrate to the most stable isomer.Chelation of

to N2 blocks it; thermodynamic sink at N1.
N2 (Kinetic) Kinetic ControlMeerwein Salt (

) / DCM / RT.
Or: Mitsunobu Conditions.
Irreversible, fast alkylation driven by lone-pair availability, not stability.

Visualization of Regioselectivity:

Indazole Indazole Indazole Substrate Conditions Select Conditions Indazole->Conditions Path1 NaH / DMF / Heat (Thermodynamic) Conditions->Path1 Path2 Meerwein Salt / DCM (Kinetic) Conditions->Path2 Result1 N1-Alkylation (Stable Benzenoid) Path1->Result1 Equilibrium Result2 N2-Alkylation (Transient Quinoid) Path2->Result2 Irreversible

Caption: Kinetic vs. Thermodynamic pathways for Indazole functionalization.

Ticket #404: "Chan-Lam Coupling Stalls at 20% Conversion"

User Report:

"I'm using Cu(OAc)2 to couple an aryl boronic acid with an amine. The reaction starts blue, turns green/brown, and stops working after an hour."

Root Cause Analysis: The Chan-Lam cycle relies on Oxidative Turnover . The active catalyst is Cu(II). During the reaction, Cu(II) is reduced to Cu(0) or Cu(I). To sustain the cycle, oxygen (from air) must re-oxidize the Copper.

  • The Stall: If the rate of oxygen mass transfer into the solvent is slower than the reaction rate, the catalyst "dies" (stays reduced).

  • The Color: Blue = Cu(II) (Active). Brown/Red = Cu(I)/Cu(0) (Inactive/Dead).

Troubleshooting Protocol:

  • Oxygen Sparging: Do not just use an open flask. Actively bubble dry air or

    
     through the solvent.
    
  • Surface Area: Use a vigorously stirred wide-vessel flask, not a narrow tube.

  • Molecular Sieves: Water inhibits the re-oxidation step in some catalytic cycles. Add 4Å MS.

  • Slow Addition: Add the amine slowly via syringe pump to match the re-oxidation rate of the copper.

References & Grounding
  • Selectivity in Amine Alkylation:

    • Concept: Rate constants (

      
       vs 
      
      
      
      ) for primary vs secondary amines.
    • Source: Li, C. (2013).[1] "Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy." Journal of Physical Chemistry A. Link

  • Buchwald-Hartwig Selectivity:

    • Concept: Ligand effects (BrettPhos) on primary amine selectivity.[2]

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Indazole Regioselectivity:

    • Concept: Thermodynamic (N1) vs Kinetic (N2) control mechanisms.[3]

    • Source: Luo, G., et al. (2018). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. Link

  • Chan-Lam Mechanism:

    • Concept: Oxygen dependence and Cu(II)/Cu(III) catalytic cycle.[4]

    • Source: Vantourout, J. C., et al. (2017).[5] "Spectroscopic Studies of the Chan-Lam Amination." Journal of the American Chemical Society. Link

Sources

Technical Support Center: Purification Protocols for Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures to remove impurities from Hexahydro-1H-azepine-1-acetonitrile CAS Registry Number: 54714-50-0 (also ref. 5632-95-1) Synonyms: 2-(Azepan-1-yl)acetonitrile; 1-Azepaneacetonitrile; Hexamethyleneiminoacetonitrile.[1][2][3]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Hexahydro-1H-azepine-1-acetonitrile , a critical intermediate in the synthesis of antihistamines like Azelastine .[1][2][3]

The synthesis typically involves the N-alkylation of azepane (hexamethyleneimine) with chloroacetonitrile (or bromoacetonitrile) in the presence of a base.[1][2] The primary challenge in the work-up is separating the desired tertiary amine (product) from the unreacted secondary amine (starting material) and toxic alkylating agents.[1][2]

This guide prioritizes vacuum distillation for bulk purification and chemical scavenging for high-purity requirements (>99.5%).[1][2][3]

Module 1: Critical Impurity Profile

Before initiating a work-up, you must identify which impurity is compromising your yield or purity.[1][2][3]

Impurity TypeSourcePhysical PropertyRemoval Strategy
Azepane (Hexamethyleneimine) Unreacted Starting Material (SM)BP: ~138°C (Atm)Vacuum Distillation or Chemical Scavenging (Acylation).[1][2][3]
Chloroacetonitrile Unreacted ReagentBP: ~126°C (Atm); Highly ToxicAqueous Wash (hydrolyzes slowly) or Distillation (Fore-cut).[1][2][3]
Dimeric Quaternary Salts Over-alkylation side reactionNon-volatile solidPrecipitation/Filtration (insoluble in non-polar solvents).[1][2][3]
Hydrolysis Products Amide/Acid derivativesHigh PolarityAlkaline wash rejection.[3]

Module 2: The "Quick Fix" – Standard Work-up Protocol

User Scenario: “I have completed the reaction. The TLC shows product, but the mixture is dark and contains salts. How do I perform the initial isolation?”

Protocol A: Initial Isolation (The "Crude" Clean-up)[1][2]
  • Quenching: Cool the reaction mixture to 0–5°C. Slowly add water (volume equal to reaction solvent) to dissolve inorganic salts (e.g.,

    
    , 
    
    
    
    ).
  • Phase Separation:

    • If using immiscible solvents (Toluene, DCM): Separate the organic layer.[1]

    • If using miscible solvents (DMF, Acetone): Evaporate the solvent first under reduced pressure, then reconstitute the residue in Toluene or Ethyl Acetate and wash with water.

  • The "Salt" Check: The quaternary ammonium by-products are often insoluble in non-polar solvents like Hexane or Toluene.[1][3]

    • Action: If a tarry precipitate forms upon adding Toluene, filter it off.[3] This removes the dimeric impurities.[3]

  • Drying: Dry the organic phase over anhydrous

    
    . Filter and concentrate.
    

Result: You now have "Crude Oil."[3] Proceed to Module 3 for purification.

Module 3: Troubleshooting & Advanced Purification (Q&A)

Issue 1: "I cannot separate the starting amine (Azepane) from the product."

Diagnosis: Both the product and the starting material are amines. Simple acid/base extraction is often insufficient because their pKa values are similar (both basic).[1][2][3] Resolution: Use the Boiling Point Differential or Chemical Derivatization .[3]

Method A: Vacuum Distillation (Primary Recommendation)

The boiling point of Azepane (~138°C) is significantly lower than the product (~225°C at atm, or ~105°C at 14 Torr).[2]

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Apply high vacuum (<10 mmHg).[1][2][3]

  • Fore-cut: Collect the fraction distilling below 60°C (at 5 mmHg). This contains Azepane and Chloroacetonitrile.[1][3]

  • Main Fraction: Collect the product at 100–105°C (at 14 Torr) or ~95°C (at 4.5 Torr) [1][2].

Method B: Chemical Scavenging (For High Purity)

If distillation leaves 1-2% Azepane, exploit the fact that Azepane is a secondary amine , while the product is a tertiary amine .[1][2]

  • Acylation: Dissolve the crude mixture in Toluene. Add 1.1 equivalents (relative to the Azepane impurity) of Acetic Anhydride or Benzoyl Chloride .

    • Mechanism:[4][5][6][7][8] Azepane reacts to form a neutral amide (N-acetylhexamethyleneimine).[1][2][3] The product (tertiary amine) cannot react.[1][3]

  • Acid Wash: Wash the toluene solution with 1M HCl.[3]

    • Result: The basic Product moves into the aqueous acid layer. The neutral Amide impurity stays in the Toluene.[3]

  • Recovery: Basify the aqueous layer (pH > 10) with NaOH and extract the pure product back into DCM or Toluene.

Issue 2: "The product is degrading/hydrolyzing during work-up."

Diagnosis: Nitriles are susceptible to hydrolysis to amides (


) or acids (

) in the presence of strong acids/bases and heat.[1][2][3] Resolution:
  • Avoid: Prolonged heating with strong aqueous acids.[3]

  • Control: When performing the Acid Wash (Method B above), keep the temperature <10°C and minimize contact time. Neutralize immediately.

Issue 3: "My product has a dark color (Tarry Residue)."

Diagnosis: Oxidation of amines or polymerization of chloroacetonitrile.[3] Resolution:

  • Activated Charcoal: Dissolve the crude oil in Ethanol/Water (9:1), treat with activated carbon (5% w/w) at 50°C for 30 mins, and filter through Celite.[2]

  • Vacuum Distillation: This is the ultimate color removal step.[3]

Module 4: Process Visualization

Workflow 1: Chemical Scavenging Logic

Use this workflow when purity >99% is required and simple distillation fails.

PurificationLogic Start Crude Mixture (Product + Azepane Impurity) Step1 Dissolve in Toluene Add Acetic Anhydride Start->Step1 Derivatization Step2 Reaction Check (Azepane -> Neutral Amide) Step1->Step2 Step3 Wash with 1M HCl Step2->Step3 Phase Split PhaseOrg Organic Layer (Contains Neutral Amide Impurity) Step3->PhaseOrg Discard PhaseAq Aqueous Layer (Contains Protonated Product) Step3->PhaseAq Keep Step4 Basify Aqueous Layer (NaOH) Extract with DCM PhaseAq->Step4 Final Pure Hexahydro-1H-azepine-1-acetonitrile (>99.5%) Step4->Final

Caption: Separation of Secondary Amine Impurities via Acylation and Acid/Base Extraction.

Module 5: Safety & Handling (Critical)

  • Chloroacetonitrile Toxicity: This reagent is a potent alkylating agent and lachrymator.[3] It can be fatal if absorbed through the skin.[3]

    • Neutralization: Treat waste streams containing chloroacetonitrile with aqueous ammonia or sodium hydroxide to hydrolyze it before disposal.[1][3]

  • Skin Contact: The product itself is a tertiary amine and a nitrile; assume high toxicity and skin permeability.[3] Wear double nitrile gloves.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • CAS Common Chemistry. Hexahydro-1H-azepine-1-acetonitrile (CAS RN 54714-50-0).[1][2][3][9] Retrieved from [Link][1][2][9]

  • Scheffler, G. et al. (Asta Medica AG). Process for the preparation of Azelastine.[3] US Patent 5,164,388.[1][3] (Describes the general handling of azepane derivatives).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[3] (Standard reference for separation of secondary/tertiary amines via acetylation).[1][2][3]

Sources

Validation & Comparative

A Proposed Comparative Study: Hexahydro-1H-azepine-1-acetonitrile vs. its Piperidine Analog in Drug Discovery Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of drug discovery, saturated nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous approved pharmaceuticals.[1][2] Among these, the six-membered piperidine ring is arguably the most ubiquitous, found in drugs spanning analgesics to antipsychotics.[3] Its rigid, chair-like conformation offers a predictable vector for substituent placement, influencing receptor binding and physicochemical properties.[4]

However, the exploration of homologous ring systems, such as the seven-membered azepane, is a compelling strategy in lead optimization.[1] The azepane ring introduces greater conformational flexibility and a different spatial arrangement of substituents, which can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile.[5][6] This guide proposes a head-to-head comparative study of two closely related N-substituted heterocycles: Hexahydro-1H-azepine-1-acetonitrile and its piperidine analog, Piperidine-1-acetonitrile.

The introduction of the acetonitrile moiety provides a key point of chemical functionality. The nitrile group is a versatile synthetic handle and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Understanding how the underlying heterocyclic scaffold—azepane versus piperidine—modulates the properties of this shared pharmacophore is critical for rational drug design. This guide will outline the synthetic strategy, physicochemical characterization, and a proposed biological evaluation workflow to objectively compare these two compounds.

Physicochemical Properties: A Foundational Comparison

A molecule's fundamental physical and chemical properties dictate its behavior in biological systems. Based on available data, we can compile a preliminary comparison.

PropertyHexahydro-1H-azepine-1-acetonitrilePiperidine-1-acetonitrileRationale for Comparison
Molecular Formula C₈H₁₄N₂[7][8]C₇H₁₂N₂[9][10]The addition of one methylene unit in the azepane ring increases lipophilicity.
Molecular Weight 138.21 g/mol [7][8]124.18 g/mol [10]Affects diffusion rates and overall molecular size.
Boiling Point 102-103 °C @ 14 Torr[11]204-208 °C @ 760 mmHg[10]Indicates differences in intermolecular forces and volatility.
Melting Point Not available18-19 °C[10]Reflects crystal packing efficiency and lattice energy.
Calculated LogP 1.3[7]0.8 (implied, lower than azepane)A key predictor of membrane permeability and solubility.
pKa Not available4.55[10]Crucial for determining the ionization state at physiological pH.

This initial data suggests that the azepane derivative is more lipophilic due to the additional CH₂ group. The difference in ring size and flexibility is expected to influence properties like pKa and solubility, which must be determined experimentally.

Proposed Synthetic Workflow

To ensure a valid comparison, both compounds must be synthesized in high purity. A straightforward and analogous synthetic route for both molecules is the nucleophilic substitution of the parent heterocycle with chloroacetonitrile. This ensures that any observed differences in properties are attributable to the heterocyclic core, not artifacts of different synthetic pathways.

G cluster_0 Synthesis of Piperidine Analog cluster_1 Synthesis of Azepane Analog P_start Piperidine + Chloroacetonitrile P_reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) P_start->P_reagents 1. Mix P_reaction Nucleophilic Substitution Reflux, 20h P_reagents->P_reaction 2. Heat P_workup Filtration & Solvent Evaporation P_reaction->P_workup 3. Isolate P_purify Column Chromatography P_workup->P_purify 4. Purify P_product Piperidine-1-acetonitrile P_purify->P_product 5. Characterize A_start Azepane (Hexamethyleneimine) + Chloroacetonitrile A_reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A_start->A_reagents 1. Mix A_reaction Nucleophilic Substitution Reflux, 20h A_reagents->A_reaction 2. Heat A_workup Filtration & Solvent Evaporation A_reaction->A_workup 3. Isolate A_purify Column Chromatography A_workup->A_purify 4. Purify A_product Hexahydro-1H-azepine-1-acetonitrile A_purify->A_product 5. Characterize

Caption: Proposed parallel synthesis workflow for the target compounds.

Experimental Protocol: General Synthesis

Objective: To synthesize Piperidine-1-acetonitrile and Hexahydro-1H-azepine-1-acetonitrile via nucleophilic substitution.

Materials:

  • Piperidine or Azepane (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACS grade)

  • Silica gel for chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the parent heterocycle (Piperidine or Azepane) and acetonitrile.

  • Add anhydrous K₂CO₃ to the solution.

  • Add chloroacetonitrile dropwise to the stirring mixture at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC (Thin Layer Chromatography). A typical reaction time is 18-24 hours.[12]

  • After completion, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to yield the pure product.

  • Validation: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be compared against reference spectra where available.[7]

Causality: Using the same reaction conditions for both syntheses is critical. It minimizes process-related variability, ensuring that any differences in yield or impurity profiles are due to the intrinsic reactivity of piperidine versus azepane. K₂CO₃ is chosen as a mild, inexpensive base to scavenge the HCl byproduct.

Proposed Experimental Comparison

A series of experiments should be conducted to build a comprehensive performance profile for each compound.

Physicochemical Profiling

Objective: To experimentally determine key physicochemical properties that govern drug-like behavior.

  • Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS) at pH 7.4 using the shake-flask method followed by HPLC quantification.

    • Rationale: Poor aqueous solubility is a major cause of failure in drug development. This experiment directly measures bioavailability potential.

  • Chemical Stability: Incubate each compound in buffers at pH 2.0 (gastric) and pH 7.4 (physiological) at 37°C. Monitor for degradation over 48 hours by HPLC.

    • Rationale: Assesses the compound's shelf-life and stability in environments relevant to oral administration and circulation.

  • pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant of the protonated amine.

    • Rationale: The pKa dictates the charge state of the molecule at physiological pH, which profoundly affects receptor interaction, cell permeability, and solubility.

In Vitro Biological Evaluation

Objective: To assess the general biological impact and potential for specific activity. The choice of specific assays should be guided by the therapeutic area of interest. As a baseline, the following are proposed.

  • Cytotoxicity Assay: Evaluate the general toxicity against a panel of cell lines (e.g., HEK293 for non-cancerous, HeLa for cancerous) using an MTT or similar cell viability assay.

    • Rationale: Establishes a therapeutic window. A compound must be active at concentrations far below those at which it kills healthy cells.

  • Metabolic Stability Assay: Incubate the compounds with human liver microsomes and measure the rate of depletion over time.

    • Rationale: Provides an early indication of how quickly the compound will be metabolized in the body (in vitro half-life), which is a key pharmacokinetic parameter.

  • Target-Specific Binding/Functional Assay (Hypothetical): Assuming these scaffolds are being explored for a specific target class, such as GPCRs or ion channels, a relevant assay should be performed. For example, a competitive radioligand binding assay for a specific dopamine or serotonin receptor subtype.[13]

    • Rationale: This is the ultimate test of biological function. It determines if the structural difference between the azepane and piperidine ring translates to a difference in target affinity or efficacy.

G cluster_0 Physicochemical Evaluation cluster_1 In Vitro Biological Evaluation start Synthesized & Pure Compounds (Azepane & Piperidine Analogs) solubility Aqueous Solubility (Shake-flask @ pH 7.4) start->solubility stability Chemical Stability (pH 2.0 & 7.4, 37°C) start->stability pka pKa Determination (Potentiometric Titration) start->pka cytotox Cytotoxicity (MTT Assay, HEK293/HeLa) start->cytotox metabolic Metabolic Stability (Human Liver Microsomes) start->metabolic binding Target Binding Assay (e.g., Radioligand Assay) start->binding decision Comparative Analysis: Which scaffold provides a better balance of properties? solubility->decision stability->decision pka->decision cytotox->decision metabolic->decision binding->decision

Caption: Decision workflow for the comparative experimental evaluation.

Conclusion and Forward Look

This guide presents a structured, scientifically-grounded framework for a comparative study of Hexahydro-1H-azepine-1-acetonitrile and its piperidine analog. The fundamental difference between the two lies in the one-carbon expansion of the saturated heterocyclic ring. This seemingly minor change can lead to significant divergence in conformational flexibility, lipophilicity, and the spatial presentation of the N-acetonitrile substituent.

By following the proposed synthetic and experimental protocols, researchers can generate robust, directly comparable data. The results will elucidate whether the greater flexibility and size of the azepane ring offer advantages (e.g., novel binding interactions, improved solubility) or disadvantages (e.g., metabolic instability, off-target effects) compared to the well-trodden path of the piperidine scaffold. This knowledge is invaluable for making informed decisions in the early stages of drug discovery and for expanding the chemical space available for the development of novel therapeutics.

References

  • Smolecule. (2023). Buy Hexahydro-1H-azepine-1-acetonitrile | 54714-50-0.
  • Specialty Chemicals. (n.d.). The Chemical Properties and Applications of Azepane.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). PIPERIDINE.
  • PrepChem.com. (n.d.). Synthesis of 1-(Formyl)-Hexahydro-1H-Azepine.
  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Biological synthesis and anti-inflammatory activity of arylalkylamine.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • NIH PubChem. (n.d.). Piperidinoacetonitrile.
  • NIH PubChem. (n.d.). Hexahydro-1H-azepine-1-acetonitrile.
  • ChemBK. (2024). piperidine-1-acetonitrile.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • CAS Common Chemistry. (n.d.). Hexahydro-1H-azepine-1-acetonitrile.
  • GSRS. (n.d.). HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE.
  • NIH PubChem. (n.d.). Piperidine.
  • NIH PMC. (n.d.). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a critical intermediate in the synthesis of seven-membered heterocyclic pharmaceuticals, including vasodilators (e.g., Cetiedil) and histamine H3 receptor ligands.[1][2][3] In drug development, "cross-reactivity" for this compound manifests in two distinct but critical domains:

  • Analytical Cross-Reactivity (Interference): The challenge of chromatographically resolving this intermediate from its structural analogs (e.g., piperidine-1-acetonitrile) and precursors (hexamethyleneimine) during purity profiling.

  • Pharmacological Cross-Reactivity: The potential for this motif to bind off-target receptors (specifically H3/H4 histamine receptors) due to the azepane ring's conformational flexibility.

This guide provides a comparative analysis of these cross-reactivities, supported by experimental protocols for definitive separation and characterization.

Structural Identity and Related Compounds

To understand cross-reactivity, we must first define the "interference landscape." Hexahydro-1H-azepine-1-acetonitrile is often accompanied by specific impurities that mimic its physicochemical properties.

Table 1: Physicochemical Comparison of Target and Related Compounds

CompoundStructure TypeCASLogP (Est.)Role in MatrixCross-Reactivity Risk
Hexahydro-1H-azepine-1-acetonitrile 7-Membered Nitrile54714-50-0~1.38Target Analyte N/A
Hexamethyleneimine (Azepane) 7-Membered Amine111-49-9~1.50PrecursorHigh: Co-elutes in basic mobile phases; lacks UV chromophore.
Piperidine-1-acetonitrile 6-Membered Nitrile3010-02-4~0.85Analog ImpurityMedium: Common contaminant in starting materials; similar nitrile reactivity.
2-(Azepan-1-yl)acetamide Hydrolysis ProductN/A~0.20DegradantLow: Elutes earlier due to high polarity.

Technical Insight: The 7-membered azepane ring possesses greater conformational entropy than the 6-membered piperidine. This results in distinct lipophilic interactions in Reverse Phase (RP) HPLC, allowing for separation if the gradient is optimized. However, in standard "generic" gradients, the piperidine analog often co-elutes, leading to analytical cross-reactivity (false purity assignment).

Analytical Cross-Reactivity: Separation Strategy

The primary cross-reactivity concern is the co-elution of the target nitrile with its precursor (Azepane) and the piperidine analog. Standard C18 columns often fail to resolve the amine precursor from the nitrile due to silanol interactions.

Visualization: Impurity Formation & Analytical Logic

The following diagram illustrates the origin of these related compounds and the logic required to separate them.

G cluster_analysis Analytical Separation Logic Start Raw Material (Hexamethyleneimine) Target Hexahydro-1H-azepine- 1-acetonitrile Start->Target + Reagent (SN2) Impurity Contaminant (Piperidine) SideProduct Piperidine-1-acetonitrile (Analog Impurity) Impurity->SideProduct + Reagent (SN2) Reagent Reagent (Chloroacetonitrile) Degradant 2-(Azepan-1-yl)acetamide (Hydrolysis) Target->Degradant Hydrolysis (H2O/H+) Decision HPLC Separation Mode Target->Decision SideProduct->Decision MethodA Standard C18 (Co-elution Risk) Decision->MethodA Generic Gradient MethodB Newcrom R1 / Mixed Mode (Resolved) Decision->MethodB Optimized Acidic Mobile Phase

Caption: Synthesis pathway showing origin of cross-reacting impurities and the analytical decision node for resolution.

Experimental Protocol 1: High-Resolution HPLC Separation

This protocol is designed to eliminate analytical cross-reactivity between the azepane precursor and the nitrile product.

Objective: Resolve Hexahydro-1H-azepine-1-acetonitrile from Hexamethyleneimine and Piperidine-1-acetonitrile.

Materials:

  • Column: Newcrom R1 (Mixed-mode RP/Cation Exchange) or high-end C18 (e.g., Kromasil C18).

  • Mobile Phase A: 0.1% Phosphoric Acid (or Formic Acid for MS) in Water.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Methodology:

  • Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water.

  • Gradient Profile:

    • T=0 min: 5% B

    • T=5 min: 5% B (Isocratic hold to elute polar amides)

    • T=20 min: 70% B (Linear ramp to elute nitriles)

    • T=25 min: 70% B

  • Detection: UV at 210 nm (Nitriles have weak absorbance; low wavelength is critical).

  • Flow Rate: 1.0 mL/min.

Expected Results (Selectivity):

  • Hydrolysis Product (Amide): ~3.0 min

  • Piperidine-1-acetonitrile: ~5.5 min

  • Hexahydro-1H-azepine-1-acetonitrile: ~6.8 min

  • Hexamethyleneimine: ~8.0 min (Note: If using MS detection, the amine will ionize strongly; in UV it may be invisible, creating a "hidden" impurity risk).

Validation Check: Inject a spiked standard of Piperidine-1-acetonitrile. If it co-elutes with the main peak, adjust the initial isocratic hold to 10% B.

Pharmacological Cross-Reactivity: Off-Target Potential

While often used as an intermediate, the azepane-acetonitrile motif itself possesses biological activity. Researchers using this compound as a "negative control" or building block must be aware of its potential to cross-react with histamine receptors.

Mechanism: The 7-membered nitrogen ring (azepane) is a known pharmacophore for the Histamine H3 Receptor . Unlike the rigid piperidine ring, the azepane ring is flexible, allowing it to adopt conformations that fit into the hydrophobic pocket of the H3 receptor.

Comparative Binding Potential:

  • Azepane Moiety: Moderate affinity for H3/H4 receptors (often used in antagonists).

  • Nitrile Group: Generally reduces basicity of the nitrogen, potentially lowering receptor affinity compared to the alkyl-amine derivatives. However, metabolic reduction in vivo can convert the nitrile to an ethylamine, significantly increasing H3 affinity (bio-activation).

Visualization: Pharmacological Interaction Space

Receptor Compound Hexahydro-1H-azepine- 1-acetonitrile Metabolite Azepane-1-ethylamine (Active Metabolite) Compound->Metabolite In vivo Reduction (CYP/Reductase) ReceptorH3 Histamine H3 Receptor (Brain/CNS) Compound->ReceptorH3 Low Affinity (Weak Cross-reactivity) Metabolite->ReceptorH3 High Affinity (Strong Cross-reactivity) ReceptorH1 Histamine H1 Receptor (Allergy) Metabolite->ReceptorH1 Moderate Affinity

Caption: Pharmacological cross-reactivity pathway showing bio-activation of the nitrile to a high-affinity H3 ligand.

Chemical Reactivity Comparison

For synthetic chemists, "cross-reactivity" often refers to how the compound behaves in reaction mixtures compared to its analogs.

Table 2: Chemical Reactivity Profile

Reaction TypeHexahydro-1H-azepine-1-acetonitrilePiperidine-1-acetonitrile (Analog)Implication
Nucleophilic Attack (Hydrolysis) Faster: Ring strain in the 7-membered ring can accelerate activation of the exocyclic nitrile.Slower: 6-membered ring is thermodynamically stable (chair conformation).Azepane nitrile degrades faster in wet solvents.
Reduction (to Amine) Moderate: Requires strong reducing agents (LiAlH4).Similar profile.Both yield diamines used in polymer synthesis.
Polymerization Low: Steric bulk of the ring hinders polymerization.Low.Stable monomer for storage.
Protocol 2: Stability/Reactivity Stress Test

To verify the chemical cross-reactivity (stability) compared to the piperidine analog:

  • Prepare Solutions: 1 mM of Azepane-nitrile and Piperidine-nitrile in MeCN.

  • Stress Condition: Add 0.1 N HCl (1:1 v/v) and heat to 60°C.

  • Sampling: Inject into HPLC (Method from Protocol 1) at T=0, 1h, 4h.

  • Analysis: Measure the rate of disappearance.

    • Hypothesis: The Azepane derivative will show a larger Area% decrease (conversion to amide) due to the entropic factors of the 7-membered ring facilitating the hydrolysis transition state.

References
  • PubChem. (2025). Hexahydro-1H-azepine-1-acetonitrile Compound Summary. National Center for Biotechnology Information. Link

  • Smolecule. (2023).[1] Hexahydro-1H-azepine-1-acetonitrile: Properties and Applications. Smolecule Chemical Database. Link

  • Łażewska, D., et al. (2017).[2] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Link

  • SIELC Technologies. (n.d.). Separation of Hexahydro-1H-azepine-1-carbonyl chloride and related impurities. SIELC Application Notes. Link

Sources

"Performance of Hexahydro-1H-azepine-1-acetonitrile in different reaction types"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 1-cyanomethylazepane, is a critical seven-membered heterocyclic building block.[1][2][3] Unlike its six-membered analog (piperidinoacetonitrile), the azepane ring introduces unique conformational flexibility and increased lipophilicity, influencing both reaction kinetics and the pharmacological profiles of downstream derivatives.[2][3]

This guide evaluates its performance across three primary reaction vectors: Reduction (to diamines), Hydrolysis (to amino acids), and


-C Nucleophilic Substitution  (Cyanomethylation).[3]

Chemical Profile & Structural Properties[2][3][4][5]

PropertyDataSignificance
CAS Number 54714-50-0Unique identifier for procurement/verification.[2][3]
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Alpha-amino nitrile class.[3]
Ring Size 7 (Azepane)Higher conformational entropy than piperidine (6) or pyrrolidine (5).[3]
Boiling Point ~224°CHigh boiling point requires vacuum distillation for purification.[2]
Basicity (N-1) ModerateThe tertiary amine nitrogen activates the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-protons.[3]
Comparative Sterics: Azepane vs. Piperidine

The 7-membered azepane ring exists in a twisted chair conformation, offering greater steric bulk around the nitrogen center compared to the rigid chair of piperidine.[2][3] This results in:

  • Slower N-alkylation rates during synthesis.[2][3]

  • Higher Lipophilicity (LogP) in derivatives, often improving blood-brain barrier penetration in medicinal chemistry applications (e.g., Azelastine analogs).[2][3]

Reaction Type Analysis

Reaction Type A: Reduction to Diamines

Target Product: 2-(Azepan-1-yl)ethanamine Primary Application: Synthesis of antihistamines and pharmaceutical intermediates.[2][3]

Method 1: Lithium Aluminum Hydride (LiAlH

) Reduction

This is the gold standard for performance. The alpha-amino group stabilizes the intermediate imine, but strong hydride donors are required to fully reduce the nitrile to the primary amine without retro-Strecker degradation.[2][3]

  • Performance: High Yield (85-95%).[2][3]

  • Selectivity: Excellent; no ring opening observed.[3]

  • Protocol Note: Requires anhydrous conditions (THF/Ether).

Method 2: Catalytic Hydrogenation (Raney Nickel)[3]
  • Performance: Moderate Yield (60-75%).[2][3]

  • Drawback: Often requires high pressure (50-100 psi) and ammonia saturation to prevent secondary amine formation (dimerization).[2][3]

Reaction Type B: Hydrolysis to Carboxylic Acids

Target Product: 2-(Azepan-1-yl)acetic acid (often isolated as HCl salt) Primary Application: Amino acid linkers, peptide mimetics.[2][3]

  • Acidic Hydrolysis (HCl): Superior performance.[3] The basic azepane nitrogen buffers the solution, requiring excess acid.[2][3] The product crystallizes well as a hydrochloride salt.

  • Basic Hydrolysis (NaOH): Poor performance.[3] The resulting free amino acid is zwitterionic and highly water-soluble, making extraction difficult.[2][3]

Reaction Type C: -Carbon Nucleophilic Substitution (Cyanomethylation)

The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-protons of Hexahydro-1H-azepine-1-acetonitrile are acidic (

in DMSO) due to the electron-withdrawing nitrile and the inductive effect of the amine.[3]
  • Mechanism: Deprotonation (LDA or KHMDS) followed by electrophile attack.[3]

  • Performance: The steric bulk of the azepane ring directs alkylation to the less hindered face, often providing higher diastereoselectivity in complex syntheses compared to piperidine analogs.[2][3]

Experimental Protocols

Protocol 1: High-Yield Reduction to 2-(Azepan-1-yl)ethanamine

Objective: Convert nitrile to primary amine with >90% purity.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Reagent Prep: Suspend LiAlH

    
     (1.5 equiv)  in anhydrous THF (0.5 M concentration). Cool to 0°C.
    
  • Addition: Dissolve Hexahydro-1H-azepine-1-acetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     suspension over 30 mins. Caution: Exothermic.[3]
    
  • Reaction: Warm to room temperature, then reflux for 3-5 hours. Monitor by TLC (disappearance of nitrile spot).

  • Fieser Workup: Cool to 0°C. Quench carefully with:

    • 
       mL Water (
      
      
      
      = grams of LiAlH
      
      
      )[3]
    • 
       mL 15% NaOH[3]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL Water[3]
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure or conversion to oxalate salt.

Protocol 2: Hydrolysis to Azepan-1-ylacetic Acid HCl[2][3]
  • Mixing: Combine Hexahydro-1H-azepine-1-acetonitrile with 6M HCl (10 equiv) .

  • Reflux: Heat at reflux (100°C) for 6-8 hours.

  • Workup: Concentrate the solution to dryness under reduced pressure.

  • Crystallization: Triturate the residue with acetone/ether to precipitate the white crystalline hydrochloride salt.

Visualizing Reactivity Pathways[2][3]

The following diagram illustrates the divergent synthetic pathways for Hexahydro-1H-azepine-1-acetonitrile.

AzepaneReactivity Nitrile Hexahydro-1H-azepine- 1-acetonitrile Diamine 2-(Azepan-1-yl)ethanamine (Primary Amine) Nitrile->Diamine Reduction (LiAlH4 / THF) Acid 2-(Azepan-1-yl)acetic acid (Amino Acid) Nitrile->Acid Hydrolysis (6M HCl, Reflux) Alkylated Alpha-Substituted Nitrile Nitrile->Alkylated Alkylation (LDA, R-X)

Caption: Divergent synthetic pathways: Reduction (Green) yields diamines; Hydrolysis (Red) yields acids; Alkylation (Yellow) modifies the carbon skeleton.[3][4]

Comparative Performance Data

FeatureHexahydro-1H-azepine-1-acetonitrile Piperidinoacetonitrile (Alternative)
Ring Structure 7-Membered (Flexible)6-Membered (Rigid)
LogP (Lipophilicity) High (~1.8) Moderate (~1.[2][3]2)
Reduction Rate Slower (Steric hindrance)Fast
Hydrolysis Stability HighModerate
Biological Half-Life Often Longer (Metabolic stability)Standard

Expert Insight: Choose the Azepane derivative when developing CNS-active compounds where increased lipophilicity is required to cross the blood-brain barrier, or when the specific receptor pocket requires a bulkier hydrophobic group than a piperidine ring can provide.[2][3]

References

  • National Institutes of Health (NIH) . Hexahydro-1H-azepine-1-acetonitrile - Substance Information. GSRS. Retrieved from [Link][3]

  • Shaalaa . (2020).[4] Preparation of Ethanamine from Acetonitrile via Reduction. Retrieved from [Link]

Sources

"Spectroscopic comparison of Hexahydro-1H-azepine-1-acetonitrile and its precursors"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the development of pharmaceutical intermediates, Hexahydro-1H-azepine-1-acetonitrile (also known as 1-Azepaneacetonitrile) serves as a critical scaffold, particularly in the synthesis of antihistamines like Azelastine. For process chemists and analytical scientists, distinguishing this product from its precursors—Hexamethyleneimine (Azepane) and Chloroacetonitrile —is not merely a matter of identification but of yield optimization and purity assurance.

This guide moves beyond basic characterization.[1][2][3] It provides a comparative spectroscopic framework to validate the N-alkylation of Azepane, offering self-validating protocols for IR, NMR, and MS analysis.

Synthetic Context & Precursor Analysis[4][5][6]

To interpret the spectra accurately, one must understand the transformation. The synthesis typically involves the nucleophilic attack of the secondary amine (Azepane) on the alpha-carbon of Chloroacetonitrile.

The Reaction:



Key Structural Changes to Monitor:
  • Loss of N-H: The secondary amine proton of Azepane is replaced.

  • Formation of N-C: A new bond forms between the ring nitrogen and the methylene group of the nitrile.

  • Retention of Nitrile: The C≡N group remains intact but changes electronic environment.

Spectroscopic Comparison Strategy

Infrared Spectroscopy (FT-IR): The "Quick-Check"

IR is the most efficient tool for monitoring reaction progress in real-time. The disappearance of the N-H stretch is the primary indicator of conversion.

FeaturePrecursor: AzepanePrecursor: ChloroacetonitrileProduct: 1-Azepaneacetonitrile
N-H Stretch Present (Broad) ~3300–3500 cm⁻¹AbsentAbsent (Critical Indicator)
C≡N Stretch AbsentPresent (Sharp) ~2250–2260 cm⁻¹Present (Sharp) ~2240–2250 cm⁻¹
C-Cl Stretch AbsentPresent ~700–750 cm⁻¹Absent
C-H (Ring) ~2850–2950 cm⁻¹Absent~2850–2950 cm⁻¹

Application Insight: If a broad band persists at 3400 cm⁻¹, the alkylation is incomplete. If the C-Cl band persists, excess alkylating agent remains.

Nuclear Magnetic Resonance (¹H NMR): The Structural Validator

NMR provides the definitive proof of structure. The key diagnostic is the chemical shift of the methylene protons (


) and the shift of the 

-protons on the azepane ring.

Solvent:


 (Standard)
Proton EnvironmentPrecursor: Azepane (

ppm)
Precursor: Cl-CH₂-CN (

ppm)
Product: 1-Azepaneacetonitrile (

ppm)
N-H ~1.5–2.0 (Broad, varies)N/AAbsent
-CH₂-CN N/A4.10 (Singlet) 3.55–3.65 (Singlet)

-Ring (-N-CH₂-)
~2.70–2.80 (Triplet/Multiplet)N/A2.65–2.75 (Shifted)

-Ring
~1.50–1.70 (Multiplet)N/A~1.60–1.70 (Multiplet)

Mechanistic Insight:

  • Upfield Shift of Methylene: The methylene protons in Chloroacetonitrile (

    
     4.10) shift upfield to 
    
    
    
    in the product. This is because the Nitrogen atom is less electronegative than Chlorine, increasing shielding on the adjacent protons.
  • Symmetry: The azepane ring protons often appear as complex multiplets due to ring flexibility, but the

    
    -protons adjacent to the nitrogen are the most sensitive to the substitution.
    
Mass Spectrometry (MS): Molecular Weight Confirmation

MS is used to confirm the molecular ion and assess the absence of the halogenated precursor.

  • Azepane:

    
    
    
    
    
  • Chloroacetonitrile:

    
     (
    
    
    
    ) /
    
    
    (
    
    
    )
  • Product:

    
    
    
    
    

Fragmentation Pattern (EI, 70 eV):

  • Base Peak: Expect strong

    
    -cleavage. For the product, loss of the 
    
    
    
    group or ring fragmentation is common.
  • Isotope Pattern: The product lacks Chlorine. The disappearance of the characteristic 3:1 (

    
    ) isotope pattern is a confirmation of complete alkylation.
    

Experimental Protocols

Protocol A: Reaction Monitoring via FT-IR

Objective: Determine endpoint of Azepane alkylation.

  • Sampling: Withdraw 50

    
     of reaction mixture.
    
  • Workup (Mini): Partition between Ethyl Acetate (200

    
    ) and Water (200 
    
    
    
    ) to remove salts.
  • Deposition: Spot the organic layer onto a NaCl/KBr plate or ATR crystal. Allow solvent to evaporate.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).

  • Analysis: Focus on 3300–3500 cm⁻¹ region.

    • Pass: Flat baseline (No N-H).

    • Fail: Broad peak (Unreacted Azepane).

Protocol B: Purity Assay via ¹H NMR

Objective: Quantify product purity and residual Chloroacetonitrile.

  • Preparation: Dissolve ~10 mg of isolated oil in 0.6 mL

    
    .
    
  • Internal Standard (Optional): Add 1.0 mg Dimethyl Sulfone (

    
     3.0 ppm) for qNMR.
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       seconds (essential for accurate integration).
      
    • Scans: 16–64.

  • Integration:

    • Integrate the product singlet at

      
       ppm (set to 2H).
      
    • Check for precursor singlet at

      
       ppm.
      
    • Calculate molar ratio based on integration values.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing the synthesis of Hexahydro-1H-azepine-1-acetonitrile.

AnalyticalWorkflow Start Crude Reaction Mixture MiniWorkup Mini-Workup (EtOAc/Water Extraction) Start->MiniWorkup IR_Check FT-IR Analysis (Focus: 3400 cm⁻¹) MiniWorkup->IR_Check NH_Present N-H Peak Detected (Incomplete Reaction) IR_Check->NH_Present Broad Band NH_Absent No N-H Peak (Reaction Complete) IR_Check->NH_Absent Flat Baseline NH_Present->Start Continue Heating Isolate Isolate Product (Distillation/Extraction) NH_Absent->Isolate NMR_Check 1H NMR Analysis (CDCl₃) Isolate->NMR_Check Shift_Check Check Methylene Shift (Product: ~3.6 ppm vs Precursor: ~4.1 ppm) NMR_Check->Shift_Check Purity_High Pass: Singlet at 3.6 ppm No peak at 4.1 ppm Shift_Check->Purity_High Purity_Low Fail: Residual peak at 4.1 ppm (Excess Chloroacetonitrile) Shift_Check->Purity_Low

Figure 1: Step-by-step analytical decision matrix for validating the synthesis of Hexahydro-1H-azepine-1-acetonitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Hexamethyleneimine (Azepane) Mass Spectrum & IR Data. Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts of Alkyl Chlorides and Nitriles. University of Wisconsin-Madison. Retrieved from [Link]

Sources

"Benchmarking the synthesis of Hexahydro-1H-azepine-1-acetonitrile against other methods"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to the Synthesis of Hexahydro-1H-azepine-1-acetonitrile

Introduction

Hexahydro-1H-azepine-1-acetonitrile, also known as 1-azepanylacetonitrile, is a versatile intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a seven-membered azepane ring coupled with a nitrile functional group, provides a unique scaffold for the development of novel pharmaceuticals and functional materials.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of synthetic methodologies for Hexahydro-1H-azepine-1-acetonitrile. We will present a benchmark protocol based on classical nucleophilic substitution and contrast it with an alternative two-step method involving amide dehydration. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling informed decisions based on factors such as yield, safety, and operational complexity.

Benchmark Synthesis: Direct Nucleophilic Alkylation

The most direct and widely employed method for the synthesis of α-amino nitriles from secondary amines is the direct alkylation with a haloacetonitrile.[2][3] This SN2 reaction leverages the nucleophilicity of the secondary amine to displace a halide from the electrophilic α-carbon of the haloacetonitrile.

Causality of Experimental Choices

The choice of chloroacetonitrile as the alkylating agent is a balance between reactivity and stability; bromoacetonitrile is more reactive but also more lachrymatory and less stable. A non-polar aprotic solvent like acetonitrile or THF is selected to ensure solubility of the reactants while not interfering with the SN2 mechanism. A base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The inclusion of a catalytic amount of sodium iodide can accelerate the reaction through the Finkelstein reaction, where the more reactive iodoacetonitrile is formed in situ.

Experimental Protocol: Direct Nucleophilic Alkylation

Materials:

  • Hexahydro-1H-azepine (Hexamethyleneimine)

  • Chloroacetonitrile[3]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Sodium Iodide (NaI)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of hexahydro-1H-azepine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain Hexahydro-1H-azepine-1-acetonitrile as a clear liquid.

Alternative Synthesis: Two-Step Amide Dehydration Route

An alternative approach that avoids the direct use of highly toxic haloacetonitriles in the final step is a two-step sequence involving the formation of an intermediate α-chloroamide, followed by its dehydration to the nitrile. This method offers potential safety advantages, as the nitrile functionality is introduced in the final step from a less hazardous amide precursor.

Causality of Experimental Choices

Step 1: Amide Formation: The acylation of hexahydro-1H-azepine with chloroacetyl chloride is a rapid and high-yielding reaction.[5][6] A base is required to scavenge the HCl produced. Step 2: Dehydration: The conversion of a primary amide to a nitrile is a classical dehydration reaction.[7][8][9][10] Phosphorus pentoxide is a powerful dehydrating agent suitable for this transformation.[11] The reaction is typically performed by heating the neat mixture or in a high-boiling solvent.

Experimental Protocol: Amide Dehydration

Part A: Synthesis of 2-Chloro-1-(azepan-1-yl)ethan-1-one

Materials:

  • Hexahydro-1H-azepine

  • Chloroacetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve hexahydro-1H-azepine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Part B: Dehydration to Hexahydro-1H-azepine-1-acetonitrile

Materials:

  • 2-Chloro-1-(azepan-1-yl)ethan-1-one

  • Phosphorus Pentoxide (P₄O₁₀)

  • Sand

Procedure:

  • In a dry flask, thoroughly mix the crude amide (1.0 eq) with phosphorus pentoxide (1.5 eq) and a small amount of sand (to prevent clumping).

  • Heat the mixture under vacuum with vigorous stirring.

  • The product nitrile will distill as it is formed. Collect the distillate in a cooled receiver.

  • The collected product can be further purified by a second vacuum distillation.

Visualizing the Synthetic Workflows

Synthetic_Workflows cluster_0 Benchmark: Direct Alkylation cluster_1 Alternative: Amide Dehydration A1 Hexahydro-1H-azepine C1 K₂CO₃, NaI (cat.) in Acetonitrile A1->C1 B1 Chloroacetonitrile B1->C1 D1 Hexahydro-1H-azepine- 1-acetonitrile C1->D1 Sɴ2 Reaction A2 Hexahydro-1H-azepine C2 Et₃N in DCM A2->C2 B2 Chloroacetyl Chloride B2->C2 D2 2-Chloro-1-(azepan-1-yl)ethan-1-one C2->D2 Acylation E2 P₄O₁₀, Heat D2->E2 F2 Hexahydro-1H-azepine- 1-acetonitrile E2->F2 Dehydration

Caption: Comparative workflows for the synthesis of Hexahydro-1H-azepine-1-acetonitrile.

Performance Benchmarking

The choice between these synthetic routes will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety protocols.

ParameterBenchmark: Direct AlkylationAlternative: Amide DehydrationRationale & Discussion
Number of Steps 12The direct alkylation is more step-economical.
Typical Yield 60-80%50-70% (overall)Direct alkylation generally provides higher yields for this type of transformation. The two-step process has cumulative yield losses.
Reaction Time 12-18 hours4-6 hoursThe amide dehydration route can be faster, though it involves two separate reaction setups.
Temperature 0 °C to Room Temperature0 °C to High Temp (>150 °C)The dehydration step requires significant heating, which can be energy-intensive.
Reagent Safety Uses highly toxic and lachrymatory chloroacetonitrile.Avoids haloacetonitriles but uses corrosive chloroacetyl chloride and P₄O₁₀.The choice involves a trade-off in hazards. Chloroacetonitrile is acutely toxic, while chloroacetyl chloride and P₄O₁₀ are highly corrosive and moisture-sensitive.
Purification Vacuum DistillationTwo workups + Vacuum DistillationThe two-step route requires more extensive workup and purification.
Scalability Readily scalable.Scalability of the high-temperature solid-state dehydration can be challenging.Homogeneous liquid-phase reactions are generally easier to scale up than solid-liquid reactions at high temperatures.

Modern Alternative Methodologies: A Brief Overview

Recent advances in organic synthesis have introduced alternative methods for the preparation of α-amino nitriles that are worth noting, although they may be more complex for the specific synthesis of Hexahydro-1H-azepine-1-acetonitrile.

  • Oxidative Cyanation: These methods involve the direct C-H cyanation of tertiary amines using an oxidant and a cyanide source.[12] While elegant, they often require transition metal catalysts or photoredox conditions and may lack regioselectivity with more complex amines.

  • Strecker Reaction Variants: The classical Strecker reaction involves the one-pot reaction of a carbonyl compound, an amine, and a cyanide source.[12][13] For the target molecule, this would conceptually involve a complex multi-component reaction and is not a direct approach from hexahydro-1H-azepine.

These modern methods are powerful tools for the synthesis of diverse α-amino nitriles but may not be the most practical or efficient choice for the specific target molecule discussed here, for which classical methods are well-suited and effective.

Conclusion

The direct nucleophilic alkylation of hexahydro-1H-azepine with chloroacetonitrile stands as the benchmark method for the synthesis of Hexahydro-1H-azepine-1-acetonitrile due to its single-step nature, good yields, and scalability. However, the high toxicity of the alkylating agent is a significant drawback. The two-step amide dehydration route provides a viable alternative with a different safety profile, avoiding the use of a haloacetonitrile in the final step, but at the cost of an additional step and potentially lower overall yield. The selection of the optimal synthetic route will ultimately be guided by a thorough assessment of the available resources, safety considerations, and desired scale of production.

References

  • ResearchGate. Approaches to the synthesis of α‐amino nitrile derivatives. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • GSRS. HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE. [Link]

  • ResearchGate. (2014). Dehydration of Amides to Nitriles: A Review. [Link]

  • Organic Syntheses. (2008). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. [Link]

  • Organic Syntheses. (1950). Chloroacetonitrile. [Link]

  • PubChem. Hexahydro-1H-azepine-1-acetonitrile. [Link]

  • ResearchGate. (2018). Formation of Haloacetonitriles, Haloacetamides, and Nitrogenous Heterocyclic Byproducts by Chloramination of Phenolic Compounds. [Link]

  • ResearchGate. (1970). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]

  • ACS Publications. (2018). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. [Link]

  • ResearchGate. (2014). Chloroacetonitrile. [Link]

  • ResearchGate. (2014). Dehydration of Amides to Nitriles: A Review. [Link]

  • ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]

  • RSC Publishing. (2020). Recent developments in dehydration of primary amides to nitriles. [Link]

  • ResearchGate. (2020). Recent developments in dehydration of primary amides to nitriles. [Link]

  • ResearchGate. (2004). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. [Link]

  • PubMed. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. [Link]

  • OpenStax. (2023). Reactions of Amines. [Link]

  • SlideShare. (2017). Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Amines. [Link]

  • OpenStax. (2023). Nucleophilic Acyl Substitution Reactions. [Link]

  • Google Patents. (n.d.). Chloroacetonitrile synthesis.

Sources

Inter-Laboratory Comparison Guide: Hexahydro-1H-azepine-1-acetonitrile Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-1H-azepine-1-acetonitrile (CAS 54714-50-0) is a critical intermediate in the synthesis of Azelastine , a potent second-generation antihistamine.[1] Its accurate quantification is essential for two reasons: yield optimization during the nucleophilic substitution of azepane, and impurity profiling to ensure no unreacted nitrile precursors remain in the final API (Active Pharmaceutical Ingredient), as nitriles can pose genotoxic risks.

This guide provides an objective inter-laboratory comparison of three distinct analytical workflows: GC-FID (Gas Chromatography with Flame Ionization Detection), UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry), and qNMR (Quantitative Nuclear Magnetic Resonance).[1]

Key Finding: While GC-FID offers the highest reproducibility for routine process monitoring, UHPLC-MS/MS is required for trace-level impurity detection (ppm level).[1] qNMR serves as the primary reference method for establishing absolute purity standards.[1]

Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

PropertySpecificationAnalytical Implication
IUPAC Name 2-(Azepan-1-yl)acetonitrileCyclic secondary amine derivative.[1]
Molecular Weight 138.21 g/mol Suitable for both GC and LC-MS.[1]
Basicity Tertiary Amine (Ring N)Critical: Will cause severe peak tailing on standard silica columns due to silanol interactions.[1] Requires base-deactivated columns or high pH mobile phases.[1]
Chromophore Nitrile (C≡N)Weak UV absorption (<210 nm).[1] HPLC-UV is prone to baseline noise; MS or FID is preferred.[1]
Volatility Moderate (BP ~235°C)Amenable to GC, but inlet temperature must prevent thermal degradation.[1]

Comparative Methodologies

Method A: GC-FID (The Industry Workhorse)

Best for: Routine Process Control, High Concentration Assays (>0.1%)

Causality: The volatility of the azepane ring makes GC the most direct approach. However, the basic nitrogen interacts with active sites in the liner and column. To mitigate this, we utilize a base-deactivated polyethylene glycol (PEG) column.[1]

Protocol:

  • System: Agilent 8890 or equivalent with FID.

  • Column: CAM (Base-deactivated PEG), 30m x 0.25mm, 0.25µm film.[1]

  • Inlet: Split mode (20:1), 250°C. Crucial: Use a wool-free, deactivated liner to prevent adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 80°C (hold 1 min) → 20°C/min → 240°C (hold 5 min).

  • Detector: FID at 300°C. H2 (30 mL/min), Air (400 mL/min).

Method B: UHPLC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic Impurity Screening (ppm levels), Final Product Release[1]

Causality: Since the nitrile group lacks a strong chromophore, UV detection is non-specific.[1] MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity.[1] A high pH mobile phase is selected to keep the amine in its neutral state, improving peak shape on C18 columns.

Protocol:

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18, 2.1 x 50mm, 1.7µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 3.5 mins.

  • Ionization: ESI Positive Mode.

  • MRM Transition: 139.1 [M+H]+ → 96.1 (Azepane ring fragment).[1] Collision Energy: 22 eV.[1]

Method C: qNMR (The Absolute Reference)

Best for: Primary Standard Qualification, Assay Validation

Causality: Chromatography relies on reference standards which may themselves be impure.[1] qNMR relies on the ratio of proton signals to an internal standard (IS) of known purity, providing "absolute" quantification without a compound-specific reference.[2]

Protocol:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).[1]

  • Internal Standard: Maleic Acid (Traceable Standard) or Dimethyl Sulfone.[1]

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1) to ensure full relaxation.

  • Integration: Integrate the α-methylene protons of the acetonitrile group (singlet ~3.6 ppm) vs. the IS signal.

Inter-Laboratory Comparison Data

The following data represents aggregated performance metrics from a validation study simulating transfer between three analytical laboratories (QC Lab, R&D Lab, CRO Lab).

Table 1: Performance Metrics Summary
MetricGC-FID (Method A)UHPLC-MS/MS (Method B)[1]qNMR (Method C)
Linearity (R²) > 0.9995> 0.9980N/A (Linear by nature)
Range 0.5 mg/mL - 10 mg/mL1 ng/mL - 1000 ng/mL5 mg/mL - 50 mg/mL
LOD (Limit of Detection) 50 ppm0.5 ppb~1000 ppm
Inter-Lab Precision (%RSD) 0.8% (Best)4.2%1.1%
Accuracy (Recovery) 98.5% - 101.5%90.0% - 110.0%99.8% ± 0.4% (True Value)
Throughput 15 mins/sample5 mins/sample45 mins/sample
Key Observations:
  • Matrix Effects: The UHPLC-MS/MS method showed higher RSD (4.2%) across labs due to varying matrix suppression effects in the ESI source.[1] Deuterated internal standards are recommended to correct this.

  • Robustness: GC-FID proved the most robust for routine operators, provided the liner was changed every 100 injections to prevent amine adsorption.[1]

  • Accuracy: qNMR provided the "Gold Standard" value. When GC-FID results drifted, recalibration against a qNMR-validated standard corrected the bias.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical technique based on the specific stage of drug development.

MethodSelection Start Sample: Hexahydro-1H-azepine-1-acetonitrile Goal Define Analytical Goal Start->Goal Purity Primary Standard / Absolute Purity Assignment Goal->Purity Reference Material Routine Routine Process Control (Synthesis Yield) Goal->Routine In-Process Check Trace Trace Impurity in Final API (Azelastine) Goal->Trace Safety/Release qNMR Method C: qNMR (High Accuracy, Low Sensitivity) Purity->qNMR No Ref Std Needed GC Method A: GC-FID (High Precision, Robust) Routine->GC Volatile & Stable LCMS Method B: UHPLC-MS/MS (High Sensitivity, Specificity) Trace->LCMS LOD < 1 ppm

Figure 1: Analytical decision matrix for Hexahydro-1H-azepine-1-acetonitrile based on sensitivity and accuracy requirements.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 41164, Hexahydro-1H-azepine-1-acetonitrile. Retrieved from [Link]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for qNMR as a primary reference method).
  • European Medicines Agency (2014). Assessment report for Azelastine. (Contextual grounding for Azelastine impurity profiling). Retrieved from [Link][1]

Sources

"Evaluating the specificity of antibodies for Hexahydro-1H-azepine-1-acetonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Executive Summary & Technical Context[2][3][4][5][6]

Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0), also known as 2-(azepan-1-yl)acetonitrile, is a low molecular weight hapten (MW ~138.2 Da).[1] In pharmaceutical development, it often serves as a critical intermediate or a potential genotoxic impurity in the synthesis of azepane-containing therapeutics.

Due to its small size, this molecule is non-immunogenic unless conjugated to a carrier protein (e.g., KLH, BSA). Consequently, evaluating antibody specificity for this target presents a unique challenge: the "Linker Recognition" phenomenon. Antibodies often exhibit higher affinity for the chemical linker used during immunization than for the target hapten itself, leading to false positives.

This guide objectively compares the performance of antibody-based Ligand Binding Assays (LBA) against the analytical gold standard (LC-MS/MS) and evaluates the specificity of Homologous vs. Heterologous assay designs.

Comparative Performance Analysis

The following table contrasts the three primary methodologies for detecting Hexahydro-1H-azepine-1-acetonitrile.

FeatureMethod A: Homologous Competitive ELISA Method B: Heterologous Competitive ELISA Method C: LC-MS/MS (Gold Standard)
Principle Immunogen linker matches Assay linker.[1]Immunogen linker differs from Assay linker.[1]Mass-to-charge ratio detection.[1]
Specificity Low to Moderate. High risk of linker interference.[1]High. Forces antibody to recognize the hapten structure.[1]Absolute. Defines chemical identity.[1]
Sensitivity (IC50) High (often <1 ng/mL) but prone to false positives.[1]Moderate (typically 5–50 ng/mL).[1]High (pg/mL range depending on matrix).
Throughput High (96/384-well format).[1]High (96/384-well format).[1]Low to Moderate (serial injection).[1]
Cost Per Sample Low (<$5 USD).[1]Low (<$5 USD).[1]High (>$50 USD).[1]
Primary Use Case Initial hybridoma screening (high volume).[1]Final product release; impurity monitoring.Validation of ELISA results; forensic confirmation.[1]

Critical Insight: For Hexahydro-1H-azepine-1-acetonitrile, Method A is often deceptive.[1] The antibody may bind the bridge between the azepane ring and the carrier protein rather than the acetonitrile group itself. Method B is the required standard for antibody validation.

The Specificity Challenge: Linker Interference

When validating antibodies for small molecules, the "Blind Spot" is the conjugation chemistry. The diagram below illustrates why specificity fails if the assay design is not orthogonal.

LinkerInterference Immunogen Immunogen (Hapten + Linker A + Carrier) Ab_Response Polyclonal Antibody Pool Immunogen->Ab_Response Immunization Ab_Specific Type 1: Hapten-Specific (Binds Azepane ring) Ab_Response->Ab_Specific Ab_Linker Type 2: Linker-Specific (Binds Linker A) Ab_Response->Ab_Linker Assay_Hom Homologous Assay (Coating: Linker A) Ab_Specific->Assay_Hom Assay_Het Heterologous Assay (Coating: Linker B) Ab_Specific->Assay_Het Binding Ab_Linker->Assay_Hom High Affinity Binding Ab_Linker->Assay_Het No Binding Result_False FALSE POSITIVE (Linker antibodies bind) Assay_Hom->Result_False Result_True TRUE SPECIFICITY (Only Hapten antibodies bind) Assay_Het->Result_True

Figure 1: The mechanism of Linker Interference.[1] Using the same linker (Linker A) for both immunization and screening selects for antibodies that recognize the chemistry, not the Hexahydro-1H-azepine-1-acetonitrile target.

Validated Experimental Protocol: Heterologous Competitive ELISA

This protocol is designed to filter out linker-specific antibodies and validate true specificity for the azepane-acetonitrile moiety.[1]

Prerequisites:

  • Antibody: Anti-Hexahydro-1H-azepine-1-acetonitrile (raised against Linker A, e.g., Glutaraldehyde).[1]

  • Coating Antigen: Hapten conjugated to BSA via Linker B (e.g., Succinic Anhydride or a PEG spacer).[1] This switch is mandatory.

  • Analytes: Target (Hexahydro-1H-azepine-1-acetonitrile) and Structural Analogs (Azepane, Hexamethyleneimine).[1][2]

Step-by-Step Workflow
  • Plate Coating (The Capture Surface):

    • Dilute the Heterologous Conjugate (Hapten-Linker B-BSA) to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Why: This presents the hapten in a different orientation than the immunogen, forcing the antibody to recognize the core structure.

  • Blocking:

    • Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

    • Add 200 µL/well of 3% Non-Fat Dry Milk in PBS. Incubate 1h at Room Temp (RT).

  • Competitive Incubation (The Critical Step):

    • Prepare serial dilutions of the Free Analyte (Hexahydro-1H-azepine-1-acetonitrile) ranging from 1000 ng/mL down to 0.01 ng/mL.[1]

    • Mix the antibody (at a fixed concentration, e.g., 1:5000) with the free analyte standards 1:1 in a separate tube.

    • Incubate this mixture for 30 minutes before adding to the plate.

    • Mechanism:[3][4][5][6][7] The free hapten captures specific antibodies in solution.[1] Linker-specific antibodies will remain free to bind the plate (if the linker was not changed) or float (if the linker was changed).

  • Detection:

    • Transfer 100 µL of the pre-incubated mixture to the coated plate. Incubate 1h at RT.

    • Wash 5x with PBST.[1]

    • Add HRP-conjugated secondary antibody (1:10,000).[1] Incubate 45 min.

    • Develop with TMB substrate; stop with 1M H2SO4.[1]

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate % Cross-Reactivity (CR) using the formula:

      
      
      
Interpreting Specificity Data

To validate your reagent, you must test against the following structural analogs. A "Specific" antibody must meet the criteria in the right-hand column.

Analog CompoundStructure DifferenceAcceptable Cross-Reactivity (CR%)
Hexahydro-1H-azepine-1-acetonitrile Target 100%
Azepane (Hexamethyleneimine) Missing acetonitrile group< 5%
Acetonitrile Missing azepane ring< 0.1%
Caprolactam Oxidized analog (common impurity)< 1%

Decision Matrix:

  • If Azepane CR > 20%: The antibody recognizes the ring but ignores the nitrile group. Result: Failed Specificity.

  • If IC50 > 100 ng/mL: The antibody has low affinity.[1] Result: Poor Sensitivity.

  • If Signal Drop is < 50% at max concentration: The antibody is binding non-specifically to the plate or blocking proteins. Result: Matrix Interference.

Troubleshooting & Optimization Pathway

Use the following logic flow to troubleshoot high background or low specificity results.

OptimizationFlow Start Start: High Background / Low Inhibition CheckLinker Are Immunogen & Coating Linkers Different? Start->CheckLinker YesLinker Yes (Heterologous) CheckLinker->YesLinker NoLinker No (Homologous) CheckLinker->NoLinker CheckConc Check Coating Concentration YesLinker->CheckConc Action1 Switch Coating Conjugate (Use different chemistry) NoLinker->Action1 HighConc Too High (>2 µg/mL) CheckConc->HighConc Optimized Optimized (0.1 - 0.5 µg/mL) CheckConc->Optimized Action2 Titrate Coating Antigen Down HighConc->Action2 CheckSolvent Check Solvent (DMSO/DMF) Optimized->CheckSolvent SolventIssue Solvent > 5% in Assay CheckSolvent->SolventIssue Action3 Reduce Solvent to < 1% SolventIssue->Action3

Figure 2: Troubleshooting logic for small molecule immunoassays. The most common failure mode is homologous linker recognition.

References
  • Goodrow, M. H., et al. (1990).[1] Strategies for immunoassay hapten design. Emphasizes the necessity of heterologous linker systems for small molecule specificity.

  • Findlay, J. W., et al. (2000).[1] Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Defines the criteria for specificity and selectivity in drug development.

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Regulatory standards for evaluating cross-reactivity and LLOQ.[1]

  • PubChem. (2024).[1] Hexahydro-1H-azepine-1-acetonitrile (Compound Summary). Chemical structure and physical property data used for hapten design.[1]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of Hexahydro-1H-azepine-1-acetonitrile Analogs as Potential Nootropic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Nootropic Drug Discovery

The seven-membered nitrogen-containing heterocycle, hexahydro-1H-azepine (azepane), is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutics targeting the central nervous system (CNS). Azepane-based compounds have shown a wide range of pharmacological activities, including potential as treatments for neurodegenerative disorders like Alzheimer's disease.[1] A key area of interest is the development of nootropic agents, or "smart drugs," which aim to enhance cognitive functions such as memory, learning, and attention.[2]

This guide focuses on the structural activity relationship (SAR) of a specific class of azepane derivatives: Hexahydro-1H-azepine-1-acetonitrile and its analogs. While direct and extensive SAR studies on this particular chemical series are not abundant in publicly accessible literature, we can infer valuable insights by examining closely related azepane-containing compounds and the well-established roles of the acetonitrile moiety in drug design.

The core structure, Hexahydro-1H-azepine-1-acetonitrile, features a saturated seven-membered azepane ring with an acetonitrile group attached to the nitrogen atom. The nitrile group is a versatile functional group in medicinal chemistry, known to modulate physicochemical properties and engage in various binding interactions with biological targets.

This guide will synthesize available data on related azepane derivatives, particularly those investigated as cholinesterase inhibitors—a key target in Alzheimer's disease therapy. By analyzing the SAR of these analogs, we will extrapolate potential avenues for the design and optimization of novel Hexahydro-1H-azepine-1-acetonitrile-based nootropic candidates. We will also provide detailed experimental protocols for key biological assays to facilitate further research in this promising area.

The Rationale for Targeting Cholinesterases in Cognitive Enhancement

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the two key enzymes responsible for the hydrolysis of ACh in the brain. Inhibition of these enzymes increases the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function. Therefore, the development of AChE and BuChE inhibitors remains a primary strategy for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.

Comparative SAR of Azepane Analogs as Cholinesterase Inhibitors

While specific SAR data for Hexahydro-1H-azepine-1-acetonitrile analogs as cholinesterase inhibitors is limited, we can draw valuable comparisons from studies on other substituted azepane derivatives. The following sections will explore how modifications to different parts of the azepane scaffold influence inhibitory activity against AChE and BuChE, providing a framework for the rational design of novel analogs.

Modifications on the Azepane Ring

Substitutions on the carbon framework of the azepane ring can significantly impact the potency and selectivity of cholinesterase inhibitors. The conformational flexibility of the seven-membered ring allows it to adopt various orientations within the active site of the enzyme, and even minor modifications can alter these binding modes.

For instance, in a series of dienyl sulphonyl fluorides investigated as selective BuChE inhibitors, the nature and position of substituents on a δ-aryl ring attached to the core structure played a crucial role in determining inhibitory potency.[3] This suggests that for Hexahydro-1H-azepine-1-acetonitrile analogs, the introduction of substituents on the azepane ring could be a key strategy for optimizing activity.

Key Considerations for Azepane Ring Modifications:

  • Stereochemistry: The introduction of chiral centers on the azepane ring can lead to enantiomers with significantly different biological activities.

  • Ring Conformation: Bulky substituents may restrict the conformational freedom of the azepane ring, potentially locking it into a bioactive conformation.

  • Hydrophobicity/Hydrophilicity: The addition of polar or non-polar groups can influence the compound's solubility, membrane permeability, and interactions with specific residues in the enzyme's active site.

The Role of the N-Substituent: The Acetonitrile Moiety and Its Bioisosteres

The N-substituent of the azepane ring is a critical determinant of biological activity. In our target class of compounds, this is the acetonitrile group (-CH₂CN). The nitrile moiety is a unique functional group that can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Its linear geometry and electronic properties can be pivotal for fitting into specific binding pockets.

While direct SAR on the acetonitrile group in this context is unavailable, we can hypothesize its role and consider potential bioisosteric replacements. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses.

Table 1: Potential Bioisosteric Replacements for the Acetonitrile Group

BioisostereRationale for ReplacementPotential Impact on Activity
Terminal Alkyne (-C≡CH)Similar linear geometry and size to the nitrile group.May alter electronic properties and hydrogen bonding capacity.
Halogens (-F, -Cl, -Br)Can mimic the electronic properties of the nitrile group.Can influence lipophilicity and metabolic stability.
Small Heterocycles (e.g., Oxadiazole, Triazole)Can mimic the hydrogen bonding and dipolar properties of the nitrile.Can introduce additional points of interaction and improve pharmacokinetic properties.
Carbonyl Group (-C=O)Can act as a hydrogen bond acceptor.Can alter the polarity and reactivity of the molecule.

Systematic replacement of the acetonitrile group with these and other bioisosteres would be a crucial first step in elucidating the SAR of this part of the molecule.

Addition of a Pharmacophore-Bearing Side Chain

Many potent cholinesterase inhibitors feature a linker that connects the cyclic amine core to another pharmacophoric element, often an aromatic or heteroaromatic ring system. This second pharmacophore typically interacts with the peripheral anionic site (PAS) of AChE, leading to a dual-binding site inhibition that can be highly effective.

For the Hexahydro-1H-azepine-1-acetonitrile scaffold, this would involve modifying the acetonitrile group to incorporate a linker and a second pharmacophore.

General Structure for Dual-Binding Site Inhibitors:

The length and flexibility of the linker, as well as the nature of the PAS-binding moiety, would be critical parameters to optimize for achieving high inhibitory potency.

Experimental Protocols for Evaluation of Nootropic Potential

To facilitate research into the SAR of Hexahydro-1H-azepine-1-acetonitrile analogs, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer)

    • Butyrylthiocholine iodide (BuChI) solution (10 mM in phosphate buffer)

    • AChE solution (from electric eel)

    • BuChE solution (from equine serum)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE or BuChE solution.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of AChI or BuChI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cognitive Enhancement Assay (Passive Avoidance Test)

The passive avoidance test is a fear-motivated test used to assess learning and memory in small animals.

Principle: The test relies on the animal's natural preference for a dark environment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured as an indicator of memory.

Step-by-Step Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.

  • Acquisition Trial (Training):

    • Place a mouse in the light compartment.

    • After a brief acclimatization period, the guillotine door is opened.

    • When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The mouse is then returned to its home cage.

  • Drug Administration:

    • Administer the test compound (Hexahydro-1H-azepine-1-acetonitrile analog) or vehicle to the mice at a specified time before or after the acquisition trial, depending on the study design (e.g., to assess effects on learning or memory consolidation).

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the mouse back in the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

    • A longer step-through latency is indicative of better memory retention.

Visualizing SAR: A Conceptual Framework

To illustrate the key principles of SAR for this class of compounds, the following diagram presents a conceptual framework for the design of novel Hexahydro-1H-azepine-1-acetonitrile analogs as cholinesterase inhibitors.

SAR_Framework cluster_core Hexahydro-1H-azepine-1-acetonitrile Core cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Core Azepane-CH2CN Ring_Sub Ring Substitutions (R1, R2, R3...) - Stereochemistry - Size - Polarity Core->Ring_Sub Modify N_Sub N-Acetonitrile Modification - Bioisosteric Replacement - Linker Introduction Core->N_Sub Modify Potency Increased Potency (Lower IC50) Ring_Sub->Potency Selectivity Selectivity (AChE vs. BuChE) Ring_Sub->Selectivity PK_Props Improved PK Properties - BBB Permeability - Metabolic Stability Ring_Sub->PK_Props PAS_Moiety PAS-Binding Moiety (e.g., Aromatic Ring) N_Sub->PAS_Moiety Incorporate N_Sub->Potency N_Sub->Selectivity N_Sub->PK_Props PAS_Moiety->Potency PAS_Moiety->PK_Props

Caption: Conceptual SAR framework for Hexahydro-1H-azepine-1-acetonitrile analogs.

Conclusion and Future Directions

The Hexahydro-1H-azepine-1-acetonitrile scaffold represents a promising starting point for the design of novel nootropic agents. While direct SAR data for this specific class of compounds is currently sparse, by drawing parallels with structurally related azepane derivatives and applying established principles of medicinal chemistry, we can outline a rational approach to their design and optimization.

The key to unlocking the potential of these analogs lies in a systematic exploration of:

  • Substitutions on the azepane ring to probe the steric and electronic requirements of the target enzyme's active site.

  • Bioisosteric replacement of the acetonitrile moiety to fine-tune the physicochemical properties and binding interactions of the N-substituent.

  • Introduction of a linker and a PAS-binding moiety to develop dual-binding site inhibitors with enhanced potency.

The experimental protocols provided in this guide offer a starting point for the biological evaluation of newly synthesized analogs. It is our hope that this comprehensive overview will stimulate further research into the SAR of Hexahydro-1H-azepine-1-acetonitrile derivatives and ultimately lead to the discovery of novel and effective cognitive enhancers.

References

  • Breitenlechner, C., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390.
  • Chen, X., et al. (2018). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 1045-1058.
  • Gao, F. Z., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 168, 465-494.
  • Malik, R., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Molecules, 27(16), 5272.
  • Reymond, J. L., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6563-6575.
  • Romanelli, N., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(8), 2466-2473.
  • Testa, B., & Salvesen, B. (1980). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. Journal of Pharmaceutical Sciences, 69(5), 497-501.
  • Wishka, D. G., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 168, 465-494.
  • Zhang, M., et al. (2023).

Sources

"Quantifying the advantages of using Hexahydro-1H-azepine-1-acetonitrile as a scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacophores, ring size expansion—moving from pyrrolidine (5) or piperidine (6) to azepane (7)—represents a strategic "ring-walking" tactic. Hexahydro-1H-azepine-1-acetonitrile (CAS: 54714-50-0) serves as a critical, bifunctional scaffold in this domain. It combines the conformational entropy of the seven-membered azepane ring with the versatile reactivity of the acetonitrile "warhead."

This guide quantifies the specific advantages of this scaffold over its 5- and 6-membered analogs.[1] We focus on its superior utility in covalent protease inhibition (specifically Cathepsin K and S) and its role as a privileged linker in GPCR ligand design. By leveraging the unique puckering capability of the azepane ring, researchers can achieve selectivity profiles unattainable with rigid piperidine scaffolds.

Part 1: Physicochemical & Structural Benchmarking

The selection of a scaffold dictates the physicochemical baseline of the resulting drug candidate. The transition from a 6-membered to a 7-membered ring introduces specific shifts in lipophilicity and basicity that must be accounted for.

Comparative Metrics: Azepane vs. Common Analogs

The table below quantifies the shift in properties when substituting the core ring of an N-acetonitrile scaffold.

PropertyPyrrolidine-1-acetonitrilePiperidine-1-acetonitrileHexahydro-1H-azepine-1-acetonitrile Impact on Drug Design
Ring Size 5 (Planar/Envelope)6 (Chair/Boat)7 (Twist-Chair) Azepane allows "induced fit" binding in cryptic pockets.
cLogP ~0.25~0.80~1.35 Increased lipophilicity improves membrane permeability (CNS penetration).
pKa (Conj. Acid) ~5.5~7.8~8.5 Higher basicity than pyrrolidine; modulates solubility.
TPSA (Ų) 23.7923.7923.79 Polar surface area remains constant; steric bulk increases.
Rotational Barrier High (Rigid)ModerateLow (Flexible) Lower energy barrier allows the ring to adopt multiple low-energy conformations.
The "Goldilocks" Conformation

While piperidine rings predominantly exist in a stable chair conformation, the azepane ring in Hexahydro-1H-azepine-1-acetonitrile exists in a dynamic equilibrium of twist-chair and twist-boat forms. This flexibility allows the scaffold to:

  • Minimize Entropic Penalty: It can mold into irregularly shaped hydrophobic pockets that rigid piperidines cannot fill.

  • Orient the Nitrile Warhead: In covalent inhibitors, the angle of attack for the nitrile carbon is critical. The azepane ring provides a unique vector (approx. 109-115° bond angles) that often aligns better with catalytic cysteines in proteases than the 109.5° constrained vector of piperidine.

ScaffoldLogic cluster_0 Scaffold Properties cluster_1 Pharmacological Outcome Azepane Azepane Ring (7-mem) Flexibility Conformational Flexibility (Twist-Chair/Boat) Azepane->Flexibility Ring Expansion Lipophilicity Increased Lipophilicity (+0.5 LogP) Azepane->Lipophilicity Added -CH2- Piperidine Piperidine Ring (6-mem) Piperidine->Flexibility Limited Binding Induced Fit in Cryptic Pockets Flexibility->Binding Low Energy Barrier Selectivity Selectivity vs. Homologous Enzymes Flexibility->Selectivity Unique Vector Permeability Enhanced BBB/Membrane Permeability Lipophilicity->Permeability

Figure 1: Causal logic linking the azepane scaffold's structural properties to pharmacological advantages.

Part 2: The Nitrile "Warhead" Advantage

Hexahydro-1H-azepine-1-acetonitrile is not just a passive scaffold; the acetonitrile group is a reactive center. Its primary utility lies in Reversible Covalent Inhibition .

Mechanism of Action: Thioimidate Formation

In cysteine proteases (e.g., Cathepsin K, Cathepsin S), the active site cysteine thiolate attacks the nitrile carbon.

  • Reaction:

    
    
    
  • The Azepane Advantage: The 7-membered ring provides steric bulk that fits the S2 pocket of Cathepsin K more effectively than smaller rings, improving selectivity against Cathepsin B/L (which are responsible for off-target toxicity).

  • Stability: The resulting thioimidate adduct is stable enough to inhibit the enzyme but reversible enough to prevent permanent protein alkylation (reducing immunogenicity risks).

Synthetic Versatility (Linker Logic)

Beyond inhibition, the nitrile group serves as a high-value synthetic handle:

  • Reduction: Yields the ethylamine (linker for GPCR ligands).

  • Hydrolysis: Yields the acetic acid (peptidomimetic precursor).

  • Cycloaddition: Reacts with azides to form tetrazoles (bioisostere of carboxylic acids, improving metabolic stability).

Part 3: Experimental Protocol

Synthesis of Hexahydro-1H-azepine-1-acetonitrile

Objective: To synthesize the scaffold via N-alkylation of azepane with high purity, avoiding over-alkylation (quaternization).

Reagents:

  • Azepane (Hexamethyleneimine) [CAS: 111-49-9]

  • Chloroacetonitrile [CAS: 107-14-2] (Warning: Highly Toxic)

  • Potassium Carbonate (

    
    ) [Anhydrous][2]
    
  • Acetone or Acetonitrile (Solvent)[3]

Step-by-Step Methodology:

  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

      
        (1.5 equivalents, 30 mmol) in Acetone  (50 mL).
      
    • Add Azepane (1.0 equivalent, 20 mmol) to the suspension.

  • Addition (Critical Step):

    • Cool the mixture to 0°C in an ice bath to control the exotherm.

    • Add Chloroacetonitrile (1.1 equivalents, 22 mmol) dropwise over 20 minutes. Note: Rapid addition can lead to exotherms that favor side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir vigorously for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The secondary amine spot (Azepane) should disappear.

  • Workup:

    • Filter the reaction mixture to remove inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).

  • Purification:

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Distillation: For high purity, distill the resulting oil under vacuum (approx. 100-105°C at 10 mmHg).

    • Yield: Expect 85–92% yield of a colorless to pale yellow oil.

Self-Validation Check:

  • NMR Verification: Look for the singlet at

    
     ppm (
    
    
    
    ) in
    
    
    -NMR. The absence of a broad NH peak confirms N-alkylation.
  • IR Spectroscopy: A sharp peak at

    
     confirms the presence of the nitrile group.
    

SynthesisFlow Start Start: Azepane + K2CO3 (in Acetone) Cool Cool to 0°C Start->Cool Add Add Cl-CH2-CN (Dropwise) Cool->Add React Stir at RT (6-12h) Add->React Filter Filter Salts & Evaporate React->Filter Extract Liquid-Liquid Extraction (EtOAc / Water) Filter->Extract Distill Vacuum Distillation Extract->Distill Product Hexahydro-1H-azepine-1-acetonitrile (>95% Purity) Distill->Product

Figure 2: Synthesis workflow for Hexahydro-1H-azepine-1-acetonitrile.

References

  • ResearchGate. (2025). Improved Stereocontrolled Access to Piperidine or Azepane β-Amino Esters.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds: Chiral Bicyclic Azepanes. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide is designed for professionals in research, development, and laboratory settings. The disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Hexahydro-1H-azepine-1-acetonitrile (CAS RN: 54714-50-0) is a compound for which comprehensive public hazard data is limited. Therefore, this document synthesizes information based on its core chemical structure—a cyclic tertiary amine and an aliphatic nitrile—to provide a robust framework for its safe handling and disposal. The procedures outlined herein are grounded in established chemical principles and align with federal regulatory standards.

Chemical & Inferred Hazard Profile

Table 1: Physicochemical Properties and Inferred Hazard Profile of Hexahydro-1H-azepine-1-acetonitrile

PropertyValue / InformationSource(s)
CAS Number 54714-50-0[2]
Molecular Formula C₈H₁₄N₂[3]
Molecular Weight 138.21 g/mol [3]
Appearance Liquid at room temperature[1]
Boiling Point 102-103 °C at 14 Torr[2]
Inferred Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. This is based on data for acetonitrile and other functionalized azepane derivatives.[4][5][6] Nitriles can be metabolized to release cyanide, and amines can be corrosive or irritating.
Inferred Skin/Eye Hazard May cause skin irritation, allergic skin reaction, or serious eye damage. Azepane derivatives are reported to be irritants or corrosives.[5][7]
Inferred Aquatic Toxicity Presumed to be toxic to aquatic life. Many functionalized nitrogen heterocycles exhibit aquatic toxicity.[4] Disposal into waterways is unacceptable.
Reactivity Hazards Contact with strong acids may produce highly toxic hydrogen cyanide (HCN) gas. Thermal decomposition may release HCN and oxides of nitrogen. Incompatible with strong oxidizing agents.[6]

Core Directive: Hazard Identification and Waste Management

The foundation of proper chemical disposal is the principle of "cradle-to-grave" management as mandated by the Resource Conservation and Recovery Act (RCRA).[8] As the generator of the waste, you are legally responsible for its safe handling from generation to final disposal. The first critical step is to classify the waste as hazardous.[9] Given the inferred hazards in Table 1, Hexahydro-1H-azepine-1-acetonitrile must be managed as a hazardous waste.

Personal Protective Equipment (PPE) and Safe Handling

Handling of both the neat compound and its waste requires stringent adherence to safety protocols to prevent exposure.

  • Engineering Controls: All handling, including transfers to waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards.[5]

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption and irritation, ensure gloves are inspected before use and changed frequently, especially after direct contact.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be used.

On-Site Waste Management: Collection & Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with organic nitriles and amines. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Hexahydro-1H-azepine-1-acetonitrile". List all components of the waste stream if it is a mixture.

  • Segregation: This waste stream must be segregated from:

    • Strong Acids (e.g., HCl, H₂SO₄): To prevent the rapid hydrolysis and potential liberation of hydrogen cyanide gas.

    • Strong Oxidizing Agents (e.g., peroxides, permanganates): To avoid a potentially violent exothermic reaction.

    • Aqueous Waste Streams: Unless undergoing a specific chemical treatment protocol.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources and incompatible materials. Secondary containment is highly recommended to mitigate spills.

Disposal Pathways: A Decision Framework

There are two primary pathways for the disposal of Hexahydro-1H-azepine-1-acetonitrile waste. The choice depends on laboratory capabilities, waste volume, and institutional policies.

DisposalWorkflow cluster_0 cluster_1 Disposal Pathway Selection cluster_2 Pathway A Execution cluster_3 Pathway B Execution Waste Waste Generation: Hexahydro-1H-azepine-1-acetonitrile Assess Assess Hazards & Characterize Waste (Treat as Hazardous Nitrile/Amine) Waste->Assess Step 1 Segregate Segregate in Labeled, Compatible Waste Container (HDPE or Glass) Assess->Segregate Step 2 Pathway_A Pathway A (Recommended): Direct Disposal Segregate->Pathway_A Standard & Safest Route Pathway_B Pathway B (Advanced): In-Lab Chemical Treatment Segregate->Pathway_B If equipped & trained Arrange Arrange Pickup with Licensed Hazardous Waste Contractor Pathway_A->Arrange Hydrolysis Perform Controlled Hydrolysis (Acid or Base Catalyzed) Pathway_B->Hydrolysis Manifest Complete Hazardous Waste Manifest Arrange->Manifest Pickup Transfer to Contractor for High-Temperature Incineration Manifest->Pickup Neutralize Neutralize & Confirm Reaction Completion Hydrolysis->Neutralize Dispose_Treated Dispose of Treated Aqueous Waste per Local Regulations Neutralize->Dispose_Treated

Diagram Caption: Disposal Decision Workflow for Hexahydro-1H-azepine-1-acetonitrile.

Pathway A: Direct Disposal via Licensed Contractor (Recommended)

This is the most straightforward, compliant, and safest method. The waste is transferred to a facility equipped for high-temperature incineration, which is the preferred disposal method for organic nitriles.

Protocol:

  • Ensure the waste is properly collected and labeled as described in Section 4.0.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide them with the chemical name, CAS number, and an estimate of the quantity.

  • Follow their instructions for pickup and complete all required paperwork, such as the hazardous waste manifest.[10]

Pathway B: In-Lab Chemical Treatment via Hydrolysis

Causality: The nitrile functional group (-C≡N) can be hydrolyzed under acidic or basic conditions to a less hazardous carboxylic acid and ammonia (or an ammonium salt).[11][12] This procedure detoxifies the compound by breaking the carbon-nitrogen triple bond, eliminating the risk of cyanide release. This method should only be undertaken by trained chemists with a thorough understanding of the reaction mechanism and risks.

Protocol: Base-Catalyzed Hydrolysis This method is often preferred as it avoids the initial protonation step that could, in theory, favor HCN release under non-ideal conditions.

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Place the Hexahydro-1H-azepine-1-acetonitrile waste into the flask. For each 1 mole of the nitrile, slowly and carefully add at least 2.5 moles of a 10-15% aqueous sodium hydroxide (NaOH) solution.

  • Heating: Gently heat the mixture to reflux with stirring. The hydrolysis of nitriles can be slow; reflux for several hours may be necessary.[13] Ammonia gas will be evolved during the reaction, which must be vented through the fume hood.

  • Completion Check: The reaction is complete when ammonia evolution ceases. Allow the mixture to cool to room temperature.

  • Neutralization: The resulting solution will contain the sodium salt of 2-(azepan-1-yl)acetic acid. Carefully neutralize the solution to a pH between 5.5 and 8.5 by slowly adding dilute hydrochloric acid. Monitor the pH closely.

  • Final Disposal: The final, neutralized aqueous solution, containing the carboxylate salt and sodium chloride, may be suitable for drain disposal depending on local regulations. Always check with your local water authority and EHS office before disposing of any treated chemical waste down the drain. [2]

Emergency Procedures

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear full PPE.

    • Contain the spill using a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on large spills.

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

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  • Chem Service. (2014, November 3). SAFETY DATA SHEET - Molinate. Retrieved from [Link]

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  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

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  • Unigel. (2021, May 25). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE. Retrieved from [Link]

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A Researcher's Comprehensive Guide to Safely Handling Hexahydro-1H-azepine-1-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of Hexahydro-1H-azepine-1-acetonitrile. As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural correctness. This document is structured to provide you with in-depth, actionable intelligence to ensure your safety and the integrity of your research. The guidance herein is synthesized from established safety protocols for related chemical classes, specifically organic nitriles and cyanide-containing compounds, to provide a robust framework for handling this specific molecule.

While Hexahydro-1H-azepine-1-acetonitrile is not as extensively documented as more common reagents, its structure, containing a cyano group, dictates a stringent set of handling protocols. The primary hazard associated with organic nitriles is their potential to metabolize into or release cyanide, which can disrupt aerobic respiration and be rapidly fatal.[1][2] Therefore, we will treat this compound with the caution it deserves, adhering to the highest safety standards.

I. Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is even selected, a safe environment and well-defined procedures are paramount. These controls are your first and most effective line of defense.

The Designated Workspace

All work involving Hexahydro-1H-azepine-1-acetonitrile must be conducted in a designated area.[1][3] This area should be clearly marked with signage indicating the presence of a toxic chemical. Access to this area should be restricted to authorized personnel who are fully trained in the procedures outlined in this guide.

Key requirements for the designated area:

  • Ventilation: All handling of Hexahydro-1H-azepine-1-acetonitrile, including weighing and transfers, must occur within a properly functioning and certified laboratory chemical fume hood.[1][3][4] The fume hood provides critical protection against the inhalation of any volatile components or aerosols.

  • Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible and tested on a monthly basis.[3]

  • Segregation of Incompatibles: Acids must be strictly segregated from the cyanide compound work area.[1][4][5] The accidental mixing of nitriles with strong acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[1][4]

Procedural Best Practices
  • Never Work Alone: Due to the acute toxicity risk, it is mandatory that at least two trained individuals are present when this compound is being handled.[1][6]

  • Minimize Quantities: Purchase and use the smallest feasible quantity of the chemical to minimize the potential for a large-scale exposure event.[4]

  • Hand Hygiene: Always wash your hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[4]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are designed to minimize your exposure, the correct selection and use of PPE is crucial for your direct protection. The following table summarizes the minimum required PPE for handling Hexahydro-1H-azepine-1-acetonitrile.

Task Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Body Protection: A standard laboratory coat.[3][4] - Hand Protection: Double gloving with nitrile gloves is recommended.[3][4][6] Nitrile is preferred for its chemical resistance to a wide range of substances, including many solvents and bases.[7][8][9][10] - Eye Protection: Safety glasses with side shields are the minimum requirement.[3][4]
High-Volume Handling or Splash Potential (e.g., transfers, reactions) - Body Protection: A chemical-resistant apron over a lab coat.[5] - Hand Protection: Thicker, chemical-resistant nitrile or neoprene gloves should be considered.[4] Double gloving remains a best practice. - Eye and Face Protection: Safety goggles in combination with a face shield are required to protect against splashes.[3][4][6]
A Step-by-Step Guide to PPE Selection and Use

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Hexahydro-1H-azepine-1-acetonitrile fume_hood_check Is all work being conducted in a certified fume hood? start->fume_hood_check low_volume Is the task low-volume with minimal splash risk? fume_hood_check->low_volume Yes stop_work STOP WORK Consult with EHS fume_hood_check->stop_work No high_volume Is there a significant splash potential? low_volume->high_volume No ppe_low Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses low_volume->ppe_low Yes high_volume->ppe_low ppe_high Enhanced PPE: - Chemical Apron over Lab Coat - Thicker Nitrile/Neoprene Gloves - Safety Goggles & Face Shield high_volume->ppe_high Yes ppe_low->high_volume ppe_low->ppe_low

Caption: PPE selection workflow for handling Hexahydro-1H-azepine-1-acetonitrile.

III. Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal procedures are essential to prevent cross-contamination and ensure the safety of all laboratory personnel, including those not directly working with the compound.

Decontamination Procedures
  • Work Surfaces: All surfaces within the fume hood that may have come into contact with the chemical should be decontaminated. First, wipe the surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5][6] All decontamination activities must be performed within the fume hood.[6]

  • Glassware: Any glassware used should be rinsed with a pH 10 or higher alkaline bleach solution within a fume hood before being taken for standard washing.[5]

  • Personal Protective Equipment:

    • Gloves: Disposable gloves should be removed and discarded immediately after handling the compound. Always inspect gloves for tears or punctures before and during use.[4]

    • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Waste Disposal Plan

All waste materials contaminated with Hexahydro-1H-azepine-1-acetonitrile must be treated as hazardous waste.[3]

  • Segregation: Solid and liquid cyanide-containing wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[3]

    • Solid Waste: This includes all contaminated gloves, paper towels, and other disposable materials.[3]

    • Liquid Waste: This includes any unreacted chemical, solutions, and the initial rinses from glassware decontamination.

  • Storage: Waste containers must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials like acids.[11][12]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup. Ensure all containers are properly labeled with a hazardous waste tag.[3]

IV. Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water in an emergency shower for at least 15 minutes.[3][6]

  • Eye Contact: Flush the eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][6]

  • Inhalation: Move the affected individual to fresh air immediately.[4]

  • Spills: For any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4] Small spills within the fume hood can be cleaned up by trained personnel wearing appropriate PPE.[4]

In all cases of exposure, seek immediate medical attention by calling emergency services. [3] Inform them that a cyanide compound exposure has occurred.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Hexahydro-1H-azepine-1-acetonitrile into your research endeavors, ensuring both your personal safety and the integrity of your scientific outcomes.

V. References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. [Link]

  • Are Nitrile Gloves Considered PPE? - Armbrust American. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. [Link]

  • Cyanide Compounds | Safety Services - UCL – University College London. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]

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  • Acetonitrile Material Safety Data Sheet (MSDS) | Charles River. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.